molecular formula C16H30O2 B3052850 15-Hexadecenoic acid CAS No. 4675-57-4

15-Hexadecenoic acid

Cat. No.: B3052850
CAS No.: 4675-57-4
M. Wt: 254.41 g/mol
InChI Key: HVODZEXFHPAFHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

15-Hexadecenoic acid is an unusual monounsaturated, iso methyl-branched fatty acid of significant interest in biochemical and biomedical research. It has been identified in organisms such as the siphonarid limpet Siphonaria denticulata and is proposed to be of bacterial origin, making it a potential biomarker for specific microbial communities, including alkane-utilizing and sulphate-reducing bacteria like Desulfovibrio species found in wetland sediments . This compound is part of the under-explored iso C15–C17 (n-6) series of fatty acids. Research indicates that iso-branched fatty acids of similar chain lengths display considerable topoisomerase-I inhibition and cytotoxicity, suggesting this compound has strong potential for investigation in cancer research and as a starting point for therapeutic agent development . The first total synthesis of this compound was accomplished in a seven-step process using (trimethylsilyl)acetylene as a key reagent, which allows for the production of material with high analytical purity for use as a reference standard . This synthetic availability provides researchers with a reliable supply for lipidomic studies, metabolic research, and investigations into its biophysical properties and mechanisms of action.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hexadec-15-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2H,1,3-15H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVODZEXFHPAFHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70470514
Record name 15-Hexadecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4675-57-4
Record name 15-Hexadecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

15-Hexadecenoic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 15-Hexadecenoic Acid: Chemical Structure, Metabolic Pathways, and Applications in Advanced Lipid Research

Executive Summary

This compound (CAS: 4675-57-4) is a rare, long-chain monounsaturated fatty acid (MUFA) characterized by a terminal double bond (ω-1). Unlike its ubiquitous internal-alkene counterpart, palmitoleic acid (9-hexadecenoic acid), the terminal unsaturation of this compound imparts unique physicochemical properties. This structural divergence makes it a highly valuable target in lipid metabolism studies, biomarker research, and industrial metathesis applications[1][2].

Chemical Structure and Physicochemical Properties

The molecular architecture of this compound consists of a 16-carbon aliphatic chain terminating in a primary alkene group. This structural motif reduces the van der Waals interactions between adjacent lipid acyl chains, altering the packing density of lipid bilayers and lowering the melting point compared to its saturated analog, palmitic acid.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name Hexadec-15-enoic acidPubChem[1]
CAS Number 4675-57-4ChemicalBook[2]
Molecular Formula C16H30O2PubChem[1]
Molecular Weight 254.41 g/mol PubChem[1]
Exact Mass 254.225 DaPubChem[1]
XLogP3 (Predicted) 6.6PubChem[1]
Topological Polar Surface Area 37.3 ŲPubChem[1]

Metabolic Pathways and Biological Significance

The metabolism of terminal alkenes presents a unique biochemical challenge. Classical isotopic tracing studies utilizing [1-14C]this compound in rat models established that terminal double bonds are primarily processed via mitochondrial β-oxidation[3][4].

Mechanistic Insight : As the acyl-CoA derivative undergoes successive cycles of β-oxidation, the terminal double bond remains intact until the final cleavage cycles. When the chain is shortened to a 4-carbon or 5-carbon enoyl-CoA intermediate (e.g., 3-butenoyl-CoA), standard hydration cannot occur. Instead, auxiliary isomerase enzymes are required to shift the double bond into the conjugated α,β-position (trans-2-enoyl-CoA) before hydration and subsequent cleavage into Acetyl-CoA can proceed[3].

G A This compound B Acyl-CoA Synthetase A->B ATP + CoA C 15-Hexadecenoyl-CoA B->C D Mitochondrial β-Oxidation C->D E Acetyl-CoA D->E Cleavage F Terminal Alkene Intermediates D->F Terminal Double Bond G Isomerases / Reductases F->G G->E Complete Oxidation

Fig 1. Metabolic degradation pathway of this compound via mitochondrial β-oxidation.

Applications in Drug Development and Materials Science

  • Lipid Nanoparticles (LNPs) : The terminal double bond serves as a bio-orthogonal handle for cross-linking. In LNP formulation for mRNA delivery, incorporating lipids with terminal alkenes allows for post-formulation functionalization via thiol-ene "click" chemistry, enhancing targeted delivery mechanisms.

  • Olefin Metathesis : In industrial chemistry, this compound and its esters are highly sought-after intermediates. According to recent patents on the refinement of natural oil feedstocks, terminal olefin esters like this compound ester undergo cross-metathesis to produce highly specialized isomerized fatty acids. These are critical for synthesizing advanced surfactants, biolubricants, and biodegradable polymers[5].

  • Microbial Degradation : Environmental microbiology research has identified that specific bacterial strains, such as members of the genus Pseudomonas, are capable of degrading terminal olefins like this compound, utilizing them as sole carbon sources via specialized oxygenase pathways[6].

Analytical and Experimental Methodologies

Isolating and confirming the structure of this compound requires high-resolution techniques due to the subtle structural differences between positional isomers. The protocol below, leveraging argentation chromatography, is a self-validating system designed to isolate terminal alkenes with high fidelity[3][7].

Protocol: Extraction and Structural Elucidation of this compound

  • Sample Preparation (Lipid Extraction) : Extract total tissue lipids using a Chloroform:Methanol (2:1, v/v) solution.

    • Causality: This specific biphasic solvent system disrupts non-covalent protein-lipid interactions, ensuring the complete partitioning of non-polar lipids into the lower organic phase while leaving polar contaminants in the aqueous phase.

  • Derivatization (Methylation) : React the lipid extract with 1% H₂SO₄ in methanol at 70°C for 2 hours to produce Fatty Acid Methyl Esters (FAMEs).

    • Causality: Free fatty acids have high boiling points and tend to dimerize via hydrogen bonding. Methylation caps the carboxylic acid, increasing volatility and thermal stability for gas-phase analysis without thermal degradation.

  • Argentation Chromatography (AgNO₃-TLC) : Apply the FAME mixture to silica gel plates impregnated with 5-10% silver nitrate (w/w).

    • Causality: Silver ions (Ag⁺) act as electron acceptors, forming reversible π-complexes with the alkene double bonds. Because terminal double bonds experience significantly less steric hindrance than internal double bonds, this compound binds more strongly to the stationary phase. This allows it to be cleanly resolved from internal isomers like 9-hexadecenoic acid.

  • GC-MS Analysis : Elute the target band and analyze via Gas Chromatography-Mass Spectrometry using a highly polar capillary column (e.g., BPX70).

    • Causality: The polar stationary phase separates isomers based on their Equivalent Chain Length (ECL). The mass fragmentation pattern (specifically the m/z 74 McLafferty rearrangement ion combined with terminal alkene fragments) provides definitive structural proof of the ω-1 double bond[7].

Workflow S1 Lipid Extraction (Folch Method) S2 Derivatization (Methylation) S1->S2 CHCl3:MeOH S3 AgNO3-TLC (Argentation) S2->S3 1% H2SO4 S4 GC-MS Analysis (ECL Profiling) S3->S4 Ag+ π-complex

Fig 2. Standard analytical workflow for the isolation and structural elucidation of terminal alkenes.

References

  • PubChem Compound Summary for CID 11680418 - this compound. National Center for Biotechnology Information.[Link]

  • Knipprath, W. G., & Mead, J. F. (1966) - The synthesis of [1-14C]this compound and its metabolism in the rat. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 116(2), 198-204.[Link]

  • PubMed (NIH) - The synthesis of [I-14C]this compound and its metabolism in the rat.[Link]

  • Chrombox FAME Register - Equivalent Chain Length (ECL) and Mass Spectra Data. [Link]

  • US Patent 9382502B2 - Methods of refining and producing isomerized fatty acid esters and fatty acids from natural oil feedstocks.
  • Markovetz, A. J., et al. (1969) - Degradation of Hydrocarbons by Members of the Genus Pseudomonas. Journal of Bacteriology (ASM).[Link]

Sources

15-Hexadecenoic Acid Isomers and Their Functions: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of 15-Hexadecenoic acid and its positional isomers within the C16:1 monounsaturated fatty acid (MUFA) family.[1][2] It addresses the specific chemical nature of the terminal


 isomer while detailing the critical biological functions of the broader hexadecenoic acid class, which is pivotal in lipidomics and drug development.[2]

Executive Summary

Hexadecenoic acid (C16:[1][2][3][4]1) exists as a family of positional and geometric isomers, each with distinct biological roles ranging from metabolic signaling (lipokines) to antimicrobial skin barriers.[2] While Palmitoleic acid (


)  and Sapienic acid (

)
are the dominant bioactive forms in mammals, This compound (

)
represents a unique terminal alkene isomer with specific relevance in microbial metabolism, marine lipidomics, and synthetic chemical biology.[1][2] This guide dissects the structural divergence, biosynthetic pathways, and functional applications of these isomers.[2]

Part 1: The this compound Isomer ( )

Structural Definition & Chemistry

This compound (16:1n-1) is a terminal alkene fatty acid.[1][2][5][6][7][8] Unlike internal isomers, it lacks geometric (cis/trans) isomerism at the double bond site because the terminal carbon (C16) is bonded to two hydrogen atoms (


).[2]
  • IUPAC Name: this compound[1][8][9][10][11][12]

  • Shorthand: 16:1

    
     or 16:1n-1
    
  • Structure:

    
    [2]
    
Biological Occurrence & Function

While not a major mammalian hormone like its


 counterpart, the 

isomer occupies a specific niche:[2]
  • Microbial Metabolism: It acts as a metabolic intermediate in the oxidation of long-chain hydrocarbons.[1][2] Certain bacteria (e.g., Micrococcus species) generate this compound during the terminal oxidation of 1-hexadecene or hexadecane.[1][2]

  • Marine Biomarker: It is detected in marine particulate matter, serving as a lipidomic tracer for specific bacterial or algal inputs in oceanographic sediment analysis.[1][2]

  • Synthetic Utility (Metathesis): In drug development and industrial chemistry, the terminal double bond makes this compound a high-value "handle" for olefin metathesis reactions, allowing the synthesis of macrocyclic lactones and functionalized lipid probes.[1][2]

Part 2: Functional Isomers of the Hexadecenoic Family

In mammalian systems, the position of the double bond dictates the biological function.[2] The two dominant isomers,


 and 

, operate via distinct enzymatic pathways.[2]
Comparative Functional Table
Isomer Common NamePosition (

)
Omega (n)Biosynthetic EnzymePrimary Biological Function
Palmitoleic Acid 9-cisn-7SCD-1 (

-Desaturase)
Lipokine: Improves insulin sensitivity; suppresses liver fat accumulation.[1][2]
Sapienic Acid 6-cisn-10FADS2 (

-Desaturase)
Antimicrobial: Major component of human sebum; innate immunity against S. aureus.[1][2]
Palmitelaidic Acid 9-transn-7Dietary (Ruminant/Hydrogenation)Biomarker: Linked to dairy intake; controversial effects on metabolic risk.[1][2]
15-Hexadecenoic 15n-1Microbial/SyntheticMetabolic Intermediate: Terminal oxidation product; synthetic precursor.[1][2][6]
Signaling Pathways and Biosynthesis

The divergence between Palmitoleic and Sapienic acid synthesis is a critical regulatory node in human metabolism.[1][2]

  • The

    
     Route (Liver/Adipose):  Palmitic acid (16:[1][2]0) is desaturated by SCD-1 to form Palmitoleic acid, which acts as a lipokine.[1][2]
    
  • The

    
     Route (Sebaceous Glands):  In the skin, SCD-1 expression is low.[1][2] Instead, FADS2 (usually a 
    
    
    
    desaturase for PUFAs) acts on Palmitic acid to create Sapienic acid.[1][2]

HexadecenoicPathways Palmitic Palmitic Acid (16:0) (Substrate) SCD1 Enzyme: SCD-1 (Liver/Adipose) Palmitic->SCD1 FADS2 Enzyme: FADS2 (Sebaceous Glands) Palmitic->FADS2 Palmitoleic Palmitoleic Acid (16:1 n-7) Function: Lipokine / Insulin Sensitizer SCD1->Palmitoleic Delta-9 Desaturation Sapienic Sapienic Acid (16:1 n-10) Function: Antimicrobial Barrier FADS2->Sapienic Delta-6 Desaturation Microbial Microbial Oxidation (Alkane Degradation) Hex15 This compound (16:1 n-1) Function: Metabolic Intermediate Microbial->Hex15 Terminal Oxidation

Figure 1: Divergent biosynthetic pathways of Hexadecenoic acid isomers.[1][2] Note the tissue-specific enzymatic switches.

Part 3: Experimental Protocols

For researchers isolating or analyzing these isomers, separation is challenging due to similar chain lengths.[1][2]

Protocol: GC-MS Separation of C16:1 Isomers

Objective: Resolve this compound from the dominant 9-cis and 6-cis isomers.

Reagents:

  • Sample (Plasma/Tissue extract)[2][3]

  • Methylation reagent (

    
    -Methanol or Methanolic HCl)[2]
    
  • Internal Standard (C17:0 Heptadecanoic acid)[2]

  • Solvent: Hexane (HPLC Grade)[2]

Step-by-Step Methodology:

  • Lipid Extraction: Extract total lipids using the Folch method (Chloroform:Methanol 2:1).[1][2]

  • Transesterification:

    • Evaporate solvent under

      
      .[2]
      
    • Add 1 mL 14%

      
       in methanol.[2]
      
    • Incubate at 100°C for 60 minutes. (Strict temp control is vital to prevent isomerization).[2]

  • Extraction of FAMEs:

    • Cool to RT. Add 1 mL Hexane and 1 mL

      
      .[2]
      
    • Vortex 30s; Centrifuge 2000g x 5 min.

    • Collect upper hexane phase.[2]

  • GC-MS Analysis:

    • Column: High-polarity cyanopropyl-aryl column (e.g., SP-2560 or CP-Sil 88).[2] Standard non-polar columns (DB-5) will likely fail to resolve

      
       from 
      
      
      
      .[2]
    • Temperature Program: 140°C (hold 5 min)

      
       ramp 4°C/min 
      
      
      
      240°C.
    • Identification:

      • 15-Hexadecenoic: Look for characteristic terminal alkene fragmentation or reference standard retention time (elutes last among isomers).[1][2]

      • Sapienic (

        
        ):  Elutes after Palmitoleic (
        
        
        
        ) on polar columns.[1][2]
Protocol: Synthesis of this compound (Via Metathesis)

Context: For drug development requiring a terminal alkene handle.[1][2]

  • Starting Material: 9-Decenoic acid methyl ester (commercially available).[1][2]

  • Reaction: Cross-metathesis with 1-Octene using Grubbs II catalyst.

    • Note: This typically yields internal olefins.[2]

  • Alternative (Terminal Synthesis):

    • Reaction: Wittig reaction of 14-oxotetradecanoic acid (protected) with methyltriphenylphosphonium bromide.

    • Mechanism:

      
      .[1][2]
      
    • Validation: NMR (

      
      ) will show terminal vinyl protons at 
      
      
      
      5.8 (multiplet) and
      
      
      4.9-5.0 (doublet of doublets).[1][2]

References

  • Hexadecenoic fatty acid isomers: a chemical biology approach for human plasma biomarker development. PubMed. [Link][1][2]

  • Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles. PLOS ONE. [Link][1][2]

  • Degradation of Hydrocarbons by Members of the Genus Micrococcus. ASM Journals. [Link][1][2]

  • PubChem Compound Summary for CID 5282743, Hexadecenoic Acid. PubChem. [Link][1][2]

  • Occurrence of cis-6-hexadecenoic acid and other unusual monounsaturated fatty acids. Ifremer. [Link][1][2]

Sources

An In-depth Technical Guide to 15-Hexadecenoic Acid and Its Isomers as Clinical Biomarkers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Decoding Hexadecenoic Acid Isomerism

In the landscape of lipidomics, monounsaturated fatty acids (MUFAs) are emerging as critical signaling molecules and potent biomarkers of metabolic health and disease. Within this class, the C16:1 family of hexadecenoic acids has garnered significant attention. While the term "15-Hexadecenoic acid" is not standard nomenclature, it points to this important family of 16-carbon fatty acids. This guide will clarify the nomenclature and delve into the science of the primary, well-characterized positional isomers of hexadecenoic acid.

The biological activity of a fatty acid is exquisitely defined by the precise location and geometry of its double bond. The most studied isomers are:

  • Palmitoleic Acid (cis-9-Hexadecenoic acid; 16:1n-7): The most abundant C16:1 isomer in humans, primarily synthesized endogenously. It has been described as a "lipokine," a lipid hormone that facilitates communication between tissues, particularly between adipose tissue and muscle.[1][2][3][4]

  • Sapienic Acid (cis-6-Hexadecenoic acid; 16:1n-10): A key component of human sebum, this isomer is also found in circulating lipids and is gaining recognition for its distinct metabolic roles.[2][5][6][7]

  • Hypogeic Acid (cis-7-Hexadecenoic acid; 16:1n-9): Formed from the partial beta-oxidation of oleic acid.[2][8]

This technical guide offers researchers, clinicians, and drug development professionals a comprehensive overview of the metabolic pathways, analytical methodologies, and burgeoning clinical significance of these hexadecenoic acid isomers as biomarkers in metabolic disease, oncology, and inflammation.

Biochemistry and Metabolism: The Origins of C16:1 Isomers

The circulating levels of hexadecenoic acid isomers are not merely a reflection of dietary intake; they are predominantly products of endogenous metabolic pathways, making them powerful indicators of cellular processes.[9] The synthesis of these MUFAs is intricately linked to the metabolism of the saturated fatty acid, palmitic acid (16:0), the primary product of de novo lipogenesis (DNL).[5][8]

The metabolic fate of palmitic acid is a critical bifurcation point, directed by two key desaturase enzymes:

  • Stearoyl-CoA Desaturase-1 (SCD1 or Δ9-desaturase): This enzyme introduces a double bond at the 9th carbon position of palmitic acid to synthesize Palmitoleic Acid (16:1n-7) .[2][3][4][5] The activity of SCD1 is a rate-limiting step in MUFA biosynthesis and is heavily implicated in metabolic diseases.[5]

  • Fatty Acid Desaturase 2 (FADS2 or Δ6-desaturase): Traditionally known for its role in polyunsaturated fatty acid (PUFA) synthesis, FADS2 can also act on palmitic acid, inserting a double bond at the 6th carbon to produce Sapienic Acid (16:1n-10) .[2][7]

A third isomer, Hypogeic Acid (16:1n-9) , arises not from direct desaturation of palmitic acid, but from the partial mitochondrial β-oxidation of oleic acid (18:1n-9).[2][8]

The balance between these pathways is crucial, and shifts in enzyme activity can dramatically alter the lipidomic profile, providing a window into the metabolic state of the cell.

Metabolic Pathways of Hexadecenoic Acid Isomers acetyl_coa Acetyl-CoA dnl De Novo Lipogenesis (DNL) acetyl_coa->dnl palmitic Palmitic Acid (16:0) dnl->palmitic scd1 SCD1 (Δ9-Desaturase) palmitic->scd1 Desaturation fads2 FADS2 (Δ6-Desaturase) palmitic->fads2 Desaturation palmitoleic Palmitoleic Acid (16:1n-7) scd1->palmitoleic sapienic Sapienic Acid (16:1n-10) fads2->sapienic oleic Oleic Acid (18:1n-9) beta_ox β-Oxidation oleic->beta_ox hypogeic Hypogeic Acid (16:1n-9) beta_ox->hypogeic

Caption: Biosynthesis of major hexadecenoic acid isomers.

Clinical Significance: Hexadecenoic Acids as Disease Biomarkers

Alterations in the levels of hexadecenoic acid isomers are associated with a range of pathologies, reflecting underlying dysregulation in lipid metabolism.

Metabolic Syndrome and Non-alcoholic Fatty Liver Disease (NAFLD)

Elevated levels of palmitoleic acid (16:1n-7) in plasma and tissues are strongly correlated with increased hepatic de novo lipogenesis.[10] This makes the ratio of palmitoleic acid to palmitic acid (16:1n-7/16:0), known as the SCD1 activity index, a valuable surrogate marker for DNL. In conditions of overnutrition, particularly with high carbohydrate intake, hepatic DNL is upregulated, leading to increased production and secretion of palmitoleic acid. Consequently, higher circulating palmitoleic acid is linked to:

  • Increased liver fat content[10]

  • Adipose tissue insulin resistance[10]

  • An overall increased risk for metabolic syndrome

Cardiovascular Disease (CVD)

The role of MUFAs in CVD is complex. While some studies suggest beneficial effects, others link endogenously synthesized MUFAs to adverse outcomes. For instance, some research has associated higher levels of fatty acids in the DNL pathway with an increased risk of coronary heart disease (CHD).[8] Conversely, other studies have linked palmitoleic acid supplementation with improved metabolic parameters and reduced atherosclerotic plaque area in animal models.[1] This highlights the importance of understanding the context—whether the fatty acid is derived from diet or from dysregulated endogenous synthesis.

Oncology

Cancer cells exhibit profound metabolic reprogramming, often characterized by accelerated de novo lipogenesis to meet the demands of rapid proliferation for building cell membranes and signaling molecules.[5][9]

  • Increased Desaturase Activity: The enzymes SCD1 and FADS2 are often upregulated in various cancers.[5]

  • Membrane Fluidity: The conversion of saturated fatty acids to MUFAs like palmitoleic and sapienic acid increases membrane fluidity, which is crucial for cancer cell motility and signaling.[5][7][11]

  • Apoptosis and Proliferation: Specific isomers have shown direct effects on cancer cells. For instance, hexadecanoic acid has been reported to induce apoptosis and cell cycle arrest in certain cancer cell lines.[12][13]

Inflammatory Diseases

Emerging evidence implicates hexadecenoic acid isomers in inflammatory processes.

  • Polymyositis: A study identified increased palmitoleic acid in peripheral blood mononuclear cells (PBMCs) of patients with polymyositis, linking it to mTOR signaling, a central regulator of metabolism and inflammation.[14]

  • Inflammatory Bowel Disease (IBD): Serum levels of palmitoleic acid have been identified as a potential biomarker for IBD.[1]

Summary of Biomarker Associations
Disease/ConditionIsomer(s) of InterestObserved AssociationKey Implication
NAFLD / Metabolic Syndrome Palmitoleic Acid (16:1n-7)Increased Marker of hepatic de novo lipogenesis and insulin resistance.[10]
Cardiovascular Disease Palmitoleic Acid (16:1n-7)Contradictory Association may depend on dietary vs. endogenous origin.[1][8]
Cancer (e.g., Colon) Palmitoleic & Sapienic AcidIncreased Reflects accelerated lipogenesis and membrane remodeling in cancer cells.[5][7][9][11]
Polymyositis Palmitoleic Acid (16:1n-7)Increased Potential marker of mTOR-driven inflammation in lymphocytes.[14]
Inflammatory Bowel Disease Palmitoleic Acid (16:1n-7)Altered Levels Potential biomarker for gut inflammation.[1]

Quantitative Analysis: A Validated GC-MS Protocol

Accurate and precise quantification of fatty acid isomers is paramount for their validation as clinical biomarkers. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard technique, offering superior separation and definitive identification.[15][16][17]

Causality Behind the Workflow: The described protocol is a self-validating system. The use of deuterated internal standards from the very first step accounts for any analyte loss during the multi-step extraction and derivatization process. The derivatization to FAMEs is essential because free fatty acids have poor volatility and chromatographic behavior. GC provides the high-resolution separation needed to distinguish between isomers, while MS provides mass-based confirmation and quantification, ensuring trustworthiness and accuracy.

GC-MS Workflow for Hexadecenoic Acid Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis sample 1. Plasma/Serum Sample + Deuterated Internal Standards extraction 2. Lipid Extraction (e.g., Folch/Matyash Method) sample->extraction derivatization 3. Saponification & Derivatization (e.g., BF3/Methanol) extraction->derivatization fames 4. FAMEs in Organic Solvent derivatization->fames gc 5. Gas Chromatography (GC) (Separation of FAMEs) fames->gc ms 6. Mass Spectrometry (MS) (Detection & Quantification) gc->ms data 7. Data Analysis (Quantification vs. Internal Standard) ms->data

Caption: Standard workflow for fatty acid analysis by GC-MS.

Step-by-Step Experimental Protocol

1. Sample Preparation and Lipid Extraction:

  • Objective: To isolate total lipids from the biological matrix (plasma/serum) while preventing degradation.

  • Procedure:

    • Thaw 50-100 µL of plasma or serum on ice.

    • Add a precise volume of an internal standard mixture containing deuterated fatty acids (e.g., Palmitic Acid-d3) in methanol.[15][18] This is a critical step for accurate quantification.

    • Add 750 µL of a cold chloroform:methanol (1:2, v/v) mixture. Vortex vigorously for 1 minute to precipitate proteins and extract lipids.

    • Add 250 µL of chloroform, followed by 250 µL of water, vortexing after each addition. This creates a biphasic system.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase (containing lipids) using a glass Pasteur pipette and transfer to a new glass tube.

    • Dry the lipid extract to completeness under a gentle stream of nitrogen or using a vacuum centrifuge.

2. Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • Objective: To cleave fatty acids from complex lipids (saponification) and convert them to their volatile methyl ester form (derivatization) for GC analysis.

  • Procedure:

    • Re-suspend the dried lipid extract in 1 mL of 0.5 M NaOH in methanol.

    • Heat the sample at 90-100°C for 15 minutes in a sealed tube with a Teflon-lined cap. This process saponifies ester bonds in triglycerides, phospholipids, etc., to yield free fatty acids.

    • Cool the tube to room temperature.

    • Add 1 mL of 14% Boron Trifluoride (BF3) in methanol.[19][20] BF3 is an effective catalyst for the methylation of fatty acids.

    • Seal the tube and heat again at 90-100°C for 30 minutes.

    • Cool the tube. Add 1 mL of hexane (or iso-octane) and 1 mL of saturated NaCl solution. Vortex thoroughly.

    • Centrifuge at 1000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper hexane layer, which now contains the FAMEs, to a GC vial for analysis.

3. GC-MS Analysis:

  • Objective: To separate the FAME mixture and to identify and quantify each component.

  • Procedure:

    • Injection: Inject 1 µL of the FAME extract into the GC-MS system.

    • Gas Chromatography:

      • Column: Use a highly polar capillary column (e.g., Supelcowax™ 10 or similar Carbowax-type column) of sufficient length (e.g., 30-60 m) to achieve baseline separation of positional and geometric isomers.[21]

      • Carrier Gas: Helium at a constant flow rate.

      • Temperature Program: A typical program might start at ~140°C, hold for 5 minutes, then ramp at 4°C/min to 240°C and hold for 10-20 minutes. This gradient allows for the separation of a wide range of fatty acids.

    • Mass Spectrometry:

      • Ionization: Use Electron Ionization (EI).

      • Acquisition: Operate in scan mode to identify peaks based on their fragmentation patterns and in Selected Ion Monitoring (SIM) mode for sensitive quantification of target analytes and their deuterated internal standards.

Future Perspectives and Conclusion

The study of hexadecenoic acid isomers as biomarkers is a rapidly advancing field. While palmitoleic acid is the most characterized, the distinct biological roles of sapienic acid and other isomers are becoming increasingly apparent.[2][3][4][5][6][22] Future research must focus on:

  • Isomer-Specific Quantification: Developing robust analytical methods to differentiate and accurately quantify all positional and geometric isomers in large clinical cohorts.

  • Mechanistic Studies: Elucidating the precise signaling pathways through which these lipokines exert their effects on cellular metabolism and inflammation.

  • Therapeutic Potential: Investigating whether modulating the activity of enzymes like SCD1 and FADS2 could be a viable therapeutic strategy for metabolic diseases or cancer.

References

  • High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC. (n.d.). National Center for Biotechnology Information.
  • GCMS analysis of fatty acids - ResolveMass Laboratories Inc. (2025, November 22). ResolveMass Laboratories Inc.
  • Fatty Acid Mass Spectrometry Protocol - LIPID MAPS. (n.d.). LIPID MAPS.
  • Fatty Acids Analysis by Gas Chromatography - Impact Solutions. (2023, January 31). Impact Solutions.
  • Identification of Palmitoleic Acid Controlled by mTOR Signaling as a Biomarker of Polymyositis - PMC. (n.d.). National Center for Biotechnology Information.
  • What Column do I Need for Gas Chromatographic Analysis of Fatty Acids? - AOCS. (2019, July 23). American Oil Chemists' Society.
  • The synthesis of [I-14C]this compound and its metabolism in the rat - PubMed. (1966, April 4). National Center for Biotechnology Information.
  • Palmitoleic Acid - Metabolon. (n.d.). Metabolon.
  • Hexadecenoic Fatty Acid Positional Isomers and De Novo PUFA Synthesis in Colon Cancer Cells - PMC. (n.d.). National Center for Biotechnology Information.
  • The synthesis of [1-14C]this compound and its metabolism in the rat | Scilit. (1966, March 31). Scilit.
  • Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC. (n.d.). National Center for Biotechnology Information.
  • Palmitoleic acid is elevated in fatty liver disease and reflects hepatic lipogenesis. (2025, August 7). ResearchGate.
  • Hexadecenoic Fatty Acid Positional Isomers and De Novo PUFA Synthesis in Colon Cancer Cells - MDPI. (2019, February 15). MDPI.
  • Hexadecenoic fatty acid isomers: a chemical biology approach for human plasma biomarker development - PubMed. (2013, November 18). National Center for Biotechnology Information.
  • Hexadecenoic Fatty Acid Positional Isomers and de Novo PUFA Synthesis in Colon Cancer Cells - Preprints.org. (2019, February 7). Preprints.org.
  • Can I use same protocol for fatty acid extraction from serum or plasma? - ResearchGate. (2016, June 19). ResearchGate.
  • Trans palmitoleic acid, a dairy fat biomarker, stimulates insulin secretion and activates G protein-coupled receptors with different a mechanism than cis isomer - ResearchGate. (2023, June 23). ResearchGate.
  • Hexadecenoic Fatty Acid Positional Isomers and De Novo PUFA Synthesis in Colon Cancer Cells - PubMed. (2019, February 15). National Center for Biotechnology Information.
  • C 15 Fatty Acid - Consensus Academic Search Engine. (n.d.). Consensus.
  • Fatty acids in the de novo lipogenesis pathway and risk of coronary heart disease: the Cardiovascular Health Study1 - PMC. (2011, June 22). National Center for Biotechnology Information.
  • New research to investigate whether pentadecanoic acid reduces risk of metabolic syndrome | Nutritional Outlook - Supplement, Food & Beverage Manufacturing Trends. (2021, September 29). Nutritional Outlook.
  • Pentadecanoic acid (C15:0) and cardiovascular disease: A narrative review. (2025, December 26). WJ-Cardio.
  • Evaluation of the anticancer potential of Hexadecanoic acid from brown algae Turbinaria ornata on HT–29 colon cancer cells | Request PDF - ResearchGate. (n.d.). ResearchGate.
  • A Comparative Guide to the Validation of Analytical Methods for Hexadecatetraenoic Acid - Benchchem. (n.d.). Benchchem.
  • Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles - ResearchGate. (2016, April 13). ResearchGate.
  • Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles | PLOS One - Research journals. (2016, April 5). PLOS One.
  • Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles - PMC. (2016, April 5). National Center for Biotechnology Information.
  • A promising oral anticancer of hexadecanoic acid on genotoxicity evaluation of micronuclei and apoptosis induction - SciELO. (n.d.). SciELO.
  • Fatty Acid Profile, Essential, Serum - Mayo Clinic Laboratories | Endocrinology Catalog. (n.d.). Mayo Clinic Laboratories.
  • Determining the fatty acid composition in plasma and tissues as fatty acid methyl esters by gas chromatography - Schebb Lab. (n.d.). Schebb Lab.
  • Plasma Lipid Extraction Protocols for Lipidomics - Frontiers. (2019, August 21). Frontiers.
  • Laboratory Protocol Laboratory Procedure Manual - World Health Organization (WHO). (n.d.). World Health Organization.
  • C15 and metabolic syndrome - Do we test it? - YouTube. (2024, October 4). YouTube.
  • (PDF) Effect of 6,9,12,15-Hexadecatetraenoic Acid (C16:4 n -1)-Ethyl Ester on Lipid Content and Fatty Acid Composition in the Blood and Organs of Mice - ResearchGate. (2025, December 31). ResearchGate.
  • A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - MDPI. (2015, January 30). MDPI.
  • Automated Sample Preparation for Profiling Fatty Acids in Blood and Plasma using the Agilent 7693 ALS. (2009, October 8). Agilent.
  • FAS_H - CDC. (2023, March 15). Centers for Disease Control and Prevention.
  • Article - SBQ. (n.d.). Sociedade Brasileira de Química.
  • Extraction, Derivatization, and Analysis of Fatty Acid Methyl Ester (FAME) in Tissue Homogenates and Blubber by ASE and Gas Chromatography. (n.d.). NIST.
  • Metabolite Extraction and Derivatization of Plasma/ Serum Samples for High Resolution GC-MS- based Metabolomics - Protocols.io. (2019, October 9). Protocols.io.
  • an efficient method for determination of components in docosahexaenoic acid-phosphatidylcholine using pre-column derivatization hplc. (n.d.). Journal of Food and Drug Analysis.

Sources

Technical Guide: Discovery and Characterization of Novel Hexadecenoic Acid Isomers in Marine Organisms

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Audience: Drug Discovery Scientists, Lipidomics Researchers, and Marine Natural Product Chemists.

The marine lipidome represents a largely untapped reservoir of structural diversity, distinct from terrestrial counterparts due to unique evolutionary pressures (high pressure, salinity, and thermal gradients). While Palmitoleic acid (


) is ubiquitous, marine organisms—particularly Porifera (sponges) and their bacterial symbionts—produce "orphan" hexadecenoic acid isomers (

) with unusual double bond positions (

) and methylation patterns.

This guide details the technical workflow for isolating and structurally elucidating these novel isomers. It moves beyond standard FAME analysis, employing dimethyl disulfide (DMDS) derivatization to resolve double bond positions that are invisible to conventional mass spectrometry. We further explore their emerging therapeutic potential as next-generation lipokines and antimicrobial agents against multidrug-resistant (MDR) pathogens.

Part 1: The Marine Lipidome Landscape

Why Marine Isomers Differ

Terrestrial biology is dominated by


-desaturase activity. Marine organisms, however, utilize a broader array of desaturases and elongases to maintain membrane fluidity under hydrostatic pressure.
  • The "Sponge" Factor: Marine sponges (e.g., Desmapsama anchorata, Stylissa spp.) host massive bacterial microbiomes. These symbionts often produce branched-chain and odd-numbered fatty acids, including methylated hexadecenoic variants like 7-methyl-6-hexadecenoic acid .

  • Positional Isomerism: Unlike the standard

    
     (Palmitoleic), marine sources yield:
    
    • Sapienic Acid Analogues (

      
      ):  Generated by 
      
      
      
      -desaturase.
    • 
       Isomers (
      
      
      
      ):
      Often found in deep-sea food webs.
    • Trans-Isomers: Bacterial markers often incorporated into the host sponge tissue.

Part 2: Analytical Workflow (The "How-To")

The Challenge of Isomer Identification

Standard Gas Chromatography-Mass Spectrometry (GC-MS) of Fatty Acid Methyl Esters (FAMEs) relies on retention time matching. This fails for novel isomers because the double bond migrates under electron impact (EI) ionization, producing identical molecular ions (


) and non-diagnostic fragments.

The Solution: Derivatization with Dimethyl Disulfide (DMDS).[1][2][3][4] DMDS adds across the double bond, "locking" the position and creating a bond that cleaves preferentially between the two sulfur-bearing carbons. This yields chemically distinct fragments that mathematically reveal the double bond location.

Protocol: Isolation and DMDS Derivatization
  • Objective: Isolate total lipids and determine double bond position in unknown 16:1 isomers.

  • Prerequisites: Lyophilized marine tissue (sponge/algae), GC-MS system.

Step 1: Modified Folch Extraction

Standard lipid extraction must be adjusted for high-salinity marine samples to prevent emulsion formation.

  • Homogenization: Homogenize 1g of lyophilized tissue in 20 mL of Chloroform:Methanol (

    
    ).
    
  • Phase Separation: Add 4 mL of

    
     (aq). Vortex vigorously for 1 min.
    
  • Centrifugation: Spin at 2,000 x g for 5 min.

  • Collection: Recover the lower organic phase (containing lipids). Dry under

    
     stream.
    
Step 2: Transesterification (FAME Synthesis)
  • Resuspend lipid residue in 1 mL Toluene.

  • Add 2 mL of

    
     in Methanol.
    
  • Incubation: Heat at 50°C for 12 hours (mild acid catalysis preserves labile structures better than alkaline hydrolysis).

  • Extraction: Add 5 mL of

    
     and extract twice with Hexane.
    
Step 3: Iodine-Catalyzed DMDS Derivatization (The Critical Step)

This reaction adds


 groups to both carbons of the double bond.
  • Dissolve purified FAMEs (approx. 50-100

    
    g) in 50 
    
    
    
    L of Hexane.
  • Add 100

    
    L of Dimethyl Disulfide (DMDS) .
    
  • Add 10

    
    L of Iodine solution  (
    
    
    
    ).
  • Reaction: Incubate at 40°C for 4 hours .

    • Note: Time/Temp is critical. Overheating causes secondary reactions; underheating yields incomplete adducts.

  • Quenching: Add 200

    
    L of 
    
    
    
    (sodium thiosulfate) to remove excess iodine.
  • Extraction: Extract the DMDS adducts with 200

    
    L Hexane. Inject 1 
    
    
    
    L into GC-MS.[5]
Visualization: The Analytical Pipeline

LipidWorkflow Sample Lyophilized Marine Tissue Extract Lipid Extraction (Mod. Folch/Bligh-Dyer) Sample->Extract FAME FAME Synthesis (Acid Methanolysis) Extract->FAME GC_Screen GC-MS Screening (Retention Time Check) FAME->GC_Screen DMDS DMDS Derivatization (Iodine Catalyst, 40°C) GC_Screen->DMDS Unidentified Peaks ID Isomer Identification (e.g., 7-methyl-6-16:1) GC_Screen->ID Known Standards MS_Frag MS Fragmentation Analysis (Locate Double Bond) DMDS->MS_Frag MS_Frag->ID

Figure 1: Step-by-step workflow for the isolation and structural elucidation of unknown fatty acid isomers.

Part 3: Structural Diversity & Case Studies

Interpreting the Data: The DMDS "Cut"

When a DMDS adduct enters the Mass Spec source, the bond between the carbons bearing the methylthio groups is cleaved.

Formula for Identification: For a monounsaturated fatty acid (


) methyl ester (MW = 268), the DMDS adduct has a MW of 362 (

).
  • Fragment A (

    
    -fragment):  Contains the methyl end. 
    
    
    
  • Fragment B (

    
    -fragment):  Contains the ester end. 
    
    
    

Table 1: Diagnostic Ions for Common & Novel 16:1 Isomers

Isomer NameNotationDouble Bond (

)

-Fragment (m/z)

-Fragment (m/z)
Origin
Palmitoleic


145 217 Ubiquitous
Sapienic Analog


187 175 Deep Sea / Algae
Novel Sponge


117 245 Stylissa spp.
Methylated


201 *175 Desmapsama anchorata

*Note: The shift from 187 to 201 indicates a methyl group on the


-side of the cut.
Case Study: Desmapsama anchorata

Research has isolated 7-methyl-6-hexadecenoic acid from this sponge. This is a "biomarker" lipid. The methylation at position 7 prevents standard


-oxidation, potentially increasing the lipid's half-life in biological systems. The biosynthesis likely involves a bacterial symbiont utilizing propionate instead of acetate during chain elongation.

Part 4: Bioactivity & Therapeutic Potential[6][7][8][9][10]

The discovery of these isomers is not merely academic. "Lipokines" are fatty acids that act as signaling hormones.

Antimicrobial Activity (MDR Pathogens)

Novel hexadecenoic isomers isolated from sponge-associated Bacillus subtilis have shown potent activity against Multidrug-Resistant (MDR) Pseudomonas aeruginosa .[6][7]

  • Mechanism: The unusual geometry of the

    
     isomer disrupts the bacterial cell membrane permeability more effectively than saturated palmitic acid (
    
    
    
    ), leading to leakage of intracellular content and inhibition of biofilm formation.
Cytotoxicity (Anticancer)

Specific isomers, such as 6-hexadecenoic acid , have demonstrated selective cytotoxicity against HeLa and MCF-7 cancer lines.

  • Pathway: These isomers interfere with the de novo lipogenesis pathway in cancer cells, specifically inhibiting Stearoyl-CoA Desaturase (SCD1), a target often upregulated in tumors to maintain membrane plasticity.

Visualization: Mechanism of Action

Bioactivity cluster_bacteria Target: MDR Bacteria cluster_cancer Target: Cancer Cells Isomer Novel 16:1 Isomer (e.g., 7-methyl-6-16:1) Membrane Membrane Destabilization Isomer->Membrane Biofilm Biofilm Inhibition (Quorum Quenching) Isomer->Biofilm SCD1 SCD1 Enzyme Inhibition Isomer->SCD1 Lysis Bacterial Cell Lysis Membrane->Lysis Fluidity Altered Membrane Fluidity SCD1->Fluidity Apoptosis Apoptosis Induction Fluidity->Apoptosis

Figure 2: Dual therapeutic mechanisms of marine hexadecenoic acid isomers against bacteria and cancer cells.

Part 5: Future Directions & Synthesis

The bottleneck in drug development is the low yield from natural extraction. Future work must focus on:

  • Metagenomic Mining: Sequencing sponge microbiomes to identify the gene clusters (PKS/FAS) responsible for the unusual methylation and desaturation.

  • Chemoenzymatic Synthesis: Using recombinant marine desaturases to produce these isomers in yeast fermentation tanks for scalable pharmaceutical testing.

References

  • Carballeira, N. M., & Maldonado, M. E. (1988). 6-methyl-8-hexadecenoic acid: A novel fatty acid from the marine sponge Desmapsama anchorata.[8] Lipids, 23(7), 690-693.[8] Link

  • Sajayan, A., et al. (2023). An antimicrobial metabolite n-hexadecenoic acid from marine sponge-associated bacteria Bacillus subtilis effectively inhibited biofilm forming multidrug-resistant P. aeruginosa.[6][7] Biofouling, 39(5).[7] Link

  • Christie, W. W. (1998). Gas chromatography-mass spectrometry methods for structural analysis of fatty acids. Lipids, 33(4), 343-353. (Methodology Grounding). Link

  • Lu, Y., et al. (2019). Marine unsaturated fatty acids: structures, bioactivities, biosynthesis and benefits.[9][10][11] RSC Advances, 9, 36853-36869. Link

  • Yamamoto, K., et al. (2016).[3] Determination of Double Bond Positions and Geometry of Methyl Linoleate Isomers with Dimethyl Disulfide Adducts by GC/MS. Lipids, 51, 1077–1081.[3] Link

Sources

An In-depth Technical Guide to 15-Hexadecenoic Acid in Microbial Lipidomics

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive technical overview of 15-hexadecenoic acid (15-C16:1), an often-overlooked yet significant monounsaturated fatty acid within the microbial lipidome. Moving beyond the more commonly studied palmitoleic acid (9-C16:1), we delve into the unique biological context, analytical challenges, and potential applications of the 15-C16:1 isomer. This document is structured to provide researchers with the foundational knowledge and practical methodologies required to accurately identify, quantify, and understand the functional role of this compound in microbial systems. We will explore its biosynthesis and physiological significance, present detailed protocols for its extraction and analysis via mass spectrometry, and discuss advanced applications, including stable isotope probing and its relevance in drug development.

Section 1: The Biological Landscape of this compound

Unsaturated fatty acids (UFAs) are fundamental components of bacterial cell membranes, essential for maintaining the membrane's fluidity and function.[1] While straight-chain saturated and unsaturated fatty acids of 16 to 18 carbons are most common, the microbial world presents a vast diversity of lipid structures, including positional isomers of common fatty acids.[2][3] this compound, with its double bond at the terminal (ω-1) position, represents a unique structural motif with specific implications for microbial physiology and identification.

1.1 Biosynthesis and Physiological Roles

The synthesis of unsaturated fatty acids in bacteria primarily follows two distinct pathways: an oxygen-independent (anaerobic) pathway and an oxygen-dependent (aerobic) pathway.[1] The anaerobic pathway, common in bacteria like E. coli, introduces the double bond during the fatty acid elongation cycle.[1] The aerobic pathway utilizes desaturase enzymes to introduce a double bond into a fully formed saturated fatty acyl chain.[1] The specific enzymes responsible for producing the Δ15 double bond are less common than the Δ9 desaturases that produce palmitoleic acid, suggesting a specialized biological role.

The primary function of incorporating UFAs like this compound into membrane phospholipids is to regulate membrane fluidity.[2] The kink introduced by the cis-double bond disrupts the tight packing of saturated acyl chains, lowering the phase transition temperature and ensuring the membrane remains in a fluid, functional state across various environmental conditions.[2][4]

Beyond membrane architecture, specific fatty acid profiles can serve as chemical fingerprints for microbial taxa. The presence of less common fatty acids, such as terminally unsaturated or branched-chain variants, can be powerful biomarkers for identifying specific bacterial groups, like sulphate-reducing bacteria.[5]

1.2 this compound as a Microbial Biomarker

The analysis of microbial fatty acid profiles is a cornerstone of microbial ecology and diagnostics. Specific fatty acids or patterns of fatty acids can indicate the presence of particular microbial communities or be linked to specific disease states.[6] While more research is needed to establish this compound as a definitive biomarker, its unusual structure makes it a compelling candidate. Its detection in complex environmental or clinical samples could signify the presence of microbes with unique metabolic capabilities.

Section 2: A Validated Workflow for the Analysis of this compound

Accurate structural elucidation and quantification of fatty acid isomers is a significant analytical challenge.[7][8] A robust workflow is essential to differentiate this compound from its more abundant positional isomers (e.g., 9-cis-16:1 and 6-cis-16:1).[9][10] The following section details a self-validating system for the comprehensive analysis of microbial fatty acids.

Analytical_Workflow_for_15-Hexadecenoic_Acid cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing MicrobialCulture 1. Microbial Culture (e.g., Broth or Plate) Harvesting 2. Cell Harvesting (Centrifugation) MicrobialCulture->Harvesting Extraction 3. Lipid Extraction (Modified Bligh & Dyer) Harvesting->Extraction Saponification 4. Saponification (Optional) (Total Fatty Acids) Extraction->Saponification For Total FAs Derivatization 5. Derivatization to FAMEs (Acid-Catalyzed Methanolysis) Extraction->Derivatization For Free FAs Saponification->Derivatization GCMS 6. GC-MS Analysis (Polar Column) Derivatization->GCMS IsomerAnalysis 7. Isomer Elucidation (DMDS Derivatization) GCMS->IsomerAnalysis If isomers detected Quantification 8. Identification & Quantification GCMS->Quantification IsomerAnalysis->Quantification Interpretation 9. Biological Interpretation Quantification->Interpretation

Fig 1. Comprehensive workflow for microbial fatty acid analysis.
2.1 Step-by-Step Protocol: Lipid Extraction

The choice of extraction method is critical for achieving representative and reproducible lipid profiles.[11][12] Methods must efficiently lyse microbial cells and solubilize lipids of varying polarities.[13][14] The modified Bligh & Dyer method remains a robust choice for microbial lipidomics.

Protocol: Modified Bligh & Dyer Lipid Extraction

  • Harvest Cells: Centrifuge a known volume of microbial culture to pellet the cells. Discard the supernatant and record the wet weight of the cell pellet.

  • Initial Extraction: To the cell pellet, add a single-phase mixture of Chloroform:Methanol:Water (1:2:0.8 v/v/v). For every 1g of cell pellet, use 3.8 mL of the solvent mixture.

    • Expert Insight: This single-phase system ensures that the solvents fully penetrate the cells, disrupting membranes and solubilizing lipids in a highly efficient manner.

  • Homogenization: Vigorously vortex or sonicate the sample to ensure complete cell lysis and lipid extraction. Incubate at room temperature for 1 hour with intermittent shaking.

  • Phase Separation: Break the single phase into two distinct phases by adding 1 volume of chloroform and 1 volume of water, bringing the final ratio to Chloroform:Methanol:Water (2:2:1.8 v/v/v). Vortex thoroughly.

  • Isolate Lipid Layer: Centrifuge the sample (e.g., 2000 x g for 10 min) to achieve clear phase separation. The lipids will be in the bottom chloroform layer.

  • Collection: Carefully collect the bottom chloroform layer using a glass Pasteur pipette, taking care not to disturb the protein interface. Transfer to a clean glass tube.

  • Drying: Dry the lipid extract under a gentle stream of nitrogen gas. Store the dried lipid extract at -80°C until further processing.

2.2 Step-by-Step Protocol: Derivatization to Fatty Acid Methyl Esters (FAMEs)

For Gas Chromatography (GC) analysis, fatty acids must be converted to their more volatile and less polar methyl ester derivatives (FAMEs).[15][16] This step is crucial for achieving good chromatographic separation and detection.

Protocol: Acid-Catalyzed Transesterification for FAMEs

  • Reagent Preparation: Prepare a solution of 2.5% (v/v) concentrated H₂SO₄ in anhydrous methanol.

  • Reaction: Re-dissolve the dried lipid extract from Step 2.1 in 1 mL of the acidic methanol solution.

  • Incubation: Seal the tube tightly and incubate at 80°C for 1 hour.

    • Trustworthiness Check: To validate the reaction's completeness, a known amount of a complex lipid standard (e.g., triacylglycerol C17:0) can be run in parallel. The complete conversion to the C17:0 FAME indicates successful transesterification.

  • Quenching: After cooling to room temperature, add 1.5 mL of deionized water to stop the reaction.

  • FAME Extraction: Extract the FAMEs by adding 1 mL of hexane and vortexing vigorously.

  • Collection: Allow the phases to separate. The FAMEs will be in the upper hexane layer. Carefully transfer the hexane layer to a GC vial for analysis.

2.3 Instrumental Analysis: GC-MS for Isomer Elucidation

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for FAME analysis, offering excellent separation and identification capabilities.[15][17] However, standard electron ionization (EI) mass spectra of FAME isomers are often nearly identical, making positional isomer determination impossible without additional steps.

Table 1: Comparison of Analytical Platforms for Fatty Acid Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separates volatile compounds in the gas phase based on boiling point and polarity.Separates compounds in the liquid phase based on polarity and other interactions.
Derivatization Required. Fatty acids must be converted to FAMEs to increase volatility.[15][16]Optional. Can analyze free fatty acids directly, though derivatization can improve ionization.[18][19][20]
Strengths Excellent separation of FAMEs, extensive spectral libraries for identification, high sensitivity, and reproducibility.[15][17]Superior for analyzing very-long-chain fatty acids, intact complex lipids, and less volatile compounds.[18][21]
Limitations Not suitable for non-volatile or thermally labile lipids. Isomer identification is challenging without further derivatization.[16]Separation of closely related fatty acid isomers can be difficult. Can suffer from ion suppression effects.

Recommended GC-MS Protocol for FAME Analysis:

  • Injection: Inject 1 µL of the FAME extract (from Step 2.2) into the GC-MS system.

  • GC Column: Use a highly polar capillary column, such as a wax-type column (e.g., Supelcowax™ 10 or similar Carbowax-type phase), which provides excellent resolution of fatty acid isomers.[22]

  • Carrier Gas: Use Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Program: A typical temperature gradient would be:

    • Initial temperature: 150°C, hold for 1 min.

    • Ramp 1: Increase to 200°C at 10°C/min.

    • Ramp 2: Increase to 250°C at 5°C/min, hold for 10 min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 550.

    • Source Temperature: 230°C.

Advanced Technique: Double Bond Localization with DMDS

To definitively locate the double bond and confirm the identity of this compound, a second derivatization step using dimethyl disulfide (DMDS) on the FAME extract is required.[10] The DMDS adduct fragments predictably in the mass spectrometer at the site of the original double bond, allowing for unambiguous structural assignment.[10][23]

Section 3: Advanced Applications and Future Directions
3.1 Metabolic Flux Analysis with Stable Isotope Probing (SIP)

To understand the metabolic origin and fate of this compound, researchers can employ Stable Isotope Probing (SIP).[] This powerful technique involves growing microbes on a substrate enriched with a stable isotope, such as ¹³C-glucose or ¹³C-acetate.[25]

Stable_Isotope_Probing cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_outcome Data Interpretation LabeledSubstrate 1. Introduce ¹³C-Labeled Substrate (e.g., ¹³C-Glucose) Incubation 2. Microbial Growth & Metabolism LabeledSubstrate->Incubation Harvesting 3. Harvest Cells at Time Points Incubation->Harvesting Extraction 4. FAME Extraction & Preparation Harvesting->Extraction GC_C_IRMS 5. GC-Combustion-IRMS Analysis Extraction->GC_C_IRMS Enrichment 6. Measure ¹³C Enrichment in 15-C16:1 GC_C_IRMS->Enrichment Flux 7. Determine Biosynthetic Pathway & Metabolic Flux Enrichment->Flux

Fig 2. Workflow for Stable Isotope Probing of fatty acid biosynthesis.

By tracking the incorporation of ¹³C into this compound over time using Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS), one can elucidate its de novo synthesis rate and its role in metabolic networks.[26] This provides direct evidence of the fatty acid's production and turnover within the organism.

3.2 Relevance for Drug Development

The unique fatty acids present in pathogenic bacteria represent potential targets for novel antimicrobial agents.[27] Enzymes involved in the biosynthesis of specific fatty acids like this compound could be targets for inhibitors that disrupt membrane formation and bacterial viability. Furthermore, some fatty acids themselves possess antimicrobial properties.[28][29][30] Understanding the complete fatty acid profile of a pathogen is a critical step in identifying vulnerabilities that can be exploited for therapeutic intervention. For instance, pentadecanoic acid (C15:0), another odd-chain fatty acid, has demonstrated antimicrobial properties against pathogenic bacteria and fungi.[31]

Conclusion

This compound, while not as prevalent as other C16:1 isomers, is a valuable component of the microbial lipidomic landscape. Its unique structure necessitates specialized analytical approaches to distinguish it from other fatty acids and to fully appreciate its biological significance. The comprehensive workflow presented in this guide—from extraction and derivatization to advanced isomer-specific mass spectrometry and stable isotope probing—provides researchers with a validated framework to investigate this molecule. As lipidomics continues to advance, a deeper understanding of such unique fatty acids will be crucial for applications ranging from microbial ecology and biomarker discovery to the development of next-generation antimicrobial therapies.

References
  • Fauland, A., et al. (2021). Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). GCMS analysis of fatty acids. ResolveMass Laboratories Inc. Available at: [Link]

  • LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. LIPID MAPS. Available at: [Link]

  • Chen, Y. J., et al. (2020). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. Journal of Food and Drug Analysis. Available at: [Link]

  • Cronan, J. E. (2021). Unsaturated Fatty Acid Synthesis in Bacteria: Mechanisms and Regulation of Canonical and Remarkably Noncanonical Pathways. Microbiology and Molecular Biology Reviews. Available at: [Link]

  • Waters Corporation. (n.d.). Fast and Simple Free Fatty Acids Analysis Using ACQUITY UPC2/MS. Waters Corporation. Available at: [Link]

  • Pérez-Mendoza, V., et al. (2021). Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. Metabolites. Available at: [Link]

  • Aalizadeh, R., & Thomaidis, N. S. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules. Available at: [Link]

  • Nickels, J. D., & Chatterjee, S. (2024). The intricate link between membrane lipid structure and composition and membrane structural properties in bacterial membranes. Soft Matter. Available at: [Link]

  • Koulman, A., et al. (2014). Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism. Metabolomics. Available at: [Link]

  • Christie, W. W. (2019). What Column do I Need for Gas Chromatographic Analysis of Fatty Acids? AOCS. Available at: [Link]

  • Nioi, C., et al. (2021). A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. Applied Sciences. Available at: [Link]

  • Mitra, D., & Vadlani, P. (2016). Extraction Methods Used to Separate Lipids from Microbes. Applied Microbiology and Biotechnology. Available at: [Link]

  • Akob, D. M., et al. (2017). Modified Lipid Extraction Methods for Deep Subsurface Shale. Frontiers in Microbiology. Available at: [Link]

  • Okuyama, H., et al. (2016). Bacterial Long-Chain Polyunsaturated Fatty Acids: Their Biosynthetic Genes, Functions, and Practical Use. Marine Drugs. Available at: [Link]

  • Heipieper, H. J., et al. (2003). Trans unsaturated fatty acids in bacteria. European Journal of Lipid Science and Technology. Available at: [Link]

  • Jardine, T. D., et al. (2020). Stable isotopes of fatty acids: current and future perspectives for advancing trophic ecology. Philosophical Transactions of the Royal Society B. Available at: [Link]

  • Edwards, R. L., et al. (2018). Methods for lipid extraction and identification of microbes using same via mass spectrometry. Google Patents.
  • Goldfine, H. (1984). Bacterial membranes and lipid packing theory. Journal of Lipid Research. Available at: [Link]

  • Mitra, D., & Vadlani, P. (2016). Extraction Methods Used to Separate Lipids from Microbes. ResearchGate. Available at: [Link]

  • Carballeira, N. M., & Alicea, J. (2001). First total syntheses of (Z)-15-methyl-10-hexadecenoic acid and the (Z)-13-methyl-8-tetradecenoic acid. Chemistry and Physics of Lipids. Available at: [Link]

  • Krauß, S., & Vetter, W. (2022). Stable isotope analysis confirms substantial changes in the fatty acid composition of bacteria treated with antimicrobial random peptide mixtures. Scientific Reports. Available at: [Link]

  • Stinson, C. A., et al. (2021). Structural Elucidation and Relative Quantification of Fatty Acid Double Bond Positional Isomers in Biological Tissues Enabled by Gas-Phase Charge Inversion Ion/Ion Reactions. Analytical Chemistry. Available at: [Link]

  • Stinson, C. A., et al. (2021). Structural Elucidation and Relative Quantification of Fatty Acid Double Bond Positional Isomers in Biological Tissues Enabled by Gas-Phase Charge Inversion Ion/Ion Reactions. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2024). Fatty acid isomerism: analysis and selected biological functions. Food & Function. Available at: [Link]

  • Pommerening-Röser, A., et al. (2012). Development of a Fatty Acid and RNA Stable Isotope Probing-Based Method for Tracking Protist Grazing on Bacteria in Wastewater. Applied and Environmental Microbiology. Available at: [Link]

  • Wang, Y., et al. (2024). Fatty acid isomerism: analysis and selected biological functions. Food & Function. Available at: [Link]

  • ResearchGate. (n.d.). Pathways of biosynthesis of hexadecenoic fatty acids. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2023). Quantitative Analysis and Structural Elucidation of Fatty Acids by Isobaric Multiplex Labeling Reagents for Carbonyl-Containing Compound (SUGAR) Tags and m-CPBA Epoxidation. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Osipov, G. A., & Verkhovtseva, N. V. (2011). Profiles of Microbial Fatty Acids in the Human Metabolome are Disease-Specific. Journal of Medical and Biological Sciences. Available at: [Link]

  • Ferreri, C., et al. (2019). Hexadecenoic Fatty Acid Positional Isomers and De Novo PUFA Synthesis in Colon Cancer Cells. International Journal of Molecular Sciences. Available at: [Link]

  • Shimadzu. (n.d.). GC-MS-Based Evaluation of Fatty Acid Composition in Microalgae. Shimadzu. Available at: [Link]

  • Chen, Y., et al. (2025). Bacteroides uniformis-generated hexadecanedioic acid ameliorates metabolic-associated fatty liver disease. Gut Microbes. Available at: [Link]

  • Knipprath, W. G., & Mead, J. F. (1963). The synthesis of [1-14C]this compound and its metabolism in the rat. The Journal of Biological Chemistry. Available at: [Link]

  • Thorel, M. F., & Lanéelle, M. A. (1987). Fatty acid and polar lipid analysis as tools in the identification of Mycobacterium leprae and some related slow-growing mycobacterial species. Acta Leprologica. Available at: [Link]

  • ResearchGate. (n.d.). GC-MS analysis of fatty acids from cell extracts of S. solfataricus. ResearchGate. Available at: [Link]

  • De la Cruz-Arroyo, J. I., et al. (2020). Antibacterial activity of hexadecynoic acid isomers towards clinical isolates of multidrug-resistant Staphylococcus aureus. PLoS ONE. Available at: [Link]

  • ResearchGate. (2022). Potential of Hexadecanoic Acid as Antimicrobials in Bacteria and Fungi that Cause Decay in Mustard Greens Brassica juncea L. International Journal of Applied Biology. Available at: [Link]

  • Ferreri, C., et al. (2016). Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles. PLoS ONE. Available at: [Link]

  • Al-Shabib, N. A., et al. (2021). Antibacterial activities of hexadecanoic acid methyl ester and green-synthesized silver nanoparticles against multidrug-resistant bacteria. Journal of King Saud University - Science. Available at: [Link]

  • Cartron, M. L., et al. (2014). Bactericidal Activity of the Human Skin Fatty Acid cis-6-Hexadecanoic Acid on Staphylococcus aureus. Journal of Biological Chemistry. Available at: [Link]

  • Venn-Watson, S., & Butterworth, C. (2022). Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. Nutrients. Available at: [Link]

Sources

The Emerging Paradigm of Odd-Chain Unsaturated Fatty Acids (OC-UFAs): Biosynthesis, Physiological Roles, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

While saturated odd-chain fatty acids (OCFAs) such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) have gained recognition as essential nutrients and biomarkers of metabolic health, their unsaturated counterparts—odd-chain unsaturated fatty acids (OC-UFAs)—remain an underexplored frontier in lipid biology. Recent advances in high-resolution lipidomics reveal that OC-UFAs, including monounsaturated (e.g., C15:1, C17:1) and polyunsaturated forms (e.g., C21:4 n-8), are not mere metabolic artifacts. They act as critical signaling molecules, compensatory structural lipids, and modulators of disease states ranging from metabolic dysfunction to hyperpigmentation.

This technical whitepaper synthesizes the current mechanistic understanding of OC-UFA biosynthesis, their physiological roles, and provides field-proven analytical workflows for their quantification.

Biosynthetic Pathways and Metabolic Fate

The biological presence of OC-UFAs stems from a combination of dietary intake (primarily ruminant fats), microbial fermentation, and endogenous synthesis. In mammalian systems, the elongation and desaturation of odd-chain precursors diverge significantly from even-chain lipid metabolism.

Endogenous Elongation and Desaturation

In the absence of sufficient dietary essential fatty acids (EFAs), mammalian systems upregulate the synthesis of atypical lipids. For instance, C15:0 can be endogenously desaturated and elongated to form a novel family of omega-8 odd-chain polyunsaturated fatty acids (OC-PUFAs) , including C17:1 n-8, C19:3, and C21:4 n-8[1]. This pathway utilizes the same


6 and 

5 desaturases typically reserved for omega-3 and omega-6 synthesis, highlighting the promiscuity and adaptive capacity of hepatic lipid metabolism.
Catabolism: The Reductase-Isomerase Bypass

The


-oxidation of OC-UFAs presents a unique biochemical challenge. When the core 

-oxidation cycle encounters a cis-double bond at an even-numbered carbon, a metabolic block occurs. To bypass this, the cell relies on the reductase-isomerase pathway , utilizing 2,4-dienoyl-CoA reductase to convert the intermediate into a substrate suitable for further degradation[2].

Crucially, the terminal step of OC-UFA


-oxidation yields propionyl-CoA  rather than acetyl-CoA[3]. Propionyl-CoA is subsequently converted to succinyl-CoA, providing anaplerotic flux directly into the Tricarboxylic Acid (TCA) cycle. This distinct energy routing underpins the unique metabolic benefits of odd-chain lipids.

OC_UFA_Metabolism A Precursor Fatty Acids (e.g., C15:0, Propionate) B Desaturase / Elongase Enzyme Complexes A->B Endogenous/Microbial Synthesis C Odd-Chain Unsaturated FAs (e.g., C15:1, C17:1, C21:4n-8) B->C D β-Oxidation via Reductase-Isomerase C->D Catabolism E Membrane Phospholipids (Fluidity Modulation) C->E Structural Incorporation F Propionyl-CoA (Anaplerotic Flux) D->F Energy Metabolism

Metabolic routing of odd-chain unsaturated fatty acids from synthesis to catabolism.

Physiological Roles and Disease Modulation

Compensatory Mechanisms in EFA Deficiency

The physiological essentiality of odd-chain lipids is most evident during nutritional stress. In essential fatty acid (EFA) deficient models, supplementation with dietary C15:0 induces the synthesis of omega-8 OC-PUFAs. This endogenous production partially compensates for linoleic acid deficiency, successfully reversing growth retardation in early development[1]. This suggests that OC-PUFAs can functionally substitute for traditional EFAs in maintaining membrane integrity and cellular growth.

Hepatic Microenvironment: MAFLD and T2DM

OC-UFAs are intimately linked to hepatic lipid homeostasis. Single-cell RNA sequencing of the hepatic microenvironment demonstrates that the elongation of odd-chain unsaturated fatty acids is significantly upregulated in pericentral hepatocytes during mid-to-late stage Type 2 Diabetes (T2DM) and Metabolic Dysfunction-Associated Fatty Liver Disease (MAFLD)[4]. This localized upregulation serves as an adaptive response to lipotoxicity, facilitating enhanced peroxisomal


-oxidation to clear lipid accumulation[4].
Dermatological Therapeutics: Melanogenesis Inhibition

Beyond systemic metabolism, specific OC-UFA isomers exhibit targeted bioactivities. 10(E)-pentadecenoic acid (10E-PDA) has been identified as a potent inhibitor of melanogenesis[5]. Mechanistically, 10E-PDA suppresses the intracellular MITF (Microphthalmia-associated transcription factor)/tyrosinase axis, reducing melanin synthesis without the cytotoxicity associated with traditional skin-lightening agents[5].

Quantitative Data: Bioactive OC-UFAs

To facilitate targeted lipidomics, the following table summarizes the key OC-UFAs of clinical and physiological interest.

Fatty AcidNomenclaturePrimary SourceKey Physiological Role
10(E)-Pentadecenoic Acid 10E-PDAEndogenousPotent inhibition of melanogenesis via MITF/tyrosinase suppression.
9(Z)-Heptadecenoic Acid C17:1 n-8Ruminant fat / EndogenousUpregulated in pericentral hepatocytes during late-stage T2DM and MAFLD.
Heneicosatetraenoic Acid C21:4 n-8Endogenous (EFA deficiency)Compensatory omega-8 PUFA synthesized to rescue linoleic acid deficiency.
10(Z)-Pentadecenoic Acid C15:1 n-5Microbial (Y. lipolytica)Modulator of membrane fluidity; produced via 1-propanol precursor feeding[6].

Experimental Methodologies: Profiling OC-UFAs

Historically, saturated OCFAs (C15:0, C17:0) were used as internal standards under the false assumption that they were absent in human plasma[3]. Today, accurate quantification of OC-UFAs requires stable isotope-labeled standards (e.g., C15:0-d29) and high-resolution chromatography to separate positional isomers.

Self-Validating Protocol: GC-MS Profiling of OC-UFAs

OC_UFA_Workflow S1 Tissue/Cell Homogenization S2 Lipid Extraction (Folch Method) S1->S2 S3 Acid-Catalyzed Transesterification S2->S3 S4 GC-MS Analysis (Polar Column) S3->S4 S5 Peak Integration & Quantification S4->S5

Standardized analytical workflow for the isolation and GC-MS profiling of OC-UFAs.

Step 1: Internal Standard Spiking and Extraction

  • Procedure: Homogenize

    
     of tissue in 
    
    
    
    of cold PBS. Spike the homogenate with
    
    
    of C15:0-d29 (
    
    
    ). Extract lipids using a 2:1 Chloroform:Methanol mixture (Folch method).
  • Causality: Spiking the internal standard before extraction creates a self-validating system. It accounts for lipid loss during phase separation and corrects for matrix-induced ion suppression during MS analysis.

Step 2: Acid-Catalyzed Transesterification

  • Procedure: Dry the lower organic phase under a gentle stream of nitrogen. Add

    
     of 1% methanolic HCl and incubate at 80°C for 2 hours. Neutralize and extract the resulting Fatty Acid Methyl Esters (FAMEs) with hexane.
    
  • Causality: Unlike base-catalyzed transesterification (which only converts esterified lipids like TAGs), acid catalysis ensures that both free OC-UFAs and highly complex esterified lipids (e.g., sphingolipids) are fully converted into volatile FAMEs. This prevents the under-quantification of the free OC-UFA pool.

Step 3: GC-MS Separation using a Highly Polar Column

  • Procedure: Inject

    
     of the FAME extract into a GC-MS equipped with a highly polar cyanopropyl capillary column (e.g., SP-2560, 
    
    
    
    ).
  • Causality: Standard non-polar columns (like DB-5) fail to resolve positional and geometric isomers of monounsaturated fatty acids. A highly polar stationary phase is mandatory to separate cis/trans isomers (e.g., 10Z-pentadecenoic acid vs. 10E-pentadecenoic acid) based on the specific dipole-induced dipole interactions between the column and the

    
    -electrons of the unsaturated bonds.
    

Conclusion

Odd-chain unsaturated fatty acids represent a highly bioactive, yet historically overlooked, class of lipids. From their unique anaplerotic


-oxidation pathways to their ability to rescue essential fatty acid deficiencies and modulate melanogenesis, OC-UFAs offer vast potential for therapeutic intervention. For drug development professionals, leveraging microbial synthesis platforms (such as Yarrowia lipolytica) to produce specific OC-UFA isomers[6] presents a scalable pathway to novel lipid-based therapeutics.

References

  • Dietary pentadecanoic acid (C15:0) increases early growth rate and induces synthesis of omega 8 odd chain polyunsaturated fatty acids in EFA deficient rats - ResearchGate. 1

  • 10(E)-Pentadecenoic Acid Inhibits Melanogenesis Partly Through Suppressing the Intracellular MITF/Tyrosinase Axis - PMC. 5

  • Reconstruction of the Hepatic Microenvironment and Pathological Changes Underlying Type II Diabetes through Single-Cell RNA Sequencing - PMC. 4

  • Analysis of the Alternative Pathways for the β-Oxidation of Unsaturated Fatty Acids Using Transgenic Plants Synthesizing Polyhydroxyalkanoates in Peroxisomes - PMC. 2

  • Multi-Omics Analysis Reveals 1-Propanol-Induced Pentadecanoic Acid Biosynthesis in Yarrowia lipolytica - MDPI.6

  • A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC. 7

Sources

Methodological & Application

Application Note: Advanced GC-MS Structural Elucidation of 15-Hexadecenoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Technique: Gas Chromatography-Mass Spectrometry (GC-MS), Chemical Derivatization

The Analytical Challenge: Terminal Double Bond Localization

When analyzing 15-hexadecenoic acid methyl ester (a terminal alkene FAME, C16:1 ω-1) using standard Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS), researchers encounter a fundamental limitation: double bond migration [1].

Upon standard 70 eV electron ionization, the radical cation undergoes extensive isomerization, migrating the double bond along the aliphatic chain before fragmentation occurs. Consequently, positional isomers (e.g., 9-hexadecenoic acid methyl ester vs. This compound methyl ester) yield nearly indistinguishable mass spectra, rendering standard EI-MS insufficient for definitive structural elucidation[1].

Mechanistic Insights: Locking the Double Bond (E-E-A-T)

To prevent migration and force site-specific fragmentation, the double bond must be chemically fixed prior to or during ionization. We present two field-proven methodologies to achieve this:

Mechanism A: Dimethyl Disulfide (DMDS) Pre-Column Derivatization

Iodine acts as a catalyst to form an iodonium ion intermediate at the double bond, which undergoes nucleophilic attack by DMDS[2]. This anti-addition yields a stable bis(methylthio) derivative[2]. Because the carbon-carbon bond between the two methylthio groups is highly labile under EI conditions, ionization triggers a highly specific cleavage, yielding distinct α (carboxyl-containing) and ω (terminal) fragments[3].

Mechanism B: Solvent Mediated Chemical Ionization (SMCI)

For laboratories equipped with SMCI capabilities, gas-phase derivatization offers a standard-free alternative. Acetonitrile undergoes a self-reaction in the CI source to generate a 1-methyleneimino-1-ethenylium (MIE) ion (m/z 54)[4]. This reagent ion covalently binds to the FAME double bond[4]. Subsequent collisional activation (CACI-MS/MS) yields diagnostic ions that pinpoint the double bond without wet-chemistry derivatization[4].

Experimental Protocols

The following self-validating protocol utilizes the highly accessible DMDS method to ensure complete derivatization of this compound methyl ester while minimizing side reactions.

Protocol A: DMDS Derivatization Workflow

Reagents Required:

  • Analyte: this compound methyl ester (approx. 1 mg)

  • Solvent: Hexane (GC-MS grade)

  • Catalyst: Iodine (I₂) solution (60 mg/mL in diethyl ether)

  • Reagent: Dimethyl disulfide (DMDS, >99% purity)

  • Quenching Agent: 5% (w/v) Sodium thiosulfate (Na₂S₂O₃) in aqueous solution.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the FAME standard (or lipid extract) in 50 µL of hexane in a 2 mL glass vial with a PTFE-lined cap.

  • Reagent Addition: Add 200 µL of DMDS followed by 40 µL of the iodine catalyst solution[3].

  • Incubation (Causality Note): Seal the vial and incubate at 40°C for 2 hours.

    • Why? Terminal double bonds can be sterically hindered or less reactive than internal cis-double bonds. Gentle heating ensures quantitative conversion to the mono-DMDS adduct without inducing polymerization[3].

  • Quenching & Self-Validation: Cool to room temperature. Add 1 mL of hexane, followed by 1 mL of 5% aqueous Na₂S₂O₃. Vortex vigorously for 30 seconds.

    • Self-Validation Checkpoint 1: The aqueous thiosulfate reduces unreacted iodine to iodide. The organic layer shifting from dark brown to completely colorless visually confirms that the quenching is complete and the reaction is successfully terminated.

  • Extraction: Centrifuge at 2000 x g for 2 minutes. Carefully transfer the upper (hexane) layer containing the DMDS-derivatized FAME to a clean GC vial containing a glass insert.

Protocol B: GC-MS Analytical Parameters
  • Column: BPX-70 or DB-225 (30 m x 0.25 mm ID x 0.25 µm film thickness).

    • Why? Highly polar cyanopropyl columns provide superior resolution for FAME isomers and their bulky DMDS adducts.

  • Injection: 1 µL, Splitless mode, Injector temperature 250°C.

  • Carrier Gas: Helium at a constant linear velocity of 35 cm/s.

  • Oven Program: 120°C (hold 1 min), ramp at 4°C/min to 240°C (hold 10 min).

  • MS Conditions: EI mode (70 eV), Ion source 230°C, Scan range m/z 50–450.

    • Self-Validation Checkpoint 2: The DMDS adduct of this compound methyl ester will elute significantly later than the underivatized FAME due to the mass addition of 94 Da.

Data Presentation & Interpretation

Upon EI fragmentation, the 15,16-bis(methylthio)hexadecanoic acid methyl ester cleaves precisely between C15 and C16.

  • The terminal (ω) fragment containing one methylthio group yields m/z 61 .

  • The carboxyl-containing (Δ) fragment yields m/z 301 .

The table below demonstrates how this method easily distinguishes the terminal alkene from an internal alkene isomer (e.g., Palmitoleic acid methyl ester).

Table 1: Diagnostic MS Fragments of DMDS-Derivatized C16:1 Isomers
FAME IsomerDouble Bond PositionDMDS Adduct MWω-Fragment (Terminal) m/zΔ-Fragment (Carboxyl) m/z
This compound methyl ester Δ15 (Terminal)36261 301
9-Hexadecenoic acid methyl ester Δ9 (Internal)362145 217

Process Visualization

G A This compound Methyl Ester (Terminal Double Bond FAME) B Derivatization Dimethyl Disulfide (DMDS) + I₂ Catalyst A->B Locks double bond C 15,16-bis(methylthio)hexadecanoic acid methyl ester (MW = 362) B->C Anti-addition D Gas Chromatography - Mass Spectrometry (GC-EI-MS, 70 eV) C->D Injection E Specific Cleavage Between C15 and C16 D->E Electron Ionization F ω-Fragment (Terminal) m/z 61 [CH₂-SCH₃]⁺ E->F G Δ-Fragment (Carboxyl) m/z 301 [CH₃OOC-(CH₂)₁₃-CH-SCH₃]⁺ E->G

Workflow and EI-MS fragmentation logic for DMDS-derivatized this compound methyl ester.

References

  • Preferential formation of mono-dimethyl disulfide adducts for determining double bond positions of poly-unsaturated fatty acids Journal of the American Oil Chemists' Society / NSF Public Access Repository
  • Double bond localization in unsaturated fatty acid methyl esters (FAME)
  • Determination of double bond positions in unsaturated fatty acids by pre-column derivatization with dimethyl and dipyridyl disulfide followed by LC-SW
  • Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS 2 with Acetonitrile In-Source Derivatiz

Sources

Application Note & Protocols: Synthesis of 15-Hexadecenoic Acid for Research Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the chemical synthesis of 15-hexadecenoic acid (C16:1, n-1), a terminal monounsaturated fatty acid of significant interest in biomedical research. While less common than other hexadecenoic acid isomers like palmitoleic acid (16:1, n-7), this compound serves as a valuable tool in studies of lipid metabolism, cellular signaling, and as a potential biomarker. This guide details three robust synthetic strategies—the Wittig reaction, an acetylide coupling approach, and olefin cross-metathesis—providing researchers with multiple pathways to access this molecule. Each protocol is accompanied by detailed step-by-step instructions, mechanistic insights, purification techniques, and methods for structural characterization, ensuring scientific integrity and reproducibility.

Introduction and Scientific Context

This compound is a 16-carbon fatty acid with a single double bond located at the terminal (ω-1) position, between C15 and C16. Its unique structure, with the unsaturation at the very end of the alkyl chain, makes it an interesting substrate for enzymes involved in fatty acid modification and a unique probe for investigating membrane dynamics. Unlike its more common positional isomers, which are biosynthesized from palmitic acid[1][2][3], the de novo chemical synthesis of this compound is essential for obtaining the pure material required for rigorous scientific investigation.

The controlled synthesis of this molecule allows for applications in:

  • Metabolic Studies: As a substrate to study the enzymes involved in fatty acid elongation, desaturation, and β-oxidation.

  • Biomarker Validation: Synthesis of isotopically labeled standards (e.g., ¹³C or ²H) for use in quantitative mass spectrometry-based lipidomics.

  • Drug Development: As a precursor for the synthesis of more complex bioactive lipids and potential therapeutic agents.

This guide is designed for researchers in chemistry, biochemistry, and drug development, providing the technical foundation to produce high-purity this compound for a range of research purposes.

Overview of Synthetic Strategies

The primary challenge in synthesizing this compound is the precise and stereocontrolled installation of the terminal double bond. We present three distinct and effective methodologies, each with its own advantages.

Synthetic Strategy Key Transformation Stereocontrol Overall Steps (Typical) Advantages Considerations
Wittig Olefination Aldehyde + Phosphonium YlideGood (Z-selective with unstabilized ylides)4-5Reliable, well-established, good for Z-isomer.Stoichiometric phosphine oxide byproduct can complicate purification.
Acetylide Coupling Alkyne Alkylation & HydrogenationExcellent (Z-selective via Lindlar catalyst)5-6High stereoselectivity, modular approach.Requires handling of acetylides and hydrogenation equipment.
Olefin Cross-Metathesis Terminal Alkene + Terminal AlkenePoor (Mixture of E/Z isomers)3-4Atom-economical, tolerant of many functional groups.Requires expensive metal catalysts (e.g., Ruthenium), may yield E/Z mixtures requiring separation.

Protocol 1: Synthesis via Wittig Olefination

The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone.[4][5][6] For this compound, we react a C15 aldehyde-ester with methylenetriphenylphosphorane.

Workflow Diagram: Wittig Olefination Route

A 15-Hydroxypentadecanoic Acid B Methyl 15-hydroxypentadecanoate A->B Esterification (MeOH, H+) C Methyl 15-oxopentadecanoate B->C Oxidation (PCC or Swern) D Methyl 15-hexadecenoate C->D Wittig Reaction (Ph3P=CH2) E This compound D->E Hydrolysis (LiOH or NaOH)

Caption: Workflow for the synthesis of this compound via the Wittig Reaction.

Step-by-Step Protocol

Materials:

  • 15-Hydroxypentadecanoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (catalytic)

  • Pyridinium chlorochromate (PCC) or Oxalyl chloride/DMSO (for Swern oxidation)

  • Dichloromethane (DCM, anhydrous)

  • Methyltriphenylphosphonium bromide

  • Sodium hydride (NaH) or n-Butyllithium (n-BuLi)

  • Tetrahydrofuran (THF, anhydrous)

  • Lithium hydroxide (LiOH)

  • Standard solvents for extraction and chromatography (Hexanes, Ethyl Acetate)

Step 1: Esterification of 15-Hydroxypentadecanoic Acid

  • Dissolve 15-hydroxypentadecanoic acid (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration).

  • Add a catalytic amount of concentrated sulfuric acid (2-3 drops).

  • Reflux the mixture for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool to room temperature, neutralize with saturated sodium bicarbonate solution, and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 15-hydroxypentadecanoate.

Step 2: Oxidation to the Aldehyde

  • Dissolve methyl 15-hydroxypentadecanoate (1.0 eq) in anhydrous DCM (0.1 M).

  • Add PCC (1.5 eq) in one portion. Causality Note: PCC is a mild oxidant that reliably converts primary alcohols to aldehydes without over-oxidation to the carboxylic acid.

  • Stir at room temperature for 2-4 hours. Monitor by TLC.

  • Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel or Celite to remove chromium salts.

  • Concentrate the filtrate to yield crude methyl 15-oxopentadecanoate, which is often used directly in the next step.

Step 3: Wittig Reaction

  • In a separate flame-dried flask under argon, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF.

  • Cool to 0 °C and add NaH (1.2 eq) portion-wise. Safety Note: NaH reacts violently with water. Ensure all glassware and solvents are scrupulously dry. Allow the mixture to stir at room temperature for 1 hour to form the ylide (a bright yellow solution).

  • Cool the ylide solution to -78 °C.

  • Add a solution of methyl 15-oxopentadecanoate (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding saturated ammonium chloride solution.

  • Extract with hexanes (3x), wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify by flash column chromatography (e.g., 98:2 Hexanes:Ethyl Acetate) to isolate methyl 15-hexadecenoate.

Step 4: Saponification to the Free Fatty Acid

  • Dissolve the purified methyl ester (1.0 eq) in a THF:Water mixture (e.g., 3:1).

  • Add LiOH (3.0 eq) and stir at room temperature for 4-8 hours.

  • Acidify the mixture to pH ~2 with 1M HCl.

  • Extract with diethyl ether (3x), wash with brine, dry over sodium sulfate, and concentrate to yield this compound as the final product.

Protocol 2: Synthesis via Acetylide Coupling and Partial Hydrogenation

This strategy builds the carbon skeleton using sequential alkylations of an acetylene unit, which is then selectively reduced to a (Z)-alkene. This method offers excellent stereocontrol. A similar strategy has been successfully employed for related branched-chain unsaturated fatty acids.[7][8]

Workflow Diagram: Acetylide Coupling Route

A 1-Bromo-13-tetradecanol (Protected) B Protected 15-Hexadecyn-1-ol A->B 1. Ethynyltrimethylsilane, n-BuLi 2. TBAF C 15-Hexadecyn-1-ol B->C Deprotection D (Z)-15-Hexadecen-1-ol C->D Lindlar Hydrogenation (H2, Lindlar's Cat.) E (Z)-15-Hexadecenoic Acid D->E Jones Oxidation (CrO3, H2SO4)

Sources

Application Notes & Protocols: 15-Hexadecenoic Acid in Anti-Inflammatory Studies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of a Bioactive Lipokine

15-Hexadecenoic acid, more commonly known as Palmitoleic Acid (16:1n-7), is a monounsaturated omega-7 fatty acid that has transitioned from a simple component of dietary fats to a subject of intense research as a bioactive lipid mediator, or "lipokine."[1] Emerging evidence strongly supports its role as a potent anti-inflammatory agent, with significant implications for metabolic diseases, cardiovascular health, and chronic inflammatory conditions.[1][2] Unlike saturated fatty acids that can promote inflammation, this compound actively suppresses key inflammatory pathways, making it a compelling molecule for therapeutic development.[3]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the mechanisms of action of this compound and detailed protocols for its application in pre-clinical anti-inflammatory studies. The methodologies described herein are designed to be robust and self-validating, providing a solid foundation for investigating the therapeutic potential of this fascinating fatty acid.

Part 1: Molecular Mechanisms of Anti-Inflammatory Action

The anti-inflammatory effects of this compound are not mediated by a single, isolated mechanism but rather through a network of interconnected signaling pathways. Understanding these pathways is critical for designing targeted experiments and interpreting results accurately.

The GPR120 Receptor: A Primary Gateway for Anti-Inflammation

The G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), is a key cell surface receptor for medium and long-chain unsaturated fatty acids, including this compound.[2][4] It is highly expressed in pro-inflammatory macrophages and adipocytes, positioning it as a central sensor for dietary fats and a modulator of immune responses.[5]

Mechanism of Action: Upon binding of this compound, GPR120 initiates a signaling cascade that potently inhibits inflammatory pathways triggered by agents like Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α).[4][5]

  • LPS/TNF-α Stimulation: Pathogenic stimuli like LPS (via Toll-like Receptor 4, TLR4) or TNF-α (via TNFR) activate a cascade involving the recruitment of adaptor proteins like MyD88, leading to the activation of the TAK1 protein kinase complex.[4][5]

  • GPR120 Activation: this compound binds to and activates GPR120.

  • β-Arrestin 2 Recruitment: Activated GPR120 recruits β-arrestin 2 (βArr2).[6]

  • TAK1 Inhibition: The GPR120-βArr2 complex interacts with TAB1, preventing its association with TAK1. This crucial step blocks TAK1 activation and halts the downstream inflammatory cascade.[5]

  • NF-κB and MAPK Suppression: By inhibiting TAK1, GPR120 activation effectively suppresses the activation of major pro-inflammatory signaling hubs, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7][8] This leads to reduced transcription and production of key inflammatory cytokines like TNF-α, IL-6, and IL-1β.[9]

GPR120_Signaling_Pathway cluster_proinflammatory Pro-inflammatory Signaling cluster_antiinflammatory Anti-inflammatory Intervention LPS LPS / TNF-α TLR4 TLR4 / TNFR LPS->TLR4 TAK1 TAK1 Activation TLR4->TAK1 NFkB NF-κB & MAPK Pathways TAK1->NFkB Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) NFkB->Cytokines FA15_16 This compound GPR120 GPR120 Receptor FA15_16->GPR120 bArrestin2 β-Arrestin 2 GPR120->bArrestin2 recruits Inhibition bArrestin2->Inhibition Inhibition->TAK1

Figure 1. GPR120-mediated anti-inflammatory signaling pathway.
Modulation of PPARs and AMPK Pathways

Beyond GPR120, this compound may influence other key metabolic and inflammatory regulators.

  • Peroxisome Proliferator-Activated Receptors (PPARs): These are nuclear receptors that play critical roles in lipid metabolism and inflammation. This compound and its metabolites have been shown to act as agonists for PPARα, PPARγ, and PPARδ.[10][11][12] Activation of PPARs, particularly PPARγ, can exert anti-inflammatory effects by antagonizing the activity of pro-inflammatory transcription factors like NF-κB.[13] However, it is noteworthy that some studies have demonstrated the anti-inflammatory effects of this compound to be independent of PPARα and PPARγ, suggesting that this may be a secondary or cell-type-specific mechanism.[9]

  • AMP-Activated Protein Kinase (AMPK): AMPK is a central energy sensor in cells. Its activation generally shifts metabolism from anabolic (building) to catabolic (breaking down) processes, including fatty acid oxidation, and is associated with anti-inflammatory effects.[14][15] AMPK activation can suppress inflammatory responses in macrophages, and this pathway may contribute to the overall beneficial effects of this compound.[16]

Part 2: In Vitro Experimental Protocols

The most common and effective in vitro model for studying the anti-inflammatory properties of fatty acids involves the use of macrophages stimulated with LPS.[17][18]

Experimental Workflow Overview

In_Vitro_Workflow Start Start: Macrophage Culture (e.g., RAW 264.7) Prep Prepare this compound (Complex with BSA) Start->Prep Pretreat Pre-treatment with This compound (1-2 hours) Prep->Pretreat Stimulate Inflammatory Stimulation (e.g., LPS for 24 hours) Pretreat->Stimulate Harvest Harvest Supernatant & Cells Stimulate->Harvest Analysis Downstream Analysis Harvest->Analysis Cytokine Cytokine Quantification (ELISA / Multiplex) Analysis->Cytokine Gene Gene Expression (RT-qPCR) Analysis->Gene Protein Protein Analysis (Western Blot) Analysis->Protein

Figure 2. General experimental workflow for in vitro anti-inflammatory assays.
Protocol: Preparation of Fatty Acid-BSA Complex

Causality: Free fatty acids have low solubility in aqueous cell culture media and can be cytotoxic at high concentrations. Complexing them with Bovine Serum Albumin (BSA) mimics their physiological transport in the bloodstream and ensures efficient, non-toxic delivery to cells.

  • Prepare a 10% (w/v) fatty acid-free BSA solution in sterile phosphate-buffered saline (PBS). Warm to 37°C to dissolve.

  • Prepare a 100 mM stock solution of this compound in 100% ethanol.

  • Complexation: Slowly add the fatty acid stock solution to the warm BSA solution while vortexing gently. A molar ratio of 4:1 (fatty acid:BSA) is recommended. For example, to make a 5 mM fatty acid stock with 1.25 mM BSA, add 50 µL of 100 mM fatty acid to 950 µL of 10% BSA solution.

  • Incubate at 37°C for 30-60 minutes to allow for complete binding.

  • Sterilize the final complex by passing it through a 0.22 µm syringe filter. Store at -20°C in aliquots.

Protocol: LPS-Induced Inflammation in Macrophages

This protocol uses the RAW 264.7 murine macrophage cell line, a widely accepted model for inflammation studies.[8]

Materials:

  • RAW 264.7 cells (ATCC® TIB-71™)

  • DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound-BSA complex

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Sterile multi-well plates (6-well or 24-well)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in multi-well plates at a density that will result in 80-90% confluency on the day of the experiment (e.g., 5 x 10⁵ cells/well for a 6-well plate). Allow cells to adhere overnight.

  • Serum Starvation (Optional but Recommended): The next day, replace the medium with serum-free DMEM for 2-4 hours to reduce background signaling.

  • Pre-treatment: Replace the medium with fresh DMEM (with 1-2% FBS). Add the this compound-BSA complex to the desired final concentrations. A dose-response experiment is recommended. See Table 1 for typical concentration ranges. Incubate for 1-2 hours.

    • Controls: Include a "Vehicle Control" (BSA solution without fatty acid) and an "LPS Only" control.

  • Inflammatory Challenge: Add LPS directly to the wells to achieve the desired final concentration (e.g., 100 ng/mL to 1 µg/mL).[8][17]

  • Incubation: Incubate the plates for the desired time period.

    • For cytokine analysis (supernatant): 12-24 hours.

    • For gene expression analysis (cells): 4-8 hours.

    • For protein analysis (cells): 12-24 hours.

  • Harvesting:

    • Supernatant: Carefully collect the cell culture supernatant, centrifuge at 1,000 x g for 10 minutes to pellet any detached cells, and transfer the clear supernatant to a new tube. Store at -80°C for cytokine analysis.

    • Cells: Wash the adherent cells twice with ice-cold PBS. Lyse the cells directly in the plate using an appropriate buffer for either RNA isolation (e.g., TRIzol) or protein extraction (e.g., RIPA buffer). Store lysates at -80°C.

Data Presentation: Recommended In Vitro Concentrations
Reagent Typical Working Concentration Rationale / Key Reference
This compound50 - 600 µMEffective range shown to reduce inflammatory markers without cytotoxicity.[9][19]
Lipopolysaccharide (LPS)100 ng/mL - 2.5 µg/mLPotently induces inflammatory response via TLR4 in macrophages.[9][18]
BSA (in final culture)0.1% - 0.5% (w/v)Carrier for fatty acid; concentration should be consistent across all conditions.

Part 3: Analysis of Inflammatory Markers

Cytokine Quantification by ELISA

Causality: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the concentration of secreted proteins, such as TNF-α and IL-6, in the cell culture supernatant, providing a direct measure of the inflammatory response.[20][21]

Protocol (General Steps):

  • Use commercially available ELISA kits for the specific cytokines of interest (e.g., mouse TNF-α, mouse IL-6).

  • Follow the manufacturer's protocol precisely. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding standards and your collected supernatants.

    • Incubating with a detection antibody.

    • Adding a substrate to produce a colorimetric signal.

    • Reading the absorbance on a microplate reader.

  • Calculate the cytokine concentrations in your samples based on the standard curve.

    • Alternative High-Throughput Method: For analyzing multiple cytokines simultaneously from a small sample volume, consider using multiplex bead-based assays like Luminex.[22][23]

Gene Expression Analysis by RT-qPCR

Causality: Real-Time Quantitative PCR (RT-qPCR) measures the level of specific messenger RNA (mRNA) transcripts, revealing how this compound affects the expression of genes involved in inflammation (e.g., Tnf, Il6, Nos2, Nfkb1) at the transcriptional level.

Protocol (General Steps):

  • RNA Isolation: Extract total RNA from cell lysates using a standard method (e.g., TRIzol/chloroform extraction or a column-based kit).

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

  • qPCR: Perform qPCR using a real-time PCR system with SYBR Green or TaqMan probes for your target genes.

    • Target Genes: Tnf, Il6, Il1b, Nos2 (iNOS), Ptgs2 (COX-2), Nfkb1 (p105/p50).

    • Housekeeping Genes: Use at least two stable housekeeping genes for normalization (e.g., Actb (β-actin), Gapdh).

  • Data Analysis: Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the control group.

Part 4: In Vivo Experimental Protocols

To validate in vitro findings and assess systemic effects, in vivo models are essential. The high-fat diet (HFD)-induced obesity model in mice is a clinically relevant approach to study chronic, low-grade inflammation.[24][25]

Protocol: HFD-Induced Inflammation Model

Animals:

  • C57BL/6J mice are commonly used as they are susceptible to diet-induced obesity and inflammation.[25]

Procedure:

  • Acclimation: Allow mice to acclimate to the facility for at least one week.

  • Diet Induction: Divide mice into groups:

    • Control Group: Fed a standard chow diet.

    • HFD Group: Fed a high-fat diet (e.g., 45-60% kcal from fat).[25]

    • HFD + this compound Group: Fed the HFD supplemented with this compound (e.g., as part of the fat source, like macadamia nut oil, or administered by oral gavage).

  • Treatment Period: Maintain the diets for 8-16 weeks. Monitor body weight and food intake regularly.

  • Sample Collection: At the end of the study, euthanize the animals and collect:

    • Blood/Serum: For systemic cytokine and metabolic parameter analysis.

    • Tissues: Harvest key metabolic and inflammatory tissues such as visceral adipose tissue (e.g., epididymal fat), liver, and spleen. Flash-freeze in liquid nitrogen for molecular analysis or fix in formalin for histology.

  • Analysis:

    • Adipose Tissue Macrophage Infiltration: Perform immunohistochemistry or flow cytometry on the stromal vascular fraction (SVF) of adipose tissue to quantify macrophage markers (e.g., F4/80, CD11c for M1-like macrophages).[26]

    • Tissue Gene/Protein Expression: Analyze inflammatory gene and protein expression in adipose tissue and liver as described in the in vitro section.

    • Serum Cytokines: Measure circulating levels of TNF-α, IL-6, and MCP-1 by ELISA.

References

  • Oh, D. Y., et al. (2010). GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects. Cell. [Link]

  • Balbontín, C., et al. (2016). Release of Anti-Inflammatory Palmitoleic Acid and Its Positional Isomers by Mouse Peritoneal Macrophages. Journal of Lipid Research. [Link]

  • Lin, J. Y., et al. (2021). Palmitoleic acid ameliorates palmitic acid-induced proinflammation in J774A.1 macrophages via TLR4-dependent and TNF-α-independent signallings. Prostaglandins, Leukotrienes and Essential Fatty Acids. [Link]

  • Iwasaki, K., et al. (2014). Regulation of Energy Homeostasis via GPR120. Frontiers in Endocrinology. [Link]

  • Talukdar, S., et al. (2012). Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases. Trends in Pharmacological Sciences. [Link]

  • Souza, C. O., et al. (2017). Palmitoleic Acid Reduces the Inflammation in LPS-stimulated Macrophages by Inhibition of NFκB, Independently of PPARs. Clinical and Experimental Pharmacology and Physiology. [Link]

  • Quesada-López, T., et al. (2023). Phosphatidylcholine-bound palmitoleic acid: A bioactive key to unlocking macrophage anti-inflammatory functions. Journal of Leukocyte Biology. [Link]

  • Guo, L., et al. (2019). In Vitro Anti-Inflammatory Effects of Three Fatty Acids from Royal Jelly. Journal of Medicinal Food. [Link]

  • Skurkovich, S., et al. (1999). Cytokine Production in Cell Culture by Peripheral Blood Mononuclear Cells from Immunocompetent Hosts. Clinical and Diagnostic Laboratory Immunology. [Link]

  • da Silva, V. M., et al. (2022). Palmitoleic Acid Acts on Adipose-Derived Stromal Cells and Promotes Anti-Hypertrophic and Anti-Inflammatory. International Journal of Molecular Sciences. [Link]

  • ResearchGate. (2014). What are good methods for detecting and measuring cytokines in supernatant (20-50 cytokines)?. ResearchGate. [Link]

  • Zhang, D., & Leung, P. S. (2014). Potential roles of GPR120 and its agonists in the management of diabetes. Drug Design, Development and Therapy. [Link]

  • Leung, P. S. (2014). Fatty acid receptor GPR120: its potential role in islet function and Type 2 diabetes mellitus. Diabetes Management. [Link]

  • Biocompare. (2022). Detecting and Measuring Cytokines. Biocompare. [Link]

  • Vitanza, L., et al. (2022). Fatty Acid Composition, Antioxidant, and in vitro Anti-inflammatory Activity of Five Cold-Pressed Prunus Seed Oils, and Their Anti-biofilm Effect Against Pathogenic Bacteria. Journal of Medicinal Food. [Link]

  • Gabler, N. K., et al. (2012). Inflammation in Response to n3 Fatty Acids in a Porcine Obesity Model. Journal of the American Association for Laboratory Animal Science. [Link]

  • Her, Y., et al. (2022). In Vitro Immune-Enhancement and Anti-Inflammatory Effects of Fatty Acids Extracted from the Halocynthia aurantium Gonad on RAW264.7 Macrophages. Marine Drugs. [Link]

  • Naruhn, S., et al. (2010). 15-hydroxyeicosatetraenoic acid is a preferential peroxisome proliferator-activated receptor beta/delta agonist. Molecular Pharmacology. [Link]

  • He, L., et al. (2022). Pathogenesis of and major animal models used for nonalcoholic fatty liver disease. Hepatobiliary Surgery and Nutrition. [Link]

  • Kobayashi, T., et al. (2019). Induction of unique macrophage subset by simultaneous stimulation with LPS and IL-4. Frontiers in Immunology. [Link]

  • Al-Johani, A. M., et al. (2015). Animal Models of Nonalcoholic Steatohepatitis: Eat, Delete, and Inflame. BioMed Research International. [Link]

  • Maino, V. C., et al. (1995). Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells. Clinical and Diagnostic Laboratory Immunology. [Link]

  • ResearchGate. (2024). Scheme of fatty acids involvement in pro- and anti-inflammatory mechanisms. ResearchGate. [Link]

  • Aparna, V., et al. (2012). Anti-inflammatory property of n-hexadecanoic acid: structural evidence and kinetic assessment. Journal of the American Chemical Society. [Link]

  • Mocan, T., et al. (2017). Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by a G-protein inhibitor encapsulated in liposomes. International Journal of Nanomedicine. [Link]

  • Wang, Y., et al. (2023). LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1 via regulation of macrophage M1/M2 polarization. eLife. [Link]

  • da Rocha, C. Q., et al. (2017). ANIMAL MODELS IN THE EVALUATION OF INFLAMMATION CAUSED BY CARBOHYDRATE-RICH DIETS. International Journal of Development Research. [Link]

  • Wang, S., et al. (2009). In vitro fatty acid enrichment of macrophages alters inflammatory response and net cholesterol accumulation. British Journal of Nutrition. [Link]

  • Li, H., et al. (2018). Myricetin Attenuates LPS-induced Inflammation in RAW 264.7 Macrophages and Mouse Models. bioRxiv. [Link]

  • Venn-Watson, S., et al. (2022). Molecular and cellular mechanisms of pentadecanoic acid. Baishideng Publishing Group. [Link]

  • Weinstein, S. L., et al. (1997). Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. Journal of Experimental Medicine. [Link]

  • He, Y., et al. (2024). Progress in the Study of Animal Models of Metabolic Dysfunction-Associated Steatotic Liver Disease. International Journal of Molecular Sciences. [Link]

  • ResearchGate. (2012). Anti-Inflammatory Property of n-Hexadecanoic Acid: Structural Evidence and Kinetic Assessment. ResearchGate. [Link]

  • Malapaka, R. R. V., et al. (2012). Medium Chain Fatty Acids Are Selective Peroxisome Proliferator Activated Receptor (PPAR) γ Activators and Pan-PPAR Partial Agonists. PLoS ONE. [Link]

  • Stachowicz, A., et al. (2024). The Activation of the NF-κB Pathway in Human Adipose-Derived Stem Cells Alters the Deposition of Epigenetic Marks on H3K27 and Is Modulated by Fish Oil. International Journal of Molecular Sciences. [Link]

  • McCarty, M. F. (2014). AMPK activation—protean potential for boosting healthspan. Frontiers in Aging Neuroscience. [Link]

  • Manne, N., et al. (2017). AMP-activated protein kinase activation ameliorates eicosanoid dysregulation in high-fat-induced kidney disease in mice. American Journal of Physiology-Renal Physiology. [Link]

  • Esposito, R., et al. (2023). Marine Natural and Nature-Inspired Compounds Targeting Peroxisome Proliferator Activated Receptors (PPARs). Marine Drugs. [Link]

  • Al-Rawshodi, K., et al. (2020). Short-Chain Fatty Acids (Except Hexanoic Acid) Lower NF-kB Transactivation, Which Rescues Inflammation-Induced Decreased Apolipoprotein A-I Transcription in HepG2 Cells. International Journal of Molecular Sciences. [Link]

  • López-Cota, G., et al. (2023). Phytochemical Characterization and In Vitro Anti-Inflammatory Evaluation in RAW 264.7 Cells of Jatropha cordata Bark Extracts. Molecules. [Link]

  • Al-Rawshodi, K., et al. (2020). Short-Chain Fatty Acids (Except Hexanoic Acid) Lower NF-kB Transactivation, Which Rescues Inflammation-Induced Decreased Apolipoprotein A-I Transcription in HepG2 Cells. PubMed. [Link]

  • ResearchGate. (2018). Synthesis and biological evaluations of marine oxohexadecenoic acids: PPARα/γ dual agonism and anti-diabetic target gene effects. ResearchGate. [Link]

  • ResearchGate. (2014). (PDF) Dietary phytochemicals targeting Nf-KB signalling pathways: Potential cancer chemoprevention strategy. ResearchGate. [Link]

  • bioRxiv. (2024). AMPK activation prevents hepatocellular carcinoma development through inhibition of HNF4α activity. bioRxiv. [Link]

  • Sravani, G., et al. (2012). Emerging Role of Flavonoids in Inhibition of NF-κB-Mediated Signaling Pathway: A Review. Pharmacognosy Reviews. [Link]

  • Lee, Y. S., et al. (2018). The New Role of AMP-Activated Protein Kinase in Regulating Fat Metabolism and Energy Expenditure in Adipose Tissue. International Journal of Molecular Sciences. [Link]

  • Garcia, D., & Shaw, R. J. (2018). AMPK Activation Reduces Hepatic Lipid Content by Increasing Fat Oxidation In Vivo. Metabolites. [Link]

Sources

Application Notes and Protocols for Investigating the Antimicrobial Properties of 15-Hexadecenoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

Fatty acids are emerging as a compelling class of natural antimicrobial agents, offering potential solutions to the growing challenge of antibiotic resistance. Their primary mode of action often involves the disruption of microbial cell membrane integrity, a mechanism less prone to the development of resistance compared to targeted enzymatic inhibition.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of the antimicrobial and anti-biofilm properties of 15-Hexadecenoic acid against a spectrum of pathogenic microorganisms. The protocols herein are designed to be self-validating, detailing methodologies for determining minimum inhibitory and bactericidal concentrations, assessing the rate of microbial killing, and quantifying effects on biofilm formation and disruption.

Introduction: The Scientific Rationale

This compound, a monounsaturated fatty acid, belongs to a class of lipids that have garnered significant interest for their bioactive properties. The efficacy of fatty acids as antimicrobial agents is intrinsically linked to their physicochemical characteristics, including carbon chain length, degree of saturation, and concentration.[1] The fundamental hypothesis for their antimicrobial action posits that their amphipathic nature allows them to intercalate into the phospholipid bilayer of bacterial cell membranes. This insertion disrupts membrane fluidity and integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[1][2]

Investigating this compound requires a multi-faceted approach to fully characterize its antimicrobial profile. This guide outlines a logical experimental progression, from initial susceptibility testing to more complex assessments of its effect on microbial communities (biofilms).

Essential Prerequisite: Preparation of this compound Stock Solutions

The hydrophobic nature of long-chain fatty acids necessitates careful preparation to ensure complete solubilization and accurate, reproducible results in downstream assays.

Protocol 1: High-Concentration Stock Solution Preparation

  • Causality: Ethanol or dimethyl sulfoxide (DMSO) are the solvents of choice due to their ability to effectively dissolve hydrophobic compounds like fatty acids.[1] For most in vitro assays, ethanol is preferred as it generally exhibits lower cellular toxicity at the final working concentrations.

  • Methodology:

    • Accurately weigh a precise amount of this compound into a sterile conical tube.

    • Add the selected solvent (e.g., 100% ethanol) to achieve a high-concentration stock (e.g., 50-100 mg/mL).

    • Vortex vigorously until the fatty acid is completely dissolved. Gentle warming in a 37°C water bath can aid in the dissolution of the fatty acid.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube. This is critical to prevent contamination of subsequent experiments.

    • Aliquot the sterile stock solution into smaller, single-use volumes and store at -20°C. This practice is crucial to avoid degradation and loss of potency associated with repeated freeze-thaw cycles.[1]

Core Protocols for Antimicrobial Susceptibility

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the foundational metric in antimicrobial susceptibility testing, defined as the lowest concentration of an agent that inhibits the visible growth of a microorganism.[1][3] The broth microdilution method is a standardized, high-throughput technique for this purpose.[1][4][5]

Protocol 2: Broth Microdilution Assay

  • Inoculum Preparation:

    • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test pathogen.

    • Inoculate the colonies into a suitable sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).

    • Incubate the broth culture at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[6]

    • Dilute this standardized suspension in fresh broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Plate Preparation and Serial Dilution:

    • Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution (or a pre-diluted solution) to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate. Discard the final 100 µL from the last dilution column.[1]

    • Crucial Controls:

      • Positive Control: Wells containing broth and the bacterial inoculum, but no fatty acid. This is the growth control.

      • Negative Control: Wells containing only sterile broth to check for contamination.[1]

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum (prepared in Step 1) to each well, except for the negative control wells.

    • Seal the plate and incubate at 37°C for 16-20 hours.[1]

  • MIC Determination:

    • Following incubation, determine the MIC by visually inspecting the plate for turbidity. The MIC is the lowest concentration of this compound in which no visible growth is observed.[1]

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_read Results Inoculum 1. Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculate 4. Inoculate Wells with Bacteria Inoculum->Inoculate Stock 2. Prepare Fatty Acid Stock Solution SerialDilution 3. Perform 2-Fold Serial Dilution of This compound Stock->SerialDilution SerialDilution->Inoculate Incubate 6. Incubate (37°C, 16-20h) Inoculate->Incubate Controls 5. Include Growth & Sterility Controls Controls->Incubate ReadMIC 7. Visually Determine MIC (Lowest concentration with no growth) Incubate->ReadMIC

Caption: Workflow for MIC determination using broth microdilution.

Determination of Minimum Bactericidal Concentration (MBC)

While the MIC indicates growth inhibition, the MBC defines the lowest concentration required to kill the bacterium.[1] An agent is considered bactericidal if the MBC is no more than four times its MIC.[3]

Protocol 3: MBC Determination from MIC Plate

  • Subculturing: Following the determination of the MIC, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).

  • From each of these clear wells, take a 10-100 µL aliquot.[1]

  • Plating: Spread the aliquot onto a suitable nutrient agar plate (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.[1]

  • MBC Determination: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction of the initial inoculum, which is practically observed as no colony growth on the agar plate.[1][3]

Pathogen ExampleMIC (µg/mL)MBC (µg/mL)Interpretation
Staphylococcus aureus3264Bactericidal
Pseudomonas aeruginosa64512Tolerant/Bacteriostatic
Escherichia coli128256Bactericidal
Caption: Example data table for summarizing MIC and MBC results.
Time-Kill Kinetic Assay

This dynamic assay provides critical information on the rate of bactericidal activity over time, distinguishing between rapid and slow killing and confirming bactericidal versus bacteriostatic effects.[6][7] A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[6][7]

Protocol 4: Time-Kill Curve Analysis

  • Preparation:

    • Prepare a series of tubes containing broth with this compound at concentrations relative to its predetermined MIC (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).[6]

    • Include a growth control tube with no fatty acid.

    • Prepare a standardized bacterial inoculum as described in the MIC protocol (Protocol 2.1).

  • Inoculation and Sampling:

    • Inoculate each tube with the bacterial suspension to a starting density of ~5 x 10⁵ CFU/mL.

    • Incubate all tubes at 37°C, preferably with shaking for aeration.

    • At designated time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), aseptically withdraw an aliquot (e.g., 100 µL) from each tube.[6]

  • Quantification:

    • Perform 10-fold serial dilutions of each collected aliquot in sterile phosphate-buffered saline (PBS).

    • Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto nutrient agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the colonies on plates that have between 30 and 300 colonies to determine the CFU/mL.[6]

  • Data Analysis:

    • Calculate the CFU/mL for each time point and concentration.

    • Transform the CFU/mL values to log₁₀ CFU/mL.

    • Plot the log₁₀ CFU/mL (Y-axis) against time (X-axis) for each concentration to generate the time-kill curves.[8]

TimeKill_Workflow cluster_setup Assay Setup cluster_sampling Time-Course Sampling & Plating cluster_analysis Data Analysis PrepTubes 1. Prepare Tubes with Broth & Fatty Acid (0.5x, 1x, 2x, 4x MIC) Inoculate 2. Inoculate with Standardized Bacterial Suspension PrepTubes->Inoculate Incubate 3. Incubate at 37°C Inoculate->Incubate Sample 4. Withdraw Aliquots at Time Points (0, 2, 4, 6... 24h) Incubate->Sample Dilute 5. Perform Serial Dilutions Sample->Dilute Plate 6. Plate Dilutions on Agar Dilute->Plate IncubatePlates 7. Incubate Plates (18-24h) Plate->IncubatePlates Count 8. Count Colonies (CFU/mL) IncubatePlates->Count Plot 9. Convert to Log10 & Plot vs. Time Count->Plot

Caption: Step-by-step workflow for a time-kill kinetic assay.

Advanced Application: Evaluating Anti-Biofilm Activity

Biofilms are structured communities of bacteria encased in a self-produced matrix, which confers increased resistance to antimicrobial agents.[9][10] It is therefore critical to assess a compound's activity against this prevalent mode of microbial growth.

Protocol 5: Biofilm Inhibition Assay

  • Objective: To determine if this compound can prevent the initial formation of biofilms.[9][11]

  • Prepare serial dilutions of this compound in a 96-well plate with a suitable growth medium (e.g., Tryptic Soy Broth supplemented with 1% glucose to promote biofilm formation).[12]

  • Add the standardized bacterial inoculum to the wells.

  • Incubate the plate under static conditions at 37°C for 24-48 hours to allow biofilm formation.[9]

  • Carefully discard the planktonic (free-floating) culture from the wells.

  • Gently wash the wells twice with sterile PBS to remove any remaining non-adherent cells. Be careful not to dislodge the biofilm.[10]

  • Air-dry the plate.

  • Add a 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature to stain the biofilm biomass.

  • Discard the stain and wash the wells repeatedly with water until the wash water is clear.

  • Solubilize the bound crystal violet by adding 30% acetic acid or ethanol to each well.

  • Quantify the biofilm biomass by measuring the absorbance of the solubilized stain using a microplate reader (e.g., at 570 nm).

Protocol 6: Biofilm Disruption Assay

  • Objective: To determine if this compound can eradicate a pre-formed, mature biofilm.[9][11][12]

  • Add standardized bacterial inoculum in growth medium to the wells of a 96-well plate.

  • Incubate at 37°C for 24-48 hours to allow a mature biofilm to form.[12]

  • Carefully discard the planktonic culture and wash the wells with sterile PBS.[12]

  • Add fresh broth containing serial dilutions of this compound (typically at higher concentrations, e.g., MIC, 2x MIC, 4x MIC) to the wells containing the established biofilm.[12]

  • Incubate for a further 24 hours.

  • Repeat the washing, staining, and quantification steps as described in Protocol 5 (steps 4-10).

Biofilm_Assays cluster_inhibition Biofilm Inhibition Assay cluster_disruption Biofilm Disruption Assay Inhibit_Start Start: Add Bacteria + This compound (at the same time) Inhibit_Incubate Incubate 24-48h Inhibit_Start->Inhibit_Incubate Inhibit_End Result: Measures prevention of biofilm formation Inhibit_Incubate->Inhibit_End Wash_Stain Common Steps: Wash -> Stain (Crystal Violet) -> Quantify Inhibit_End->Wash_Stain Disrupt_Start Start: Grow Biofilm for 24-48h Disrupt_Add Then: Add This compound Disrupt_Start->Disrupt_Add Disrupt_Incubate Incubate for another 24h Disrupt_Add->Disrupt_Incubate Disrupt_End Result: Measures eradication of established biofilm Disrupt_Incubate->Disrupt_End Disrupt_End->Wash_Stain

Caption: Conceptual difference between biofilm inhibition and disruption assays.

Safety and Handling Considerations

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

  • Hazards: It is classified as a substance that may cause skin and serious eye irritation.[13][14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[13]

  • Handling: Avoid formation of dust and aerosols. Use in a well-ventilated area or under a chemical fume hood.[13] Avoid contact with skin and eyes.[14]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[14]

Disclaimer: This guide is intended for research purposes by qualified individuals. All procedures should be performed in accordance with institutional safety guidelines and regulations.

References

  • Application Notes and Protocols for Testing the Antimicrobial Efficacy of Fatty Acids. Benchchem.
  • Application Notes and Protocols: Time-Kill Curve Assay for Antibacterial Agent 62. Benchchem.
  • A Platform of Anti-Biofilm Assays Suited to the Exploration of Natural Compound Libraries. JoVE. Available at: [Link]

  • A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. ResearchGate.
  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific.
  • Time-Kill Kinetics Assay. Emery Pharma.
  • Antibacterial Free Fatty Acids and Monoglycerides: Biological Activities, Experimental Testing, and Therapeutic Applications. MDPI. Available at: [Link]

  • A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. Griffith Research Online.
  • Antibiotic Kill Curve. InvivoGen.
  • Antibacterial activity of hexadecynoic acid isomers towards clinical isolates of multidrug-resistant Staphylococcus aureus. PMC.
  • In Vitro Methods for Assessing the Antibacterial and Antibiofilm Properties of Essential Oils as Potential Root Canal Irrigants—A Simplified Description of the Technical Steps. MDPI.
  • Determining the Minimum Inhibitory Concentration of Medium Chain Fatty. New Prairie Press.
  • Antimicrobial activities of microbial essential fatty acid against foodborne pathogenic bacteria. PMC.
  • Studies on the antimicrobial potential and structural characterization of fatty acids extracted from Sydney rock oyster Saccostrea glomerata.
  • Antimicrobial n-Hexadecenoic Acid from Bacillus Subtilis. Scribd.
  • Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. Association for Biology Laboratory Education.
  • Determination of the minimum inhibitory concentration of various medium chain fatty acid-based products in E. coli, Enterotoxigenic E. coli, and Campylobacter coli. Murdoch University Research Portal.
  • Semimechanistic Pharmacokinetic/Pharmacodynamic Model for Assessment of Activity of Antibacterial Agents from Time-Kill Curve Experiments. ASM Journals.
  • Hexadecenoic Acid. PubChem.
  • Potential of Hexadecanoic Acid as Antimicrobials in Bacteria and Fungi that Cause Decay in Mustard Greens Brassica juncea L. The Distant Reader.
  • Potential of Hexadecanoic Acid as Antimicrobials in Bacteria and Fungi that Cause Decay in Mustard Greens Brassica juncea L. ResearchGate.
  • Bactericidal Activity of the Human Skin Fatty Acid cis-6-Hexadecanoic Acid on Staphylococcus aureus. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • An antimicrobial metabolite n- hexadecenoic acid from marine sponge-associated bacteria Bacillus subtilis effectively inhibited biofilm forming multidrug-resistant P. aeruginosa. PubMed. Available at: [Link]

  • Safety Data Sheet. CDN Isotopes.
  • Safety Data Sheet. Fisher Scientific.

Sources

Application Notes & Protocols for Assessing the In Vitro Bioactivity of 15-Hexadecenoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Key Lipokine

15-Hexadecenoic acid, commonly known as palmitoleic acid (specifically the cis-9 isomer, 16:1n-7), is a monounsaturated omega-7 fatty acid that is endogenously synthesized and present in the diet. Once viewed primarily as a component of triglycerides and cell membranes, it is now recognized as a "lipokine"—a lipid hormone that can exert beneficial effects on systemic metabolism and inflammation.[1][2][3][4] Accumulating evidence suggests it plays a crucial role in improving insulin sensitivity, suppressing inflammation, and modulating cellular proliferation, making it a molecule of significant interest for therapeutic development in metabolic diseases, inflammatory disorders, and oncology.[5][6][7]

This document provides a comprehensive guide to the in vitro assays essential for characterizing the bioactivity of this compound. It is designed to move beyond simple procedural lists, offering insights into the scientific rationale behind methodological choices to ensure robust, reproducible, and meaningful results.

Part 1: Foundational Principles for In Vitro Fatty Acid Studies

The physicochemical properties of fatty acids present unique challenges in cell culture. Unlike small-molecule drugs that are often readily soluble in aqueous media or DMSO, fatty acids are amphipathic and can form micelles, exhibit low solubility, and exert non-specific cytotoxic effects if not delivered appropriately. Adhering to the following principles is critical for obtaining physiologically relevant data.

Causality Explained: The Critical Need for BSA Conjugation

In vivo, non-esterified fatty acids are transported in the circulation bound to albumin. This binding maintains their solubility and modulates their availability to tissues. To mimic this physiological state in vitro, this compound must be complexed with fatty acid-free Bovine Serum Albumin (BSA).

Why is this essential?

  • Prevents Detergent Effects: High concentrations of "free" fatty acids can act as detergents, disrupting cell membranes and causing non-specific cytotoxicity that masks true biological activity.[8]

  • Enhances Solubility & Stability: BSA prevents the fatty acid from precipitating out of the culture medium and forming micelles, ensuring a consistent and available concentration for the cells.

  • Physiological Relevance: Using a BSA-conjugated form provides a more accurate model of how cells would encounter the fatty acid in the body.

Protocol 1: Preparation of this compound-BSA Complex

This protocol is adapted from established methods to create a 5 mM fatty acid, 10% BSA stock solution (5:1 molar ratio).[9][10]

Materials:

  • This compound (Palmitoleic acid)

  • Fatty acid-free BSA

  • Ethanol, 100%

  • Sterile 0.9% NaCl or PBS

  • Sterile 0.22 µm syringe filter

Procedure:

  • Prepare 10% (w/v) BSA Solution: Aseptically dissolve 1 g of fatty acid-free BSA into 10 mL of sterile 0.9% NaCl or PBS. Gently warm to 37°C to aid dissolution. Do not vortex vigorously, as this can cause frothing and protein denaturation.

  • Prepare 100 mM Fatty Acid Stock: Dissolve 25.44 mg of this compound (MW: 254.41 g/mol ) in 1 mL of 100% ethanol. Warm to 65°C and vortex periodically until fully dissolved.

  • Complexation:

    • Warm the 10% BSA solution to 37°C in a water bath.

    • Slowly add 500 µL of the 100 mM fatty acid stock drop-wise to 9.5 mL of the pre-warmed 10% BSA solution while stirring gently. This slow addition is crucial to prevent precipitation.

    • The final concentrations will be approximately 5 mM this compound and 10% BSA.

  • Incubation & Sterilization:

    • Incubate the solution at 37°C for 1 hour with continuous, gentle stirring to ensure complete conjugation.

    • Sterile filter the final complex using a 0.22 µm syringe filter.

  • Storage & Use: Aliquot and store at -20°C. When treating cells, dilute this stock directly into the culture medium to achieve the desired final concentration.

Self-Validation Check: The Vehicle Control The proper vehicle control is not the solvent used to dissolve the fatty acid (e.g., ethanol) but rather a BSA solution prepared in the exact same manner, including the addition of an equivalent amount of ethanol, but without the fatty acid. This accounts for any effects of the BSA and residual solvent on the cells.

Part 2: Application Note - Assessing Anti-inflammatory Bioactivity

Scientific Rationale: A key reported function of this compound is its potent anti-inflammatory activity.[2][5] In many cell types, particularly immune cells like macrophages, inflammatory stimuli such as Lipopolysaccharide (LPS) activate the Nuclear Factor-kappa B (NF-κB) signaling pathway.[11] This leads to the transcription and release of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[5] Assays in this section are designed to determine if this compound can suppress these hallmark inflammatory responses.

Recommended Cell Model: RAW 264.7 murine macrophages or human THP-1-derived macrophages. These cells robustly respond to LPS and are standard models for studying inflammatory signaling.

Workflow for Anti-inflammatory Assays

cluster_prep Cell Preparation cluster_treat Treatment cluster_analysis Analysis seed Seed RAW 264.7 cells in 24-well plates incubate Incubate 24h to allow adherence seed->incubate pretreat Pre-treat with This compound-BSA (or BSA Vehicle) for 2-4h incubate->pretreat stimulate Stimulate with LPS (100 ng/mL) for a defined period (e.g., 4h for NF-κB, 24h for cytokines) pretreat->stimulate supernatant Collect Supernatant stimulate->supernatant cells Fix or Lyse Cells stimulate->cells elisa Cytokine Measurement (ELISA) supernatant->elisa if NF-κB Translocation (Immunofluorescence) cells->if

Caption: General workflow for evaluating the anti-inflammatory effects of this compound.

Protocol 2: Cytokine Release Assay by ELISA

Principle: This assay quantifies the concentration of secreted pro-inflammatory cytokines in the culture medium. A reduction in cytokine levels in this compound-treated cells compared to the vehicle control indicates an anti-inflammatory effect.

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density that will result in ~80-90% confluency on the day of the experiment.

  • Pre-treatment: The next day, replace the medium with fresh medium containing various concentrations of the this compound-BSA complex (e.g., 10, 50, 100 µM) or the BSA vehicle control. Incubate for 2-4 hours.

  • Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.

  • Incubation: Incubate for 24 hours to allow for cytokine production and secretion.

  • Supernatant Collection: Carefully collect the culture supernatant from each well and centrifuge at 1,000 x g for 10 minutes to pellet any detached cells.

  • ELISA: Perform ELISAs for TNF-α, IL-6, and IL-1β on the cleared supernatants according to the manufacturer's instructions (e.g., R&D Systems, Thermo Fisher Scientific).

  • Data Analysis: Normalize the cytokine concentrations to the LPS-only treated group. Present data as a percentage reduction in cytokine release.

Protocol 3: NF-κB Nuclear Translocation Assay

Principle: In resting cells, NF-κB (commonly the p65 subunit) is sequestered in the cytoplasm.[12] Upon LPS stimulation, it translocates to the nucleus to activate gene transcription. This assay visualizes or quantifies this translocation. Inhibition of translocation by this compound points to a mechanism upstream of cytokine production.[11][13]

Procedure (Immunofluorescence):

  • Cell Seeding: Seed RAW 264.7 cells on sterile glass coverslips placed in a 24-well plate.

  • Treatment: Perform pre-treatment and LPS stimulation as described in Protocol 2, but shorten the LPS stimulation time to 30-60 minutes, which is the peak time for translocation.

  • Fixation: Wash cells gently with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBS for 1 hour.

  • Staining:

    • Incubate with a primary antibody against NF-κB p65 (e.g., Cell Signaling Technology) for 1-2 hours at room temperature.

    • Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour.

    • Counterstain nuclei with DAPI.

  • Imaging & Analysis: Mount coverslips on slides and visualize using a fluorescence microscope. In unstimulated cells, p65 fluorescence will be cytoplasmic. In LPS-stimulated cells, it will co-localize with the DAPI nuclear stain. In effectively treated cells, p65 will remain in the cytoplasm despite LPS stimulation. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio using image analysis software (e.g., ImageJ).

NF-κB Signaling Pathway

LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK MyD88-dependent signaling IkB IκB IKK->IkB Phosphorylates Complex IκB-NF-κB (Cytoplasmic) IkB->Complex NFkB NF-κB (p65/p50) NFkB->Complex Nucleus Nucleus NFkB->Nucleus Translocation Complex->NFkB Release Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6) Nucleus->Transcription FA 15-Hexadecenoic Acid FA->IKK Potential Inhibition

Caption: Simplified NF-κB signaling pathway, a potential target for this compound's anti-inflammatory action.

Part 3: Application Note - Evaluating Metabolic Regulation

Scientific Rationale: this compound acts as a lipokine to modulate key metabolic processes.[7] It can influence de novo lipogenesis (the synthesis of new fatty acids), fatty acid oxidation, and glucose homeostasis.[4][7][14] These effects are often mediated by master metabolic regulators like AMP-activated protein kinase (AMPK), a cellular energy sensor, and Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that control lipid metabolism genes.[15][16]

Recommended Cell Models:

  • Hepatocytes (HepG2, primary hepatocytes): For studying lipogenesis and fatty acid oxidation.[14][17]

  • Adipocytes (differentiated 3T3-L1): For studying lipogenesis, lipolysis, and glucose uptake.

  • Myotubes (differentiated C2C12): For studying glucose uptake and insulin sensitivity.

Protocol 4: De Novo Lipogenesis Assay

Principle: This assay measures the rate of new fatty acid synthesis from a labeled precursor. A change in the incorporation of the label into the lipid fraction indicates a modulatory effect of this compound.[14][17]

Procedure (using [³H]-Acetate):

  • Cell Seeding & Treatment: Seed HepG2 cells in a 12-well plate. The next day, treat with this compound-BSA or vehicle control for 16-24 hours. To stimulate lipogenesis, the medium should contain high glucose and insulin (e.g., 25 mM glucose, 100 nM insulin).[14]

  • Labeling: Add [³H]-Acetate (e.g., 1 µCi/mL) to each well and incubate for 2-4 hours at 37°C.

  • Cell Lysis & Lipid Extraction:

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells by adding 0.1 N HCl and scraping.

    • Transfer lysate to a glass tube and perform a lipid extraction using a 2:1 chloroform:methanol mixture (Folch method).

  • Quantification:

    • Evaporate the organic (lower) phase containing the lipids to dryness.

    • Re-dissolve the lipid film in scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Normalization: A portion of the initial cell lysate should be reserved for a protein assay (e.g., BCA) to normalize the radioactive counts to the amount of protein per well.

  • Data Analysis: Compare the normalized counts (counts per minute per µg protein) between treated and control groups.

Protocol 5: AMPK Activation Assay by Western Blot

Principle: AMPK is activated via phosphorylation at the Threonine-172 residue of its α-subunit.[18] This assay detects the ratio of phosphorylated AMPK (p-AMPK) to total AMPK, where an increase in this ratio signifies activation.

Procedure:

  • Cell Seeding & Treatment: Seed cells (e.g., C2C12 myotubes) in a 6-well plate. Treat with this compound-BSA or vehicle for a short duration (e.g., 30 minutes to 2 hours). Include a positive control like AICAR (500 µM).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot:

    • Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Probe overnight with a primary antibody specific for p-AMPK (Thr172).

    • Wash and probe with an HRP-conjugated secondary antibody.

    • Detect signal using an enhanced chemiluminescence (ECL) substrate.

  • Re-probing: Strip the membrane and re-probe with an antibody for total AMPK to ensure equal loading.

  • Data Analysis: Use densitometry software to quantify the band intensities. Calculate the p-AMPK/Total AMPK ratio for each sample and normalize to the vehicle control.

AMPK Signaling Pathway

cluster_outcomes Metabolic Outcomes FA 15-Hexadecenoic Acid Energy Increased AMP:ATP Ratio FA->Energy May influence cellular energy state LKB1 LKB1 Energy->LKB1 AMPK AMPK LKB1->AMPK Phosphorylates pAMPK p-AMPK (Active) AMPK->pAMPK FAO Fatty Acid Oxidation pAMPK->FAO GU Glucose Uptake pAMPK->GU Lipogenesis Lipogenesis pAMPK->Lipogenesis Synthesis Protein Synthesis pAMPK->Synthesis

Caption: Activation of the AMPK pathway, a central hub for metabolic regulation, can lead to beneficial downstream effects.

Part 4: Application Note - Assessing Antiproliferative Effects

Scientific Rationale: The impact of fatty acids on cancer cell proliferation is complex and often depends on the cell type and metabolic context. Some saturated fatty acids are lipotoxic, while monounsaturated fatty acids like this compound can have varied effects, from promoting to inhibiting growth.[6][19] It is therefore crucial to empirically determine its effect on specific cancer cell lines.

Recommended Cell Models: A panel of cancer cell lines relevant to the research question (e.g., colon: Caco-2, HT-29; breast: MCF-7, MDA-MB-231; prostate: PC-3).[6][19][20]

Protocol 6: Cell Viability Assay (MTS/MTT)

Principle: This colorimetric assay measures the metabolic activity of a cell population, which serves as an indicator of cell viability and proliferation. A decrease in signal suggests either cytotoxicity or inhibition of proliferation.[6]

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.

  • Treatment: Replace the medium with fresh medium containing a range of concentrations of this compound-BSA (e.g., 0, 25, 50, 100, 200, 300 µM) and the corresponding BSA vehicle controls.

  • Incubation: Incubate for 24, 48, and 72 hours.

  • Assay: Add MTS or MTT reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours.

  • Readout: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (media-only wells).

    • Express the results as a percentage of the vehicle-treated control wells for each time point.

    • Plot the percentage viability against the log of the concentration and use non-linear regression to calculate the EC₅₀ or IC₅₀ (the concentration that causes a 50% reduction in viability).

Data Presentation: Summarizing Cytotoxicity Data
Cell LineTreatment DurationEC₅₀ (µM) [95% CI]Max Inhibition (%)
Caco-224 h215.4 [190.1 - 243.8]85.2
48 h150.2 [135.5 - 166.4]98.1
72 h133.7 [118.9 - 150.2]99.5
HT-2924 h> 30020.5
48 h255.1 [220.3 - 295.4]75.3
72 h198.6 [175.2 - 225.1]95.8

This is example data based on trends observed in the literature.[6]

Conclusion and Forward Outlook

The protocols detailed in this guide provide a robust framework for the in vitro characterization of this compound. By systematically evaluating its effects on inflammation, metabolism, and cell proliferation, researchers can build a comprehensive biological profile of this intriguing lipokine. Positive and significant results from these assays can justify advancing the molecule into more complex models, such as co-culture systems, 3D organoids, and eventually, in vivo studies for preclinical validation. The key to success lies not only in the precise execution of these protocols but also in the thoughtful application of foundational principles, particularly the proper preparation and control of fatty acid-BSA complexes.

References

  • Weimann E, Silva MBB, Murata GM, Bortolon JR, Dermargos A, Curi R, et al. (2018) Topical anti-inflammatory activity of palmitoleic acid improves wound healing. PLoS ONE 13(10): e0205338. [Link]

  • Balboa, M. A., & Balsinde, J. (2020). Release of Anti-Inflammatory Palmitoleic Acid and Its Positional Isomers by Mouse Peritoneal Macrophages. International Journal of Molecular Sciences, 21(21), 8303. [Link]

  • Lv, X., Li, Y., Wang, Y., He, J., & Zhang, C. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. Journal of Chemical Information and Modeling, 60(3), 1545-1557. [Link]

  • Ferreri, C., Masi, A., Sansone, A., et al. (2019). Hexadecenoic Fatty Acid Positional Isomers and De Novo PUFA Synthesis in Colon Cancer Cells. International Journal of Molecular Sciences, 20(4), 866. [Link]

  • Kuda, O., Rossmeisl, M., & Kopecky, J. (2022). Approaches to Measuring the Activity of Major Lipolytic and Lipogenic Enzymes In Vitro and Ex Vivo. International Journal of Molecular Sciences, 23(19), 11090. [Link]

  • Roret, T., He, R., Peixoto, A., et al. (2023). Click-chemistry-based protocol to quantitatively assess fatty acid uptake by Mycobacterium tuberculosis in axenic culture and inside mouse macrophages. STAR Protocols, 4(1), 102021. [Link]

  • Bookout, A. L., et al. (2015). Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes. Journal of Visualized Experiments, (102), e53052. [Link]

  • Balboa, M. A., & Balsinde, J. (2020). Release of Anti-Inflammatory Palmitoleic Acid and Its Positional Isomers by Mouse Peritoneal Macrophages. PubMed, 33167431. [Link]

  • Ataman Kimya. (n.d.). HEXADECANOIC ACID. Ataman Kimya Product Page. [Link]

  • BellBrook Labs. (n.d.). A Validated AMPK Inhibitor Screening Assay. BellBrook Labs Product Information. [Link]

  • de Souza, C. O., et al. (2020). Palmitoleic Acid Decreases Non-alcoholic Hepatic Steatosis and Increases Lipogenesis and Fatty Acid Oxidation in Adipose Tissue From Obese Mice. Frontiers in Endocrinology, 11, 579300. [Link]

  • Li, J., & Cheng, J. X. (2014). Direct visualization of de novo lipogenesis in single living cells. Scientific Reports, 4, 6807. [Link]

  • University of Hawaii. (2018). Effect of Palmitoleic Acid on C-reactive Protein. ClinicalTrials.gov. [Link]

  • Shah, M., et al. (2010). AMP-activated protein kinase (AMPK) activation regulates in vitro bone formation and bone mass. Bone, 47(2), 309-319. [Link]

  • Metabolic Solutions. (n.d.). Stable Isotope Assays for De Novo Lipogenesis and Lipid Kinetics. Metabolic Solutions Service Page. [Link]

  • Wang, Z., et al. (2024). An Enzyme-Linked Immunosorbent Assay (ELISA)-based Activity Assay for AMP-Activated Protein Kinase (AMPK). bioRxiv. [Link]

  • ResearchGate. (n.d.). Cell viability assays using compounds. ResearchGate Figure. [Link]

  • Bookout, A. L., et al. (2015). Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes. JoVE. [Link]

  • Knipprath, W. G., & Mead, J. F. (1966). The synthesis of [1-14C]this compound and its metabolism in the rat. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 116(2), 198-204. [Link]

  • Carlson, C. A., et al. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Assay and Drug Development Technologies, 10(5), 434-446. [Link]

  • Lee, J. H., et al. (2018). Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach. Molecules, 23(10), 2549. [Link]

  • Al-Ghraiybah, N. F., et al. (2024). Novel PPAR-γ agonists as potential neuroprotective agents against Alzheimer's disease. Scientific Reports, 14(1), 25159. [Link]

  • Hao, S., & Baltimore, D. (2013). Measurement of NF-κB activation in TLR-activated macrophages. Methods in Molecular Biology, 1060, 217-227. [Link]

  • Budi, H. S., et al. (2023). A promising oral anticancer of hexadecanoic acid on genotoxicity evaluation of micronuclei and apoptosis induction. Brazilian Journal of Biology, 83, e272993. [Link]

  • Request PDF. (n.d.). Evaluation of the anticancer potential of Hexadecanoic acid from brown algae Turbinaria ornata on HT–29 colon cancer cells. ResearchGate. [Link]

  • Fivephoton Biochemicals. (n.d.). NF-kappa B Activation Assay Kits. Fivephoton Biochemicals Product Page. [Link]

  • Venn-Watson, S., & Schork, N. J. (2025). Pentadecanoic Acid (C15:0) at Naturally Occurring Circulating Concentrations Has Selective Anticancer Activities Including Targeting B-Cell Lymphomas with CCND3 Oncogenic Alterations. Cancers, 17(19), 4785. [Link]

  • RayBiotech. (n.d.). Human PPAR-gamma Transcription Factor Activity Assay Kit. RayBiotech Product Page. [Link]

  • Abubacker, M. N., & Deepalakshmi, K. (2013). In vitro Antifungal Potentials of Bioactive Compound Methyl Ester of Hexadecanoic Acid Isolated from Annona muricata Linn. (Annonaceae) Leaves. Journal of Pure and Applied Microbiology, 7(4), 2845-2848. [Link]

  • O'Donnell, C., et al. (2021). Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. Journal of Molecular Endocrinology, 68(2), 69-80. [Link]

  • ResearchGate. (2015). Can anyone tell me complete protocol for fatty acid accumulation in HepG2 cell line? ResearchGate Q&A. [Link]

  • ResearchGate. (2025). (PDF) Bioconversion and Metabolic Fate of the n -1 Polyunsaturated Fatty Acids, 6,9,12,15- Hexadecatetraenoic (C16:4 n -1) and 8,11,14,17- Octadecatetraenoic (C18:4 n -1) Acids, in HepG2 Cells. ResearchGate Publication. [Link]

  • ResearchGate. (2016). What is the most appropriate way to treat cells with fatty acids? ResearchGate Q&A. [Link]

  • El-Amir, A., et al. (2022). Chemical characterization, antibacterial, antibiofilm, and antioxidant activities of the methanolic extract of Paratapes undulatus clams. Journal of Applied Pharmaceutical Science, 12(05), 108-117. [Link]

  • ResearchGate. (2025). (PDF) Effect of 6,9,12,15-Hexadecatetraenoic Acid (C16:4 n -1)-Ethyl Ester on Lipid Content and Fatty Acid Composition in the Blood and Organs of Mice. ResearchGate Publication. [Link]

  • Al-Farga, A., et al. (2020). Bioactive Variability and In Vitro and In Vivo Antioxidant Activity of Unprocessed and Processed Flour of Nine Cultivars of Australian lupin Species: A Comprehensive Substantiation. Foods, 9(12), 1787. [Link]

  • Hosomi, R., et al. (2021). Effect of 6,9,12,15-Hexadecatetraenoic Acid (C16:4n-1)-Ethyl Ester on Lipid Content and Fatty Acid Composition in the Blood and Organs of Mice. Journal of Oleo Science, 70(5), 615-626. [Link]

  • DrugBank Online. (n.d.). Acid, Hexadecanoic | Drug Information, Uses, Side Effects, Chemistry. DrugBank. [Link]

  • Ecker, J., et al. (2016). Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles. PLoS ONE, 11(4), e0152378. [Link]

Sources

Troubleshooting & Optimization

improving peak resolution of fatty acid isomers in gas chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Lipidomics & GC Application Support Center . As a Senior Application Scientist, I have designed this portal to address the most persistent challenges researchers and drug development professionals face when analyzing fatty acid isomers.

Resolving geometric (cis/trans) and positional isomers of Fatty Acid Methyl Esters (FAMEs) requires a precise orchestration of stationary phase chemistry, thermodynamics, and sample preparation. This guide bypasses generic advice, focusing instead on the mechanistic causality behind chromatographic behavior to help you build robust, self-validating analytical workflows.

Diagnostic Workflow: FAME Resolution Failures

Before adjusting instrument parameters, follow this logical decision tree to isolate the root cause of poor isomer resolution.

G Start Poor FAME Isomer Resolution CheckPhase Is the column a highly polar biscyanopropyl phase? Start->CheckPhase ChangePhase Switch to SP-2560 or DB-FastFAME CheckPhase->ChangePhase No CheckLength Is column length ≥ 60m? CheckPhase->CheckLength Yes IncreaseLength Use 100m column for complex trans/cis mixtures CheckLength->IncreaseLength No CheckTemp Optimize Oven Program: Isothermal vs. Gradient CheckLength->CheckTemp Yes CheckDeriv Check Derivatization: Are free fatty acids present? CheckTemp->CheckDeriv OptimizePrep Ensure complete methylation (e.g., BF3/Methanol) CheckDeriv->OptimizePrep Yes (Tailing/Shifting)

Diagnostic workflow for troubleshooting FAME isomer resolution in GC.

Core Troubleshooting FAQs

Q1: Why are my cis/trans C18:1 and C18:2 isomers co-eluting, and how do I fix it? Causality: Geometric isomers of unsaturated fatty acids possess identical molecular weights and nearly identical boiling points. On standard non-polar (e.g., 5% phenyl) or moderately polar (e.g., PEG/Wax) columns, separation relies primarily on volatility, which is entirely insufficient for resolving cis/trans configurations. Solution: You must leverage polarizability and dipole-dipole interactions. Switch to a highly polar biscyanopropyl stationary phase. Columns like the [1] or the [2] are specifically engineered for this. The cyanopropyl groups interact more strongly with the polarizable pi-electrons of the cis double bonds compared to the trans double bonds, causing trans isomers to elute beforecis isomers. For complex mixtures (e.g., partially hydrogenated vegetable oils), a 100 m column is often required to achieve a baseline resolution (


)[3].

Q2: My peak shapes are tailing, and retention times are shifting. What is the root cause? Causality: Peak tailing and retention time instability in FAME analysis usually indicate active sites in the GC inlet/column or, more commonly, incomplete derivatization. Free fatty acids (FFAs) are highly polar and will interact with silanol groups in the glass liner or column, causing severe tailing. If your derivatization reaction is incomplete, residual FFAs or mono-/di-glycerides will contaminate the system and degrade the stationary phase over time. Solution: First, perform routine inlet maintenance (replace the liner, gold seal, and trim the column head). Second, validate your derivatization efficiency. Ensure you are using a robust, standardized method like[4], which utilizes alkali hydrolysis followed by boron trifluoride (


) catalyzed methylation to ensure 100% conversion of lipids to volatile FAMEs.

Q3: How do I optimize the temperature program to resolve positional isomers (e.g., omega-3 vs. omega-6)? Causality: The Equivalent Chain Length (ECL) of FAMEs on highly polar cyanopropyl columns is highly temperature-dependent. Unlike non-polar columns where higher temperatures simply elute compounds faster, on cyanopropyl columns, changing the temperature alters the relative retention of unsaturated versus saturated FAMEs. Solution: A purely isothermal run (e.g., 180°C) provides the highest resolution for closely eluting positional isomers but results in excessively long run times (>70 mins) and broad, undetectable peaks for long-chain PUFAs like EPA (C20:5n-3) and DHA (C22:6n-3). Implement a multi-ramp temperature gradient:

  • Start with a moderate initial temperature (e.g., 130°C) to resolve short-chain FAMEs.

  • Ramp slowly (1-2°C/min) through the critical C18 region to maximize dipole interactions.

  • Apply a fast ramp (5-10°C/min) to 240°C to sharpen the peaks of late-eluting long-chain PUFAs.

Quantitative Data: Column Selection Matrix

Selecting the right column dimensions and phase is a balance between resolution power and laboratory throughput. Use the table below to match your specific analytical goal with the appropriate column geometry.

Column Phase TypeExample Commercial ColumnDimensions (L x I.D. x df)Target ApplicationTypical Run Time
Polyethylene Glycol (PEG) Omegawax, DB-Wax30 m x 0.25 mm x 0.25 µmGeneral PUFA profiling (Omega-3/6); Poor cis/trans resolution30 - 45 min
High Cyanopropyl Agilent DB-FastFAME30 m x 0.25 mm x 0.25 µmRapid standard FAMEs & basic cis/trans separation< 25 min
Biscyanopropyl Supelco SP-2560100 m x 0.25 mm x 0.20 µmComplex cis/trans isomers (AOAC 996.06)60 - 90 min
Biscyanopropyl Restek Rt-2560100 m x 0.25 mm x 0.20 µmDetailed nutritional labeling (AOCS Ce 1j-07)60 - 90 min

Self-Validating Protocol: FAME Derivatization & GC-FID Analysis

To ensure scientific integrity, a protocol must be self-validating. This methodology incorporates internal standards and system suitability checks to guarantee that any loss of resolution is immediately flagged before data acquisition.

Phase 1: Two-Step Base/Acid Catalyzed Derivatization

This approach ensures complete methylation of both free fatty acids and bound triacylglycerols (TAGs).

Reaction TAG Triacylglycerols (Lipid Extract) Saponification NaOH / Methanol Heat (100°C) TAG->Saponification FFA Free Fatty Acid Sodium Salts Saponification->FFA Esterification BF3 / Methanol Heat (100°C) FFA->Esterification FAME Fatty Acid Methyl Esters (GC Ready) Esterification->FAME

Two-step base/acid catalyzed derivatization pathway converting lipids to FAMEs.

Step-by-Step Procedure:

  • Internal Standard Spike: Weigh ~25 mg of extracted lipid into a glass reaction vial. Spike with 1.0 mL of Internal Standard solution (Triundecanoin, C11:0 TAG, 5 mg/mL in chloroform). Causality: Using a TAG internal standard validates the efficiency of the entire saponification and methylation process, not just the GC injection.

  • Saponification: Add 1.5 mL of 0.5 N methanolic sodium hydroxide (NaOH). Cap tightly, vortex, and heat at 100°C in a block for 5 minutes. Cool to room temperature.

  • Methylation: Add 2.0 mL of 14% Boron Trifluoride (

    
    ) in methanol. Heat again at 100°C for 5 minutes. Cool to room temperature.
    
  • Extraction: Add 2.0 mL of GC-grade isooctane (or hexane) and 5.0 mL of saturated NaCl aqueous solution. Vortex vigorously for 1 minute. Centrifuge at 3000 rpm for 3 minutes.

  • Collection: Transfer the upper organic layer (containing the FAMEs) to a GC vial containing anhydrous sodium sulfate to remove residual moisture.

Phase 2: GC System Suitability & Acquisition
  • System Suitability Test (SST): Before running samples, inject a 37-component FAME standard mix.

  • Validation Criteria: Verify that the resolution (

    
    ) between critical pairs—specifically C18:1n9c (Oleic) and C18:1n9t (Elaidic), as well as C18:3n3 (Linolenic) and C20:1n9 (Eicosenoic)—is 
    
    
    
    . If
    
    
    , trim the column or adjust the linear velocity of the carrier gas.
  • Sample Injection: Inject 1 µL of the sample extract using a split ratio of 50:1. Ensure the FID is set to 260°C with optimal makeup gas flow to maintain peak sharpness for late eluters.

References

  • Agilent Technologies. "DB-FastFAME GC column." Agilent. URL:[Link]

  • American Oil Chemists' Society (AOCS). "AOCS Official Method Ce 1j-07: Determination of cis-, trans-, Saturated, Monounsaturated, and cis-Polyunsaturated Fatty Acids in Extractable Fats in Foods by Capillary GLC." AOCS. URL:[Link]

  • Restek Corporation. "Rt-2560 Columns Ensure Accurate, Reliable AOAC 996.06 and AOCS Ce 1j-07 FAMEs Analysis." Restek. URL:[Link]

Sources

Technical Support Center: Overcoming Co-elution of 15-Hexadecenoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our technical resource hub dedicated to resolving a common yet critical challenge in lipidomics: the co-elution of 15-Hexadecenoic acid (C16:1n-1) with other structurally similar lipids. As researchers and drug development professionals, the accuracy of your fatty acid quantification is paramount. This guide provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to help you achieve baseline separation and confident identification of your analytes.

The Challenge: Why this compound is Prone to Co-elution

This compound is one of several positional isomers of hexadecenoic acid (C16:1). These isomers share the same molecular weight and degree of unsaturation, differing only in the position of the double bond along the sixteen-carbon chain.[1][2][3] This subtle structural difference makes their separation by conventional chromatographic techniques, particularly gas chromatography (GC), a significant analytical hurdle.

Common co-eluting species include:

  • Palmitoleic acid (9-Hexadecenoic acid, C16:1n-7): The most common C16:1 isomer.[1][2][3]

  • Sapienic acid (6-Hexadecenoic acid, C16:1n-10): Another key C16:1 isomer found in human lipids.[1][2][3]

  • Hypogeic acid (7-Hexadecenoic acid, C16:1n-9): A positional isomer that can be difficult to resolve from its neighbors.[3][4]

  • Palmitic acid (C16:0): In cases of incomplete derivatization, this saturated fatty acid can overlap with its unsaturated counterparts.

Failure to resolve these isomers can lead to inaccurate quantification and misinterpretation of biological data, impacting research in metabolic diseases, cancer, and inflammation.[3]

Troubleshooting Guide

This section is designed to address specific issues you may encounter during your analysis.

Q1: My chromatogram shows a single, broad, or shouldering peak for C16:1, but I suspect co-elution. How can I confirm this and what are the initial steps?

A1: A non-symmetrical peak is a classic indicator of co-elution.[5] Your initial troubleshooting should focus on confirming the presence of multiple components and then refining your method.

  • Step 1: Confirm Peak Purity with Mass Spectrometry (MS).

    • Action: Examine the mass spectra across the entire peak, from the leading edge to the trailing edge.

    • Rationale: If multiple compounds are present, the recorded mass spectrum will change as each compound reaches its maximum elution. Inconsistent ion ratios or the appearance of unique fragment ions across the peak confirm co-elution.[5]

  • Step 2: Review Sample Preparation.

    • Action: Ensure your derivatization to fatty acid methyl esters (FAMEs) is complete. Run a solvent blank to check for system contamination.[5]

    • Rationale: Incomplete derivatization leaves behind free fatty acids, which have poor peak shape and can interfere with the FAMEs of interest.[5][6] Contaminants from solvents or previous injections can also introduce interfering peaks.[5]

  • Step 3: Perform an Initial Optimization of Your GC Method.

    • Action: Lower the temperature ramp rate of your GC oven (e.g., from 10°C/min to 2°C/min).[5][7]

    • Rationale: A slower temperature ramp increases the interaction time of the analytes with the stationary phase of the GC column.[7] This enhances the separation based on subtle differences in volatility and polarity, often providing improved resolution between isomers.[5][7]

Q2: I've confirmed co-elution of C16:1 isomers. What are the most effective strategies to achieve baseline separation?

A2: Achieving baseline separation of positional isomers requires a highly selective GC method. The choice of GC column and the optimization of the temperature program are the most critical factors.

  • Strategy 1: Employ a Highly Polar Cyanopropyl Column.

    • Action: Switch from a general-purpose column to a highly polar stationary phase, such as a biscyanopropyl polysiloxane column (e.g., SP-2560, HP-88, or CP-Sil 88).[4][7][8] For particularly challenging separations, increase the column length to at least 100 meters.[4][7]

    • Rationale: These highly polar columns provide exceptional selectivity for fatty acid isomers, particularly cis/trans and positional isomers.[7] The separation mechanism relies on the interaction of the double bonds in the fatty acids with the polar stationary phase. Longer columns increase the number of theoretical plates, which directly translates to better resolving power.[4]

  • Strategy 2: Fine-Tune the Oven Temperature Program.

    • Action: In addition to a slow ramp rate, consider incorporating an isothermal hold at a temperature that provides the best separation for the C16:1 isomers.[5]

    • Rationale: An isothermal hold maximizes the time the analytes spend partitioning between the mobile and stationary phases at a specific temperature, which can be crucial for separating closely eluting compounds.[5]

  • Strategy 3: Optimize Carrier Gas Flow Rate.

    • Action: Ensure the linear velocity of your carrier gas (Helium or Hydrogen) is optimized for your column dimensions.

    • Rationale: Operating the column at its optimal linear velocity ensures maximum efficiency, leading to sharper peaks and better resolution.

G cluster_start Troubleshooting Workflow cluster_confirm Confirmation cluster_optimize Optimization Strategy cluster_advanced Advanced Techniques cluster_end Outcome Start Suspected Co-elution (Broad/Shouldering Peak) Confirm_MS Check MS Scans Across Peak Start->Confirm_MS Step 1 Confirm_Prep Review Sample Prep (Derivatization, Blanks) Confirm_MS->Confirm_Prep If spectra inconsistent Optimize_Column Switch to Highly Polar Cyanopropyl Column (≥100m) Confirm_Prep->Optimize_Column If prep is sound Optimize_Temp Optimize Temperature Program (Slow Ramp, Isothermal Hold) Optimize_Column->Optimize_Temp Optimize_Flow Optimize Carrier Gas Flow Rate Optimize_Temp->Optimize_Flow Advanced_Deriv Consider Alternative Derivatization (e.g., DMDS) Optimize_Flow->Advanced_Deriv Resolution insufficient? End_Success Baseline Separation Achieved Optimize_Flow->End_Success Resolution sufficient? Advanced_Deriv->End_Success Resolution sufficient? End_Fail Consult Further (e.g., 2D-GC) Advanced_Deriv->End_Fail If still co-eluting

Frequently Asked Questions (FAQs)

Q1: Which GC columns are best for separating this compound from its isomers?

A1: For the separation of fatty acid methyl ester (FAME) isomers, highly polar capillary columns are the industry standard.[7] Columns with a biscyanopropyl polysiloxane stationary phase are highly recommended due to their exceptional selectivity.[7]

Column TypeStationary PhasePolarityRecommended Use
SP-2560 Biscyanopropyl PolysiloxaneVery HighGold standard for detailed cis/trans and positional FAME isomer separation.
HP-88 Cyanopropyl Aryl-PolysiloxaneHighExcellent for separating fatty acids with different chain lengths and degrees of saturation.[4][8]
CP-Sil 88 Cyanopropyl PolysiloxaneVery HighSimilar to SP-2560, widely used for complex FAME mixtures.[7]

Q2: Can my choice of derivatization method affect co-elution?

A2: Yes, absolutely. The primary goal of derivatization is to convert polar, non-volatile free fatty acids into volatile, less polar esters (typically FAMEs) suitable for GC analysis.[6] An incomplete or inefficient reaction is a common source of chromatographic problems.

  • Incomplete Derivatization: Leads to the presence of underivatized free fatty acids, which produce broad, tailing peaks that can obscure or co-elute with your target FAME peaks.[5]

  • Side Reactions: Harsh derivatization conditions (e.g., excessively high temperatures or long reaction times) can potentially cause isomerization or degradation of polyunsaturated fatty acids.[9]

For robust and complete derivatization, acid-catalyzed esterification using Boron Trifluoride-Methanol (BF3-Methanol) is a widely used and effective method.[6][10]

Q3: My separation is still not perfect. Are there more advanced techniques I can use?

A3: Yes. If optimizing your single-dimension GC method is insufficient, you can employ chemical derivatization coupled with mass spectrometry to definitively identify isomers.

  • Dimethyl Disulfide (DMDS) Derivatization: This technique can be used to pinpoint the exact location of the double bond in a monounsaturated fatty acid. The DMDS reagent adds across the double bond, and the resulting adduct produces a unique fragmentation pattern in the mass spectrometer that is diagnostic of the original double bond position.[1][2][11] This allows for unambiguous identification even if the isomers co-elute chromatographically.[1][2]

G cluster_workflow Analytical Workflow Lipid_Extraction Lipid Extraction (e.g., Folch/Bligh-Dyer) Derivatization Derivatization to FAMEs (e.g., BF3-Methanol) Lipid_Extraction->Derivatization GC_MS_Analysis GC-MS Analysis (Highly Polar Column) Derivatization->GC_MS_Analysis Data_Analysis Data Analysis & Quantification GC_MS_Analysis->Data_Analysis

Detailed Protocols

Protocol 1: Acid-Catalyzed FAME Preparation using BF3-Methanol

This protocol describes a standard and reliable method for converting fatty acids within a total lipid extract into FAMEs.

Materials:

  • Dried lipid extract (1-50 mg)

  • Screw-capped glass tubes with Teflon-lined caps

  • Boron Trifluoride-Methanol (BF3-Methanol) reagent, 12-14% w/v[6]

  • Hexane, HPLC grade

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Place the dried lipid extract into a screw-capped glass tube.[6]

  • Add 2 mL of the BF3-Methanol reagent to the tube.[6]

  • Tightly cap the tube and heat at 80-100°C for 30-60 minutes.[6] A common practice is 1 hour at 80°C.[6]

    • Causality Note: Heating accelerates the transesterification reaction, ensuring complete conversion of all lipid classes (triglycerides, phospholipids, etc.) to FAMEs.

  • Cool the tube to room temperature.

  • Add 1 mL of saturated NaCl solution and 2 mL of hexane.[5][6]

    • Causality Note: The water from the NaCl solution quenches the reaction, while the salt increases the ionic strength of the aqueous layer, forcing the non-polar FAMEs into the hexane layer.

  • Vortex the tube vigorously for 1 minute to ensure thorough extraction of the FAMEs.[5][6]

  • Centrifuge for 5 minutes at a low speed to facilitate phase separation.

  • Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean vial.

  • Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.[5][6]

  • The sample is now ready for GC-MS analysis.

References

  • Application Note: Derivatization of Fatty Acids for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis. Benchchem.
  • Derivatization Methods in GC and GC/MS. IntechOpen.
  • Improving peak resolution in FAME analysis of C16:1 isomers. Benchchem.
  • FAME Analysis Guide: Workflow, Sample Prep, Platform Selection, and QC Tips.
  • Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chrom
  • Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils. RSC Publishing.
  • Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic M
  • Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. ScienceDirect.
  • Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpret
  • Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method. Grasas y Aceites.
  • Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method.
  • Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method. INIS-IAEA.
  • Hexadecenoic Fatty Acid Positional Isomers and De Novo PUFA Synthesis in Colon Cancer Cells. MDPI.
  • Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpret
  • Technical Support Center: Resolving Co-elution in Fatty Acid Chrom
  • Technical Support Center: Overcoming Co-elution of Hypogeic and Palmitoleic Acids in GC. Benchchem.
  • Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer. PMC.

Sources

Technical Support Center: FAME Analysis Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online | Tier: Level 3 (Senior Application Scientist) Topic: Fatty Acid Methyl Ester (FAME) Analysis via GC-FID/GC-MS

Introduction: The Art of Lipidomics

Welcome to the FAME Analysis Support Center. I am Dr. Aris, your Senior Application Scientist.

FAME analysis is deceptively simple: turn fat into volatile esters, run them through a hot tube, and count the peaks. However, in practice, it is a minefield of competing chemistries. You are balancing the volatility of short-chain fatty acids (SCFAs) against the oxidative instability of polyunsaturated fatty acids (PUFAs), all while trying to separate cis/trans isomers that differ by mere angstroms in 3D space.

This guide moves beyond basic "check the septum" advice. We will treat your GC workflow as a coupled system of Chemistry (Derivatization), Physics (Separation), and Mathematics (Quantification).

Module 1: The Chemistry (Derivatization & Sample Prep)

The Core Conflict: You cannot analyze what you do not successfully derivatize. The most common failure mode in FAME analysis is choosing the wrong catalyst for the lipid class.

Visualizing the Workflow

The following diagram illustrates the critical decision logic for catalyst selection to avoid sample loss or artifact formation.

FAME_Logic Start Start: Lipid Sample CheckFFA Does sample contain Free Fatty Acids (FFAs)? Start->CheckFFA BaseCat Base-Catalyzed (KOH/MeOH or NaOCH3) CheckFFA->BaseCat No (Pure Triglycerides) AcidCat Acid-Catalyzed (BF3/MeOH or H2SO4/MeOH) CheckFFA->AcidCat Yes (Low Water Content) Sequential Sequential/Combined (Hydrolysis -> Methylation) CheckFFA->Sequential Yes (Complex/Wet Matrix) ResultBase Result: FAMEs from Triglycerides ONLY. FFAs form soaps (Salts). BaseCat->ResultBase ResultAcid Result: Total FAMEs (Triglycerides + FFAs). AcidCat->ResultAcid ResultSeq Result: Total Fatty Acids (Bound + Free) recovered. Sequential->ResultSeq

Caption: Decision matrix for selecting the correct transesterification catalyst based on lipid composition (Acyl-lipids vs. Free Fatty Acids).

Q&A: Derivatization Failure Modes

Q: I am analyzing a refined vegetable oil, but my yield is consistently low. I'm using NaOH in Methanol. A: You likely have water contamination or unexpected FFAs.

  • The Mechanism: Base-catalyzed transesterification is extremely fast but intolerant of water. If water is present, the base (NaOH) reacts with FFAs to form soaps (saponification) rather than esters. These soaps do not elute on the GC, leading to low recovery and potential inlet contamination.

  • The Fix: Ensure your sample is anhydrous. If FFAs are present (e.g., in aged oils), switch to an acid catalyst (BF3-Methanol) or a dual-step method.

Q: My PUFA peaks (EPA/DHA) are disappearing or showing extra "shoulders." A: This is oxidative degradation.

  • The Mechanism: PUFAs are highly susceptible to oxidation at the double bonds during the heating steps of derivatization.

  • The Fix:

    • Add Antioxidant: Add 0.01% BHT (Butylated hydroxytoluene) or Pyrogallic Acid to your extraction solvent.

    • Inert Atmosphere: Evaporate solvents under a stream of Nitrogen, never compressed air.

    • Temperature Control: Do not exceed 100°C during methylation. For highly sensitive marine oils, use a base-catalyzed method at room temperature if possible (assuming no FFAs).

Module 2: The Physics (Chromatography & Separation)

The Core Conflict: Resolution vs. Speed. Separating cis-18:1 from trans-18:1 requires specific column chemistry that differs from general FAME profiling.

Column Selection Guide
ApplicationRecommended PhasePolarityExample Columns
General FAMEs (C4-C24)Polyethylene Glycol (PEG)PolarDB-WAX, HP-INNOWax, VF-WAXms
Cis/Trans Isomers High CyanopropylHighly PolarSP-2560 , HP-88, CP-Sil 88
Fast Screening Micro-bore CyanopropylHighly PolarDB-FastFAME
Unknown Identification 5% Phenyl Methyl PolysiloxaneNon-PolarDB-5ms (Mass Spec confirmation only)
Q&A: Chromatographic Artifacts

Q: I see "Ghost Peaks" appearing in my blank runs. A: Ghost peaks are almost always carryover or septum bleed.[1]

  • Diagnosis:

    • Septum Bleed: distinct repeating siloxane peaks (m/z 73, 207, 281 in MS). Solution: Use "Low Bleed" high-temp septa and lower inlet temperature if possible.

    • Carryover: Broad, amorphous lumps eluting late. Solution: Your previous sample contained high-boiling sterols or wax esters that didn't elute. Extend your final oven hold time at max temperature (e.g., 250°C for 10 mins) to "bake out" the column between runs.

Q: My FAME peaks are tailing significantly. A: Tailing indicates "Active Sites" where the polar ester group is sticking to the flow path.

  • The Fix:

    • Trim the Column: Cut 10-20cm from the inlet side of the column. Non-volatile gunk accumulates here (the "guard" section).

    • Deactivate Liner: Switch to a deactivated split/splitless liner with glass wool. The glass wool traps non-volatiles but must be deactivated to prevent FAME adsorption.

Module 3: The Mathematics (Quantification)

The Core Conflict: Area % is not Weight %. You must use Internal Standards (IS) and Response Factors (RF).

Protocol: Calculating Response Factors

Q: Can I just use the Area % from the integration report? A: No. Different fatty acids burn differently in an FID (Flame Ionization Detector). A carbon-oxygen bond produces no signal; only carbon-hydrogen bonds do. Therefore, short-chain FAMEs (more oxygen relative to carbon) have lower response factors than long-chain FAMEs.

The Self-Validating Calculation:

  • Run a Standard Mix: Use a certified mix (e.g., Supelco 37-Component FAME Mix).

  • Calculate Theoretical RF (

    
    ): 
    
    
    
    
  • Apply to Samples:

    
    
    

Recommended Internal Standards:

  • C11:0 (Undecanoic Methyl Ester): Good for samples where short chains are not naturally present.

  • C19:0 (Nonadecanoic Methyl Ester): Excellent for biological samples (blood/tissue) as it is rarely found in nature.

  • C21:0 (Heneicosanoic Methyl Ester): Alternative for high-fat food samples.

Universal Protocol: Modified AOAC 996.06

This is the "Gold Standard" for analyzing total fatty acids (bound + free) in complex matrices.

Reagents:

  • Internal Standard (C19:0) in Chloroform.[2][3]

  • 8.3 M HCl.[2][4]

  • Diethyl Ether & Petroleum Ether (1:1).

  • 7% BF3 in Methanol (Derivatization Reagent).[3]

Step-by-Step Workflow:

  • Hydrolysis (The Release):

    • Weigh 100mg sample into a tube. Add IS solution.

    • Add 2mL Pyrogallic acid (antioxidant) in Ethanol.

    • Add 10mL 8.3M HCl.

    • Heat: 80°C for 40 mins. (Breaks triglyceride bonds, releases FFAs).

  • Extraction:

    • Cool.[2][3][5] Extract lipids with Ether/Petroleum Ether.[4]

    • Evaporate solvent under Nitrogen (Do not dry completely to bone-dryness to avoid volatile loss).

  • Methylation (The Conversion):

    • Resuspend residue in 2mL Toluene.[3]

    • Add 2mL 7% BF3-Methanol.[3]

    • Heat: 100°C for 45 mins. (Converts FFAs and remaining acyl-lipids to FAMEs).

  • Final Extraction:

    • Cool.[2][3][5] Add 5mL water (to stop reaction).

    • Extract FAMEs into Hexane.[5]

    • Dry Hexane layer over Sodium Sulfate (anhydrous).

    • Transfer to GC vial.[2]

References

  • AOAC International. (2005).[6] Official Method 996.06: Fat (Total, Saturated, and Unsaturated) in Foods.[3]

  • AOCS. (2017). Official Method Ce 1h-05: Determination of cis-, trans-, Saturated, Monounsaturated and Polyunsaturated Fatty Acids in Vegetable or Non-Ruminant Animal Oils and Fats by Capillary GLC.

  • Restek Corporation. (2020). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs).Link

  • Agilent Technologies. (2018). Separation of cis-trans FAME isomers using HP-88 and SP-2560 Columns.Link

  • Sigma-Aldrich (Supelco). (2021). GC Analysis of FAMEs: Column Selection Guide.Link

Sources

Technical Support Center: Optimizing Sample Preparation for 15-Hexadecenoic Acid Stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the handling and analysis of 15-Hexadecenoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability and integrity of this monounsaturated fatty acid throughout the experimental workflow. Our goal is to move beyond simple procedural lists and explain the fundamental principles behind each step, empowering you to troubleshoot effectively and ensure the accuracy of your results.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during sample preparation in a direct question-and-answer format.

Question 1: I'm experiencing low or inconsistent recovery of this compound from my biological samples. What are the likely causes and how can I fix this?

Answer:

Low and variable recovery is a frequent challenge, often stemming from a combination of factors related to extraction inefficiency and analyte degradation. As an unsaturated fatty acid, this compound is susceptible to degradation if not handled with care.

Potential Causes & Scientific Rationale:

  • Inefficient Extraction: The choice of solvent and extraction methodology is critical. This compound, like other fatty acids, is typically found within complex lipid structures in biological matrices. A solvent system with inappropriate polarity will fail to efficiently partition the lipids from the aqueous phase of the sample. The Folch and Bligh & Dyer methods are classic examples that utilize a chloroform/methanol mixture to create a biphasic system, ensuring comprehensive lipid extraction.[1]

  • Oxidative Degradation During Extraction: The extraction process itself can introduce oxygen, which can lead to the oxidation of the double bond in this compound. This is exacerbated by the presence of pro-oxidants like metal ions.

  • Adsorption to Surfaces: Fatty acids can adsorb to plastic surfaces, especially in organic solvents. This is a common source of sample loss. Therefore, using glass vials and Teflon-lined caps is highly recommended.[2]

  • Incomplete Hydrolysis (for total fatty acid analysis): If you are measuring total fatty acids (including those esterified in triglycerides or phospholipids), incomplete saponification (base hydrolysis) will result in low yields. This step must be carried out under conditions that ensure all ester bonds are cleaved.

Solutions & Recommended Protocols:

  • Optimize Your Extraction Method: For most biological samples (plasma, tissue homogenates), a modified Folch method is robust. A detailed protocol is provided in Section 3.

  • Incorporate an Antioxidant: Add an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvent at a concentration of 0.01-0.05% to prevent on-the-fly oxidation.[3]

  • Use Appropriate Labware: Exclusively use glass tubes and vials for all steps involving organic solvents. When transferring solutions, use glass or stainless-steel pipettes.[2]

  • Work Under an Inert Atmosphere: For highly sensitive samples, purging your sample tubes with an inert gas like argon or nitrogen before and after solvent addition can significantly reduce oxygen exposure.

  • Ensure Complete Saponification: When analyzing total fatty acids, ensure your hydrolysis step (e.g., with methanolic KOH) is performed for a sufficient duration and at the appropriate temperature to completely release all esterified this compound.[4]

Question 2: My GC-MS/LC-MS analysis shows a high degree of variability between technical replicates. Where should I start troubleshooting?

Answer:

High variability is often a sign of inconsistent sample handling or the introduction of contaminants. Precision is key in fatty acid analysis, and even minor deviations in protocol can lead to significant scatter in your data.

Potential Causes & Scientific Rationale:

  • Sample Heterogeneity: Tissues and other solid samples may not be perfectly homogenous. If you are taking subsamples for analysis, variations in lipid distribution within the sample can lead to different results.

  • Inconsistent Solvent Evaporation: When drying down your samples (e.g., under a stream of nitrogen), inconsistent technique can lead to differential loss of the analyte or, conversely, incomplete removal of solvents that might interfere with subsequent steps.

  • Contamination: Fatty acids are ubiquitous. Contamination can come from plasticware, solvents, or even fingerprints. This is particularly problematic when working with low-concentration samples.[4]

  • Derivatization Inefficiency: For GC-MS analysis, fatty acids are typically converted to their more volatile fatty acid methyl esters (FAMEs).[5] If this reaction is incomplete or inconsistent across samples, it will directly translate to variability in your results.

Solutions & Recommended Protocols:

  • Thorough Homogenization: Ensure solid samples are thoroughly homogenized before taking an aliquot for extraction.

  • Use an Internal Standard: The use of a deuterated or odd-chain fatty acid internal standard (e.g., C17:0) is crucial. Add the internal standard at the very beginning of your sample preparation to account for any sample loss during extraction and derivatization.

  • Standardize Evaporation: Use a controlled evaporation system (like a speedvac or a nitrogen evaporator with consistent flow rates) to ensure all samples are treated identically.

  • Meticulous Cleaning and Handling: Use high-purity solvents. Rinse all glassware with your extraction solvent before use. Avoid contact with plastics wherever possible.

  • Optimize Derivatization: Ensure your derivatization agent (e.g., BF3-methanol or acetyl chloride in methanol[6]) is fresh and that the reaction is carried out for the recommended time and at the correct temperature to drive it to completion.

Question 3: I'm seeing unexpected peaks or a "smear" in my chromatogram, suggesting my sample is degraded. What is happening and how can I prevent it?

Answer:

The appearance of unexpected peaks, often corresponding to aldehydes, ketones, or other oxidation byproducts, is a clear indicator of sample degradation.[7] The double bond in this compound is the primary site of this degradation.

Potential Causes & Scientific Rationale:

  • Oxidation: This is the most common degradation pathway for unsaturated fatty acids. It is a free-radical chain reaction initiated by factors like light, heat, and the presence of metal ions.[7][8] The process leads to the formation of hydroperoxides, which are unstable and break down into a variety of secondary oxidation products.[9]

  • Light Exposure: UV and even visible light can provide the energy to initiate free-radical reactions, leading to oxidation and isomerization of the double bond.[8][10] The retina, with its high concentration of polyunsaturated fatty acids and exposure to light, is a biological example of this sensitivity.[11][12]

  • Extreme pH: Both highly acidic and highly alkaline conditions can promote the hydrolysis of ester linkages (if analyzing total fatty acids) and can also influence the rate of oxidation. Some studies have shown that lipid oxidation increases at lower pH values, potentially due to the higher solubility of pro-oxidant metals like iron.[13]

  • High Temperatures: Heat accelerates the rate of nearly all chemical reactions, including oxidation.[8] For every 10°C increase in temperature, the rate of oxidation can approximately double.[8]

Solutions & Recommended Protocols:

  • Protect from Light: Use amber glass vials for sample storage and preparation. If amber vials are unavailable, wrap your tubes in aluminum foil. Minimize the exposure of your samples to ambient light during handling.

  • Maintain Cold Temperatures: Perform all sample preparation steps on ice whenever possible. Store samples at appropriate low temperatures (see Section 2, FAQ 1).

  • Control pH: Ensure your samples are maintained at a near-neutral pH unless a specific step (like acidification for extraction) requires a temporary change.

  • Use Chelating Agents: If you suspect metal ion contamination, the addition of a chelating agent like EDTA to your aqueous sample or buffers can help to sequester these pro-oxidants.

  • Add Antioxidants: As mentioned previously, the use of antioxidants is a primary defense against degradation. A combination of antioxidants can sometimes provide synergistic protection.[14][15]

Section 2: Frequently Asked Questions (FAQs)

  • Q1: What are the ideal short-term and long-term storage conditions for samples containing this compound?

    • A: For optimal stability, samples should be stored under an inert atmosphere (argon or nitrogen) at low temperatures. Long-term storage should be at -80°C. For short-term storage (a few days), -20°C is acceptable.[16] It is crucial to minimize freeze-thaw cycles, as these can damage sample integrity. Aliquoting samples into single-use vials before freezing is highly recommended.

  • Q2: Which solvents are best for dissolving and storing this compound?

    • A: High-purity organic solvents such as chloroform, methanol, ethanol, or hexane are suitable. For storage, dissolving the fatty acid in a solvent and storing it as a solution at -20°C or below is preferable to storing it as a dry powder, as powders of unsaturated lipids can be hygroscopic and prone to oxidation.[2] Always store organic solutions in glass containers with Teflon-lined caps.[2]

  • Q3: When and how should I use antioxidants? What are the recommended types and concentrations?

    • A: Antioxidants should be added as early as possible in the sample preparation workflow, ideally to the initial extraction solvent. This prevents oxidation during homogenization and extraction. Common and effective antioxidants include Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and α-tocopherol (a form of Vitamin E). A typical working concentration is 0.01% to 0.05% (w/v) in the solvent.[3]

  • Q4: How does pH affect the stability of this compound during sample preparation?

    • A: pH can have a significant impact. While the fatty acid itself is most stable around neutral pH, some extraction protocols require an acidification step to ensure the carboxylic acid group is protonated, making it more soluble in the organic phase. This step should be done quickly and at a low temperature. Prolonged exposure to acidic or basic conditions, especially at elevated temperatures, can accelerate degradation.[13][17]

  • Q5: What are the critical steps to prevent light-induced degradation?

    • A: The most critical steps are to work in a dimly lit area, use amber-colored glassware, and if possible, use light-blocking shields around your workspace. Light, particularly UV light, provides the activation energy for photo-oxidation, a rapid and destructive process for unsaturated fatty acids.[8][10]

Section 3: Key Protocols & Methodologies

Protocol 1: Total Lipid Extraction from Plasma

This protocol is a modified version of the Folch method, optimized for stability.

  • Preparation: In a 15 mL glass centrifuge tube, add 100 µL of plasma. Add 10 µL of an internal standard solution (e.g., C17:0 in methanol).

  • Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform:methanol solution containing 0.01% BHT.

  • Homogenization: Vortex the tube vigorously for 2 minutes to ensure thorough mixing and cell lysis.

  • Phase Separation: Add 500 µL of 0.9% NaCl solution. Vortex for another 30 seconds.

  • Centrifugation: Centrifuge at 2000 x g for 10 minutes at 4°C to separate the layers.

  • Extraction: Carefully collect the lower organic layer (chloroform) using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Storage: Immediately proceed to the derivatization step or store the dried lipid extract at -80°C under an argon atmosphere.

Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis
  • Reagent Preparation: Prepare a solution of 5% acetyl chloride in anhydrous methanol. Caution: This should be done in a fume hood, as the reaction is exothermic and produces HCl gas.

  • Reaction: To the dried lipid extract from Protocol 1, add 1 mL of the 5% acetyl chloride in methanol solution.[6]

  • Incubation: Cap the tube tightly with a Teflon-lined cap and heat at 75°C for 30 minutes.[6]

  • Neutralization & Extraction: After cooling to room temperature, add 1.5 mL of 6% K2CO3 solution to neutralize the reaction. Add 1 mL of hexane, vortex for 1 minute, and centrifuge for 5 minutes to separate the layers.

  • Collection: Transfer the upper hexane layer containing the FAMEs to a clean 2 mL amber GC vial.

  • Analysis: The sample is now ready for injection into the GC-MS.

Section 4: Data & Visualization

Data Tables

Table 1: Recommended Storage Conditions for this compound Samples

Sample TypeDurationTemperatureAtmosphereContainer
Biological Tissue/FluidLong-term (>1 week)-80°CAir or Inert GasPolypropylene or Glass
Lipid Extract (in solvent)Short-term (<1 week)-20°CInert Gas (Argon/N2)Amber Glass Vial
Lipid Extract (in solvent)Long-term (>1 week)-80°CInert Gas (Argon/N2)Amber Glass Vial
Dried Lipid ExtractLong-term-80°CInert Gas (Argon/N2)Amber Glass Vial
FAMEs (in hexane)Short-term (for analysis)4°C (in autosampler)N/AAmber GC Vial

Table 2: Common Antioxidants and Their Recommended Concentrations

AntioxidantAbbreviationTypical ConcentrationSolventMechanism
Butylated HydroxytolueneBHT0.01% - 0.05% (w/v)Organic SolventsFree Radical Scavenger
Butylated HydroxyanisoleBHA0.01% - 0.05% (w/v)Organic SolventsFree Radical Scavenger
α-TocopherolVitamin E0.01% - 0.02% (w/v)Organic SolventsFree Radical Scavenger
Ascorbyl PalmitateAP0.01% - 0.02% (w/v)Organic SolventsOxygen Scavenger, Regenerates Primary Antioxidants
Diagrams

Sample_Preparation_Workflow cluster_0 Sample Collection & Initial Handling cluster_1 Extraction cluster_2 Derivatization (for GC-MS) Sample Sample Add_IS Add Internal Standard (e.g., C17:0) Sample->Add_IS Homogenize Homogenize (if solid) Add_IS->Homogenize Add_Solvent Add Extraction Solvent (Chloroform:Methanol + BHT) Homogenize->Add_Solvent Vortex_Centrifuge Vortex & Centrifuge Add_Solvent->Vortex_Centrifuge Collect_Organic Collect Organic Layer Vortex_Centrifuge->Collect_Organic Dry_Down Dry Under N2 Collect_Organic->Dry_Down Add_Reagent Add Derivatization Reagent (e.g., AcCl/MeOH) Dry_Down->Add_Reagent Heat Heat (75°C) Add_Reagent->Heat Extract_FAMEs Extract FAMEs into Hexane Heat->Extract_FAMEs Analysis GC-MS/LC-MS Analysis Extract_FAMEs->Analysis

Caption: Optimal sample preparation workflow for this compound analysis.

Lipid_Peroxidation_Pathway Unsaturated_FA Unsaturated Fatty Acid (LH) (e.g., this compound) Lipid_Radical Lipid Radical (L•) Unsaturated_FA->Lipid_Radical Initiator Initiator (Light, Heat, Metal Ion) Initiator->Unsaturated_FA Initiation Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Lipid_Radical->Peroxyl_Radical + O2 Oxygen Oxygen (O2) Hydroperoxide Lipid Hydroperoxide (LOOH) (Primary Oxidation Product) Peroxyl_Radical->Hydroperoxide + LH Antioxidant Antioxidant (AH) Peroxyl_Radical->Antioxidant Termination Propagation Propagation: Another Unsaturated FA (LH) Hydroperoxide->Lipid_Radical forms new L• Degradation Degradation Products (Aldehydes, Ketones, etc.) Hydroperoxide->Degradation Decomposition Stable_Radical Stable Antioxidant Radical (A•) Antioxidant->Stable_Radical

Caption: Simplified pathway of lipid peroxidation and antioxidant intervention.

Section 5: References

  • Bieber, L. L., & Boyer, P. D. (2024). Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies. Analytical and Bioanalytical Chemistry.

  • Black, A. D., et al. (n.d.). Subtle changes in pH affect the packing and robustness of fatty acid bilayers. Soft Matter.

  • Food Safety Institute. (2025). Preventing Deteriorative Changes in Fats and Oils.

  • LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol.

  • Ganesan, K., et al. (2020). Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review. Arabian Journal of Chemistry.

  • Creative Proteomics. (n.d.). Total Fatty Acids Analysis Service.

  • Hixson, S. M., et al. (2016). Handling and Storage Procedures Have Variable Effects on Fatty Acid Content in Fishes with Different Lipid Quantities. PLOS ONE.

  • Li, Y., et al. (2024). Natural antioxidants enhance the oxidation stability of blended oils enriched in unsaturated fatty acids. Journal of the Science of Food and Agriculture.

  • Agilent Technologies. (2009). Automated Sample Preparation for Profiling Fatty Acids in Blood and Plasma using the Agilent 7693 ALS.

  • Rice, A. (2022). Effects of dietary ω-3 Polyunsaturated Fatty Acids (n-3 PUFA) in light sensitivity of retinas of mice models to prevent retinal damage. University of Tennessee Health Science Center.

  • Bec, A., et al. (2016). Light-Induced Changes in Fatty Acid Profiles of Specific Lipid Classes in Several Freshwater Phytoplankton Species. PLOS ONE.

  • Kalsec. (n.d.). Stabilization of Fish Oil with Naturally Sourced Antioxidants.

  • Bonda, C. A., & Reznik, E. (2016). Light-Induced Oxidation of Unsaturated Lipids as Sensitized by Flavins. ResearchGate.

  • Ol'shanskaya, L. N., et al. (2018). Flaxseed oil stabilization using natural and synthetic antioxidants. CABI Digital Library.

  • van Aardt, M., et al. (2004). Effect of Antioxidants on Oxidative Stability of Edible Fats and Oils: Thermogravimetric Analysis. Journal of Agricultural and Food Chemistry.

  • Krist, S., et al. (2019). The effect of fatty acid profile on the stability of nontraditional and traditional plant oils. Potravinarstvo Slovak Journal of Food Sciences.

  • Kamal-Eldin, A. (2006). Effect of fatty acids and tocopherols on the oxidative stability of vegetable oils. European Journal of Lipid Science and Technology.

  • Shahidi, F., & Zhong, Y. (2005). Determination of Oxidative Stability of Oils and Fats. ACS Publications.

  • Roy, B., et al. (2020). Effect of pH on the phase behavior of fatty acid containing membranes. ResearchGate.

  • Lafuente, M., et al. (2024). Understanding the Impact of Polyunsaturated Fatty Acids on Age-Related Macular Degeneration: A Review. MDPI.

  • Pleskachev, V. Y., et al. (2022). Polyunsaturated Lipids in the Light-Exposed and Prooxidant Retinal Environment. PMC.

  • Avanti Polar Lipids. (n.d.). Storage and handling of lipids.

  • Richardson, R., et al. (2022). Impact of environmental pH on the gut microbiota community structure and short chain fatty acid production. FEMS Microbiology Ecology.

  • Horn, A. F., et al. (2025). Effect of pH on Lipid Oxidation and Anthocyanin Stability in Flaxseed Oil-in-Water Emulsions With Black Carrot Extract. Comprehensive Reviews in Food Science and Food Safety.

  • Zhang, W., et al. (2022). Impact of Heating Temperature and Fatty Acid Type on the Formation of Lipid Oxidation Products During Thermal Processing. Frontiers in Nutrition.

Sources

minimizing matrix effects in 15-Hexadecenoic acid quantification

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Matrix Effects & Isobaric Interference in LC-MS/MS

Doc ID: FA-16-1-ISO-001 | Status: Active | Tier: Advanced Application Support

Executive Summary

Quantifying 15-Hexadecenoic acid (15-HDA) , a rare terminal alkene isomer of palmitoleic acid, presents a dual challenge in biological matrices: Ion Suppression (classic matrix effects from phospholipids) and Isobaric Interference (selectivity issues from abundant isomers like cis-9-hexadecenoic acid).

This guide moves beyond standard protocols, implementing a Charge-Reversal Derivatization strategy coupled with Phospholipid-Depletion SPE . This workflow shifts analysis from negative ion mode (prone to high background and suppression) to positive ion mode, enhancing sensitivity by >2000-fold while eliminating the bulk of matrix interference.

Module 1: The Diagnostic Phase

Q: How do I distinguish between "Matrix Effects" and "Chromatographic Interference" for 15-HDA?

A: You must decouple suppression from selectivity.

  • Matrix Effect (ME): Invisible co-eluting compounds (glycerophospholipids) rob the analyte of charge in the ESI source. Result: Low sensitivity, poor linearity.

  • Interference: Co-eluting isomers (e.g., Palmitoleic acid, C16:1 n-7) have the exact same mass (

    
     253.2 in ESI-). Result: False positives, impossible integration.
    

The Diagnostic Test (Post-Column Infusion):

  • Infuse a constant stream of pure 15-HDA standard (100 ng/mL) into the MS source.

  • Inject a "blank" extracted biological matrix (e.g., plasma extract) via the LC column.

  • Observation: If the baseline signal of 15-HDA dips significantly at the retention time of phospholipids (usually 2–5 mins in reverse phase), you have Ion Suppression .

Module 2: Sample Preparation (The "Clean-Up")

Q: Is Liquid-Liquid Extraction (LLE) sufficient for 15-HDA in plasma?

A: No. While LLE (Folch or Bligh-Dyer) extracts fatty acids well, it also extracts phospholipids (PLs). PLs are the primary cause of matrix effects in fatty acid analysis.

Recommendation: Switch to Zirconia-Coated Hybrid SPE . Unlike traditional silica-based SPE (which separates by polarity), Zirconia-coated particles use Lewis Acid/Base interactions to selectively bind the phosphate group of phospholipids, allowing fatty acids to pass through.

Protocol: Hybrid SPE for Phospholipid Removal
StepActionMechanism
1. Precipitation Mix 100 µL Plasma + 300 µL 1% Formic Acid in Acetonitrile. Vortex.Precipitates proteins; acid disrupts FA-albumin binding.
2. Loading Load supernatant onto HybridSPE-Phospholipid plate/cartridge.--
3. Elution Apply vacuum. Collect flow-through.Critical: PLs bind to Zirconia; 15-HDA passes through.
4. Drying Evaporate eluate under N2 at 40°C.Prepare for derivatization (water interferes with derivatization).

Module 3: Derivatization (The "Sensitivity" Phase)

Q: Why should I derivatize? Can't I use ESI Negative mode?

A: ESI Negative mode for fatty acids is "fighting gravity."

  • Physics: Fatty acids (R-COO-) have poor ionization efficiency and compete with abundant background ions.

  • The Fix: Use AMPP (N-(4-aminomethylphenyl)pyridinium) .[1][2] This reagent reacts with the carboxylic acid to attach a permanent positive charge (pyridinium moiety).

Benefits of AMPP Derivatization:

  • Mode Switch: Allows detection in ESI Positive mode (much lower noise).

  • Sensitivity: typically 20–50x gain in S/N ratio.

  • Chromatography: The hydrophobic tag improves retention on C18 columns, aiding the separation of the 15-HDA isomer from the 9-cis isomer.

AMPP Derivatization Workflow

AMPP_Workflow Sample Dried Extract (15-HDA) Reagent Add AMPP Reagent + EDC/HOBt Coupling Sample->Reagent Incubate Incubate 60°C for 30 min Reagent->Incubate Quench Quench (Add Formic Acid) Incubate->Quench LCMS Inject to LC-MS/MS (ESI Positive Mode) Quench->LCMS

Figure 1: Charge-reversal derivatization workflow converting 15-HDA to a permanently charged cation.

Module 4: Chromatographic Resolution

Q: My 15-HDA peak shoulders with Palmitoleic acid. How do I separate them?

A: 15-HDA (terminal double bond) and Palmitoleic acid (C16:1 n-7) are isobaric. Mass spec cannot distinguish them alone; chromatography must do the heavy lifting.

Troubleshooting Checklist:

  • Column Choice: Standard C18 is often insufficient. Use a C30 column or a specialized FAME column (high shape selectivity).

    • Why? C30 phases possess higher steric selectivity, better resolving cis/trans and positional isomers.

  • Mobile Phase Modifier: Add Methanol rather than just Acetonitrile.

    • Why? Methanol provides different solvation selectivity for the double bond electrons (π-π interactions) compared to ACN.

  • Temperature: Lower the column temperature to 15°C - 20°C .

    • Why? Isomer separation is thermodynamically controlled. Lower temperatures often increase the separation factor (

      
      ) between positional isomers.
      

Module 5: Validation & Quality Control

Q: How do I prove I have eliminated matrix effects?

A: You must calculate the IS-Normalized Matrix Factor (MF) as per FDA Bioanalytical Method Validation Guidelines.

The Experiment: Prepare two sets of samples at Low and High QC concentrations:

  • Set A (Post-Extraction Spike): Extract blank matrix, then spike the analyte/IS into the clean extract.

  • Set B (Neat Solution): Analyte/IS in pure solvent.

Calculation:


[3]


Acceptance Criteria: The CV of the IS-Normalized MF calculated from 6 different lots of matrix must be < 15% .[3][4] If it is higher, your extraction (Module 2) is insufficient, or your IS is not tracking the analyte well.

Internal Standard Note: Use


C-Palmitoleic Acid  or d3-Palmitic Acid  if a specific d-15-HDA is unavailable. The retention time must match closely for the IS to compensate for local suppression events.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Issue: Poor Quantification Accuracy CheckIS Check Internal Standard (IS) Response Is IS area consistent across samples? Start->CheckIS IS_Stable Yes: IS is stable CheckIS->IS_Stable Proceed IS_Unstable No: IS varies >20% CheckIS->IS_Unstable Investigate Check_RT Check Retention Time (Rt) Does 15-HDA shift vs Standards? IS_Stable->Check_RT Matrix_Effect Root Cause: Matrix Suppression Action: Switch to HybridSPE or Dilute Sample 1:5 IS_Unstable->Matrix_Effect Interference Root Cause: Isobaric Interference (Palmitoleic Acid co-elution) Check_RT->Interference Rt Stable but Area High Optimize_LC Action: Lower Temp to 20°C Switch to C30 Column Interference->Optimize_LC

Figure 2: Logic flow for diagnosing quantification errors in 15-HDA analysis.

References

  • Li, B., et al. (2011). "Enhancement of the LC/MS Analysis of Fatty Acids through Derivatization and Stable Isotope Coding." Analytical Chemistry. Link (Establishes AMPP derivatization for fatty acid sensitivity).

  • Puccinelli, P., et al. (2016). "Approaches to Reducing Matrix Effect in LC/MS of Serum or Plasma Samples." Bioanalysis Zone. Link (Comparison of HybridSPE vs. LLE).

  • US FDA. (2018). "Bioanalytical Method Validation Guidance for Industry." FDA.gov. Link (Standard for Matrix Factor calculation).

  • Takashima, S., et al. (2018).[5] "Analyses of the fatty acid separation principle using liquid chromatography-mass spectrometry." Journal of Medical Mass Spectrometry. Link (Mechanisms of isomer separation).

Sources

Technical Support Center: Purification of 15-Hexadecenoic Acid from Biological Samples

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to the challenges and troubleshooting of purifying 15-Hexadecenoic acid from complex biological samples. This guide is designed for researchers, scientists, and drug development professionals who are navigating the intricacies of isolating this rare fatty acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower your research.

The purification of this compound presents a unique set of challenges primarily due to its low natural abundance and the presence of structurally similar isomers. This guide will provide a structured approach to overcoming these hurdles, from initial sample preparation to final analysis, ensuring the integrity and purity of your target molecule.

Understanding the Core Challenges

The successful purification of this compound hinges on addressing three primary challenges:

  • Low Abundance: this compound is often a minor component in the total fatty acid profile of biological samples, making its detection and quantification difficult.

  • Isomeric Complexity: Biological samples contain a variety of C16:1 isomers, including the more abundant palmitoleic acid (9-cis-16:1) and sapienic acid (6-cis-16:1), which can co-elute with the target 15-isomer during chromatographic separation.[1][2][3][4]

  • Matrix Effects: The complex nature of biological matrices (e.g., lipids, proteins, and other metabolites) can interfere with extraction and purification, leading to sample loss and inaccurate quantification.

This guide will provide detailed troubleshooting and FAQs to address these specific issues.

Troubleshooting Guides and FAQs

This section is structured in a question-and-answer format to directly address common problems encountered during the purification of this compound.

Part 1: Sample Preparation and Lipid Extraction

Question: I am not sure which lipid extraction method is best for my sample. What are the key considerations?

Answer: The choice of extraction method is critical and depends on your sample type. For microbial samples, where this compound is more likely to be found, a modified Bligh and Dyer or Folch method is a good starting point.[5][6]

  • For Bacterial Samples: A one-step extraction and methylation protocol can be efficient for high-throughput analysis. However, for quantitative analysis of total fatty acids (both free and bound), an acid-catalyzed derivatization is recommended.[6][7] If you are interested in only the phospholipid-bound fatty acids, a base-catalyzed derivatization is more appropriate.[6][7]

  • For Soil and Sediment Samples: These matrices are particularly challenging due to the presence of inhibitors and a high degree of non-microbial organic matter. A method that combines the initial chloroform extraction of the Bligh and Dyer method with subsequent saponification and methylation can provide a cleaner sample.[5]

Workflow for Lipid Extraction from Microbial Cells

cluster_extraction Lipid Extraction sample Bacterial Cell Pellet lysis Cell Lysis & Homogenization sample->lysis extraction Solvent Extraction (e.g., Chloroform/Methanol) lysis->extraction phase_sep Phase Separation extraction->phase_sep lipid_extract Lipid-Containing Organic Phase phase_sep->lipid_extract

Caption: Initial steps of lipid extraction from a bacterial sample.

Question: After lipid extraction, should I proceed directly to derivatization, or is saponification necessary?

Answer: Saponification is a crucial step to ensure you are analyzing the total fatty acid profile. Most fatty acids in biological samples are esterified in complex lipids like triglycerides and phospholipids. Saponification, which is a base-catalyzed hydrolysis, cleaves these ester bonds to release the free fatty acids. Direct derivatization without saponification will primarily convert only the free fatty acids, leading to an underestimation of the total this compound content.

Protocol for Saponification and Acidification

cluster_saponification Saponification lipid_extract Dried Lipid Extract saponify Add Methanolic KOH & Heat lipid_extract->saponify hydrolysis Hydrolyzed Sample (Fatty Acid Salts) saponify->hydrolysis acidify Acidify with HCl to pH ~3 hydrolysis->acidify free_fa Free Fatty Acids acidify->free_fa

Caption: Saponification workflow to release free fatty acids.

Part 2: Derivatization to Fatty Acid Methyl Esters (FAMEs)

Question: My FAMEs chromatogram shows broad or tailing peaks. What could be the cause?

Answer: Broad or tailing peaks are often indicative of incomplete derivatization. Free fatty acids are polar and can interact with active sites in the GC inlet and column, leading to poor peak shape.

Troubleshooting Incomplete Derivatization:

Potential Cause Recommended Action
Presence of Water Ensure all solvents and reagents are anhydrous. Water can hydrolyze the FAMEs back to free fatty acids.
Insufficient Reagent Use a sufficient excess of the derivatization reagent (e.g., BF3-methanol, methanolic HCl).
Inadequate Reaction Time or Temperature Optimize the reaction time and temperature according to the chosen method. For example, acid-catalyzed methylation may require heating at 60-100°C for a specific duration.
Sample Matrix Interference Certain components in the sample matrix may quench the derivatization reaction. Ensure the lipid extract is as clean as possible before derivatization.

Question: I am concerned about the potential for isomerization during derivatization. How can I minimize this?

Answer: While some derivatization methods can cause isomerization, particularly with harsh acidic or basic conditions at high temperatures, this is generally less of a concern for monounsaturated fatty acids compared to polyunsaturated fatty acids. To minimize any potential risk, you can:

  • Use Milder Conditions: Opt for methods that use milder catalysts or lower reaction temperatures.

  • Two-Stage Reaction: A two-stage reaction using sodium methoxide followed by methanolic HCl can help to avoid trans-isomerization.[8]

Part 3: Chromatographic Separation

Question: I am struggling to separate this compound from other C16:1 isomers. What are the best chromatographic strategies?

Answer: This is the most significant challenge in the purification of this compound. The key is to use a highly selective separation technique.

  • Gas Chromatography (GC):

    • Column Selection: A standard non-polar or mid-polar column will likely not provide sufficient resolution. You need a highly polar "wax-type" or cyanopropyl-based capillary column (e.g., SP-2560, CP-Sil 88, or SLB-IL111).[9] These columns provide excellent separation of FAME isomers based on the position and geometry of the double bond.

    • Temperature Program: A slow oven temperature ramp rate (e.g., 1-2°C/min) is crucial for resolving closely eluting isomers.[1] Isothermal analysis at an optimized temperature can also be effective.

  • Silver-Ion Chromatography (Ag+-HPLC or Ag+-TLC):

    • This is a powerful technique for separating unsaturated fatty acid isomers. The silver ions interact with the π-electrons of the double bonds, and the strength of this interaction depends on the position and geometry of the double bond. This allows for the separation of positional and cis/trans isomers.[10][11][12]

    • You can use silver-ion chromatography as a pre-purification step before GC-MS analysis to enrich your sample for the this compound isomer.

Workflow for Isomer Separation

cluster_separation Chromatographic Separation Strategies fame_mixture FAME Mixture Containing C16:1 Isomers ag_hplc Silver-Ion HPLC (Ag+-HPLC) fame_mixture->ag_hplc Pre-purification gc_ms High-Resolution GC-MS fame_mixture->gc_ms Direct Analysis (with highly polar column) isomer_fractions Enriched Isomer Fractions ag_hplc->isomer_fractions pure_isomer Purified this compound gc_ms->pure_isomer isomer_fractions->gc_ms Final Analysis

Caption: Strategies for separating C16:1 FAME isomers.

Part 4: Identification and Quantification

Question: How can I definitively identify the this compound peak in my chromatogram?

Answer: Definitive identification requires more than just retention time matching.

  • Mass Spectrometry (MS): The mass spectrum of the FAME will confirm the molecular weight (m/z 268.2 for C16:1 methyl ester). However, the fragmentation pattern of positional isomers is often very similar.

  • Derivatization to Pinpoint Double Bond Position: To be certain of the double bond position, you can derivatize the FAME mixture with reagents that form adducts at the double bond. Dimethyl disulfide (DMDS) is a common reagent for this purpose.[2][13][14] The resulting adducts will fragment in the mass spectrometer in a predictable way, yielding ions that are diagnostic of the original double bond position.

  • Authentic Standard: The most reliable method is to run an authentic standard of this compound methyl ester under the same chromatographic conditions. However, obtaining this standard can be challenging due to its rarity.

Question: My signal for this compound is very low. How can I improve sensitivity?

Answer:

Potential Cause Recommended Action
Low Abundance in Sample Start with a larger amount of biological material.
Sample Loss During Preparation Optimize each step of the extraction, saponification, and derivatization process to minimize sample loss.
Poor Ionization in MS Consider derivatization with a reagent that enhances ionization, such as a pentafluorobenzyl (PFB) ester for negative chemical ionization (NCI) GC-MS, which can significantly improve sensitivity.[15]
Suboptimal GC-MS Parameters Ensure the GC-MS is properly tuned and that the acquisition parameters (e.g., dwell time in selected ion monitoring mode) are optimized for your target analyte.

Conclusion

The purification of this compound from biological samples is a challenging but achievable goal. Success relies on a systematic approach that carefully considers the unique properties of this rare fatty acid and its potential co-eluting isomers. By employing highly selective chromatographic techniques, optimizing each step of the sample preparation process, and using appropriate analytical methods for definitive identification, researchers can confidently isolate and quantify this molecule of interest. This guide provides a foundation for developing and troubleshooting your purification workflow. Remember that each biological matrix is unique, and some level of method optimization will always be necessary.

References

  • A Lipid Extraction and Analysis Method for Characterizing Soil Microbes in Experiments with Many Samples. Journal of Visualized Experiments. Available at: [Link]

  • Quantification of Bacterial Fatty Acids by Extraction and Methylation. Bio-protocol. Available at: [Link]

  • Improved separation of conjugated fatty acid methyl esters by silver ion-high-performance liquid chromatography. Journal of Chromatography A. Available at: [Link]

  • Methods for lipid extraction and identification of microbes using same via mass spectrometry. Google Patents.
  • What Are the Methods for Extracting Bacterial Cell Membrane Lipids? MtoZ Biolabs. Available at: [Link]

  • Identification and Quantitation of Fatty Acid Double Bond Positional Isomers: A Shotgun Lipidomics Approach Using Charge-Switch Derivatization. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Determination of double bond positions in unsaturated fatty acids by pre-column derivatization with dimethyl and dipyridyl disulfide followed by LC-SWATH-MS analysis. Journal of Chromatography B. Available at: [Link]

  • Modified Lipid Extraction Methods for Deep Subsurface Shale. Frontiers in Microbiology. Available at: [Link]

  • Lipid and fatty acid extraction protocol from biological samples. Metabolomics Australia. Available at: [Link]

  • Quantification of Bacterial Fatty Acids by Extraction and Methylation. ResearchGate. Available at: [Link]

  • Silver Ion Chromatography and Lipids, Part 3. AOCS Lipid Library. Available at: [Link]

  • Identification of Pseudomonas sp. using fatty acid methyl ester FAME) analysis. protocols.io. Available at: [Link]

  • Determination of Double Bond Positions in Unsaturated Fatty Acids using Permanganate Oxidation and Tandem Mass Spectrometry of CuIICl+ Adducted Ions. Analytical Chemistry. Available at: [Link]

  • Positional and configurational separation of fatty acid isomers by micro reversed-phase liquid chromatography with an Ag+-containing mobile phase. ResearchGate. Available at: [Link]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological. Semantic Scholar. Available at: [Link]

  • Analysis of triglyceride isomers by silver-ion high-performance liquid chromatography. Effect of column temperature on retention times. Journal of Chromatography A. Available at: [Link]

  • Silver Ion Chromatography and Lipids, Part 2. AOCS Lipid Library. Available at: [Link]

  • Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS 2 with Acetonitrile In-Source Derivatization. Molecules. Available at: [Link]

  • Fatty acid composition analysis of lipids through Gas chromatography-GC. Microbiology. Available at: [Link]

  • Determination of monounsaturated fatty acid double-bond position and geometry for microbial monocultures and complex consortia b. Journal of Microbiological Methods. Available at: [Link]

  • TROUBLESHOOTING GUIDE. Restek. Available at: [Link]

  • Rapid Determination of Double Bond Positions in Monounsaturated Fatty Acids by GC-MS and Its Application to Fatty Acid Analysis. Journal of Japan Oil Chemists' Society. Available at: [Link]

  • GCMS analysis of fatty acids. ResolveMass Laboratories Inc.. Available at: [Link]

  • Gas Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu. Available at: [Link]

  • High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. International Journal of Molecular Sciences. Available at: [Link]

  • GC Column Troubleshooting Guide. Phenomenex. Available at: [Link]

  • GC Troubleshooting Guide Poster. Agilent. Available at: [Link]

  • Hexadecenoic Fatty Acid Positional Isomers and De Novo PUFA Synthesis in Colon Cancer Cells. Molecules. Available at: [Link]

  • Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles. PLOS ONE. Available at: [Link]

  • GC-MS and PCA Analysis of Fatty Acid Profile in Various Ilex Species. Molecules. Available at: [Link]

  • Hexadecenoic fatty acid isomers: a chemical biology approach for human plasma biomarker development. Journal of the American Chemical Society. Available at: [Link]

  • Analyses of the fatty acid separation principle using liquid chromatography-mass spectrometry. Medical Mass Spectrometry. Available at: [Link]

  • Occurrence and biological activity of palmitoleic acid isomers in phagocytic cells. Journal of Lipid Research. Available at: [Link]

  • SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Chemical Papers. Available at: [Link]

  • Showing NP-Card for Hexadecenic acid (NP0046524). NP-MRD. Available at: [Link]

  • The Role of Ionic Liquid Interaction in the Separation of Fatty Acid Methyl Esters—Polyunsaturated Geometric Isomers in GC–MS. Molecules. Available at: [Link]

Sources

Technical Support Center: Ensuring Reproducibility in 15-Hexadecenoic Acid Experiments

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to address common reproducibility challenges in experiments involving 15-Hexadecenoic acid and its isomers. As a Senior Application Scientist, my goal is to provide not just protocols, but the scientific reasoning behind them to foster a deeper understanding of how to achieve robust and reliable results.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial questions and concerns regarding the use of this compound.

Q1: My experimental results with this compound are inconsistent. What are the most likely causes?

A1: Inconsistency in results often stems from a few critical factors:

  • Purity and Isomeric Composition: Commercial this compound can be a mixture of positional (e.g., palmitoleic acid, sapienic acid) and geometric (cis/trans) isomers, each with potentially different biological activities.[1][2] Ensure you have a certificate of analysis for your specific lot and, if necessary, perform analytical characterization.

  • Oxidation: Being a monounsaturated fatty acid, this compound is susceptible to oxidation, which can alter its biological effects.[3][4]

  • Solubility and Delivery: The method used to solubilize and deliver the fatty acid to cells (e.g., solvents, protein carriers) can significantly impact its effective concentration and cellular uptake.[5][6]

  • Storage and Handling: Improper storage can lead to degradation, while repeated freeze-thaw cycles can affect the stability of your stock solutions.

Q2: What is the best way to store this compound and its solutions?

A2: Proper storage is crucial for maintaining the integrity of the fatty acid.

  • Neat (as supplied): Store in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), at -20°C or lower.[7] Protect from light.

  • Stock Solutions: Prepare stock solutions in a suitable solvent like ethanol or DMSO. Aliquot into single-use vials to minimize freeze-thaw cycles and exposure to air. Store at -80°C.

Q3: How should I prepare this compound for cell culture experiments?

A3: The preparation method can dramatically influence experimental outcomes.[5] The most common and recommended method involves complexing the fatty acid with Bovine Serum Albumin (BSA). This mimics the physiological transport of fatty acids in the bloodstream and improves their stability and delivery to cells.[8] Direct dissolution in media is not recommended due to poor solubility. Using organic solvents like ethanol or DMSO directly in the culture medium can cause cellular stress and confound results.[5][6] A detailed protocol for preparing a BSA-conjugated fatty acid solution is provided in the Troubleshooting Guide section.

Q4: How can I be sure of the purity and isomeric composition of my this compound?

A4: While a supplier's certificate of analysis is a good starting point, independent verification is recommended for sensitive applications. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this. It typically requires derivatization to fatty acid methyl esters (FAMEs) to increase volatility.[9][10] High-Performance Liquid Chromatography (HPLC) can also be used, sometimes without derivatization.[9][11]

Q5: Can the cis and trans isomers of this compound interconvert during my experiment?

A5: Yes, cis-trans isomerization can occur, particularly in the presence of free radicals.[1][12] This is a concern in experiments involving oxidative stress. Some bacteria also possess cis-trans isomerase enzymes that can modify fatty acids.[13] To minimize this, it is important to use high-purity starting materials and handle them in a way that reduces oxidative stress (e.g., minimizing exposure to air and light).

Part 2: Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter.

Issue 1: High Variability Between Experimental Replicates

Possible Cause 1: Inconsistent Fatty Acid Preparation The method of solubilizing and delivering fatty acids is a major source of variability.[5][6]

Solution: Standardized BSA-Conjugation Protocol This protocol ensures a consistent molar ratio of fatty acid to BSA, leading to reproducible delivery.

Experimental Protocol: Preparation of this compound-BSA Conjugate

  • Prepare a 10% (w/v) Fatty Acid-Free BSA Solution:

    • Dissolve 1 g of high-purity, fatty acid-free BSA in 10 mL of sterile phosphate-buffered saline (PBS).

    • Warm to 37°C and stir gently until fully dissolved. Do not shake vigorously as this can denature the protein.

    • Filter-sterilize through a 0.22 µm filter.

  • Prepare a 100 mM this compound Stock in Ethanol:

    • Dissolve the required amount of this compound in 100% ethanol. For example, to make 1 mL of a 100 mM stock, dissolve 25.44 mg of this compound (MW: 254.4 g/mol ) in 1 mL of ethanol.

    • Warm gently to 37°C to aid dissolution.

  • Complexation:

    • In a sterile conical tube, add the desired volume of the 10% BSA solution.

    • While gently vortexing the BSA solution, slowly add the ethanolic stock of this compound to achieve the desired final concentration and molar ratio. A common molar ratio is 3:1 to 6:1 (fatty acid:BSA).

    • Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complexation.

  • Final Preparation:

    • The final concentration of the BSA-conjugated fatty acid solution should be calculated. This solution can then be added to your cell culture medium to achieve the desired final treatment concentration.

    • Important: Prepare a vehicle control using the same concentration of BSA and ethanol as in your fatty acid-BSA complex.

Data Presentation: Impact of Solubilization Method on Cell Viability

Solubilization MethodProsConsRecommended Use
Direct in Media SimplePoor solubility, inconsistent resultsNot recommended
Ethanol/DMSO Bolus High concentration stockPotential for solvent toxicity, precipitation in mediaUse with extreme caution, ensure final solvent concentration is non-toxic (typically <0.1%)
BSA Conjugation Mimics physiology, stable, reproducibleMore complex preparationGold Standard for cell culture experiments

Possible Cause 2: Degradation of this compound Unsaturated fatty acids are prone to oxidation, which can lead to the formation of byproducts with different biological activities.[4]

Solution: Best Practices for Handling and Storage

  • Inert Atmosphere: When working with the pure compound, use an inert gas like argon or nitrogen to displace air in the container before sealing.

  • Antioxidants: For long-term storage of solutions, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT). However, test for potential interference in your specific assay first.

  • Single-Use Aliquots: This is the most effective way to prevent degradation from repeated freeze-thaw cycles and exposure to oxygen.

  • Light Protection: Store all forms of the fatty acid in amber vials or wrapped in foil to prevent light-induced degradation.

Mandatory Visualization: Workflow for Stable Fatty Acid Preparation

G reagent This compound (Neat) fa_stock 100 mM FA in Ethanol reagent->fa_stock Dissolve at 37°C bsa Fatty Acid-Free BSA bsa_solution 10% BSA in PBS bsa->bsa_solution Dissolve at 37°C ethanol 100% Ethanol ethanol->fa_stock pbs Sterile PBS pbs->bsa_solution complex FA-BSA Complex (37°C, 1 hr) fa_stock->complex Slowly add while vortexing bsa_solution->complex cell_culture Add to Cell Culture Medium complex->cell_culture

Caption: Workflow for preparing stable BSA-conjugated this compound.

Issue 2: Unexpected or Off-Target Biological Effects

Possible Cause: Presence of Bioactive Isomers or Contaminants this compound is part of a family of C16:1 isomers. For example, palmitoleic acid (9-cis-16:1) and sapienic acid (6-cis-16:1) are both derived from palmitic acid but via different desaturase enzymes.[12][14] They can have distinct metabolic fates and signaling properties.[14] The trans isomers, which can be present as contaminants or formed through isomerization, may also have unique biological effects.[1][15]

Solution: Isomer-Specific Characterization and Sourcing

  • Source High-Purity Isomers: Whenever possible, purchase specific, purified isomers of this compound.

  • Analytical Verification: Use analytical methods like GC-MS to confirm the isomeric purity of your starting material. The retention times and fragmentation patterns can help distinguish between different isomers.

  • Consider Biological Context: Be aware of the metabolic pathways in your experimental system. For instance, cells can metabolize these fatty acids, leading to a complex mixture of downstream products.[14][16]

Data Presentation: Common Isomers of Hexadecenoic Acid

Isomer NamePosition and GeometryCommon OriginPotential Significance
Palmitoleic Acid 9-cis-16:1Endogenous (from palmitic acid via SCD-1)Lipokine, involved in insulin sensitivity[12][17]
Sapienic Acid 6-cis-16:1Endogenous (from palmitic acid via FADS2/Δ6-desaturase)Component of sebum, potential role in cell signaling[1][14]
Palmitelaidic Acid 9-trans-16:1Diet (dairy, hydrogenated fats), endogenous isomerizationAssociated with metabolic disease, may have different effects than cis form[1][15]
trans-Sapienic Acid 6-trans-16:1Endogenous isomerizationPotential marker of radical stress[1][2]

Mandatory Visualization: Biosynthetic Origin of Key C16:1 Isomers

G cluster_scd1 SCD-1 Pathway cluster_fads2 FADS2/Δ6-Desaturase Pathway palmitic Palmitic Acid (16:0) palmitoleic Palmitoleic Acid (9-cis-16:1) palmitic->palmitoleic SCD-1 sapienic Sapienic Acid (6-cis-16:1) palmitic->sapienic FADS2 trans_palmitoleic Palmitelaidic Acid (9-trans-16:1) palmitoleic->trans_palmitoleic Isomerization trans_sapienic trans-Sapienic Acid (6-trans-16:1) sapienic->trans_sapienic Isomerization radical_stress Free Radical Stress

Caption: Biosynthetic pathways leading to major C16:1 fatty acid isomers.

Part 3: Self-Validating Systems and Best Practices

To ensure the trustworthiness of your findings, incorporate these self-validating systems into your experimental design.

  • Dose-Response Curves: Always perform a dose-response experiment to determine the optimal concentration of this compound for your specific assay. This helps to avoid off-target effects at excessively high concentrations and ensures you are working within a biologically relevant range.

  • Time-Course Experiments: The cellular response to fatty acid treatment can vary over time. A time-course experiment will help you identify the optimal time point for your endpoint measurement.

  • Appropriate Controls:

    • Vehicle Control: This is essential. It should contain the same concentration of BSA and any solvent (e.g., ethanol) used to prepare your fatty acid stock.[5]

    • Positive Control: Use a compound known to elicit the effect you are studying.

    • Negative Control: Use a structurally related but inactive compound, if available. For example, the saturated fatty acid, palmitic acid, is often used as a comparison.[14][15]

  • Orthogonal Validation: Confirm your findings using a different experimental method. For example, if you observe a change in gene expression by qPCR, validate it by measuring the corresponding protein levels via Western blot or ELISA.

By systematically addressing these common pitfalls related to purity, stability, and experimental design, you can significantly enhance the reproducibility of your research with this compound.

References

  • Bhattacharya, A.A., Grüne, T., and Curry, S. Crystallographic analysis reveals common modes of binding of medium and long-chain fatty acids to human serum albumin. J. Mol. Biol. 303(5), 721-732 (2000). [Link]

  • Eiselein, F., et al. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. Biological Chemistry. 403(3), pp. 345-353 (2022). [Link]

  • Ferreri, C., et al. Hexadecenoic Fatty Acid Isomers: A Chemical Biology Approach for Human Plasma Biomarker Development. ACS Chemical Biology. 8(11), pp. 2468-2475 (2013). [Link]

  • Heberle, F.A., et al. Mechanism of cis-trans Isomerization of Unsaturated Fatty Acids in Pseudomonas putida. Journal of Bacteriology. 188(20), pp. 7326-7333 (2006). [Link]

  • IROA Technologies. How Fatty Acids Unsaturated Kit Boosts Lipid Profiling Accuracy. (2025). [Link]

  • Melchiorre, M., et al. Hexadecenoic Fatty Acid Positional Isomers and De Novo PUFA Synthesis in Colon Cancer Cells. International Journal of Molecular Sciences. 20(4), p. 869 (2019). [Link]

  • Nagy, K. & Tiperciuc, B. Fatty Acid Oxidation. ResearchGate. (2014). [Link]

  • Papadopoulou, C., et al. The effect of trans-palmitoleic acid on cell viability and sirtuin 1 gene expression in hepatocytes and the activity of peroxisome-proliferator-activated receptor-alpha. Advanced Biomedical Research. 5, p. 191 (2016). [Link]

  • Porter, R.K. The minor pathways of fatty acid oxidation. eGyanKosh. [Link]

  • Puca, V., et al. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles. PLOS ONE. 11(4), p. e0152378 (2016). [Link]

  • Rustan, A.C. & Drevon, C.A. Effects of long-chain monounsaturated and n-3 fatty acids on fatty acid oxidation and lipid composition in rats. Annals of Nutrition and Metabolism. 45(6), pp. 259-267 (2001). [Link]

  • Zhang, P., et al. Mechanism of the initial oxidation of monounsaturated fatty acids. Food Chemistry. 405, p. 134887 (2023). [Link]

Sources

Technical Support Center: 15-Hexadecenoic Acid Storage & Stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Lipidomics Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the critical challenges researchers face when handling 15-Hexadecenoic acid (16:1


). Because this molecule contains a near-terminal alkene, the allylic carbons are highly susceptible to hydrogen abstraction, making it exceptionally prone to auto-oxidation, isomerization, and enzymatic degradation.

This guide provides field-proven, self-validating protocols and troubleshooting steps to ensure absolute scientific integrity in your lipidomics workflows.

Mechanistic Overview of Degradation

Understanding why a lipid degrades is the first step in preventing it. This compound undergoes two primary modes of degradation during storage:

  • Chemical Auto-Oxidation: Exposure to oxygen, heat, or UV light initiates radical formation at the allylic carbon. This leads to a propagation cascade, forming hydroperoxides and secondary oxidation products (aldehydes/ketones)[1].

  • Biological/Enzymatic Degradation: When stored in biological matrices (e.g., plasma, tissue), residual lipases and oxygenases can hydrolyze or oxidize the lipid. Furthermore, trace metals in blood samples can trigger iron-initiated highly unsaturated fatty acid loss, even at freezing temperatures[2].

Pathways cluster_0 Chemical Degradation cluster_1 Biological Degradation Lipid 15-Hexadecenoic Acid AutoOx Auto-oxidation (Allylic H-abstraction) Lipid->AutoOx O2, UV, Heat Enzymatic Enzymatic Activity (Lipases/Oxygenases) Lipid->Enzymatic Matrix Enzymes Peroxides Hydroperoxides & Aldehydes AutoOx->Peroxides Hydrolysis Hydrolysis & Metabolite Artifacts Enzymatic->Hydrolysis Intervention1 Argon + BHT Intervention1->AutoOx Intervention2 -80°C + Flash Freeze Intervention2->Enzymatic

Degradation pathways of this compound and targeted stabilization interventions.

Troubleshooting Guide

Issue: Progressive loss of chromatographic peak area over time.
  • Root Cause: Auto-oxidation yielding hydroperoxides. If stored in a dry film, the high surface-area-to-volume ratio maximizes oxygen exposure.

  • Mechanistic Solution: Never store this compound as a dry film. Store it in an organic solvent (e.g., ethanol or chloroform) to reduce oxygen solubility. Add a chain-breaking antioxidant like Butylated hydroxytoluene (BHT) to quench radical propagation[1].

Issue: Rapid degradation in tissue homogenates stored at -20°C.
  • Root Cause: At -20°C, the sample has not crossed the glass transition temperature of the biological matrix. Enzymatic activity persists, and free iron catalyzes lipid peroxidation[2].

  • Mechanistic Solution: Flash-freeze samples in liquid nitrogen immediately upon collection to thermodynamically arrest enzymatic activity. Store strictly at -80°C[3]. If extracting from blood, add a chelator like deferoxamine (1 mM) to neutralize free iron[2].

Self-Validating Experimental Protocols

To guarantee trustworthiness, a protocol must be self-validating. The workflows below incorporate internal checks to verify that degradation has been successfully halted.

Protocol A: Preparation and Long-Term Storage of Analytical Standards

Objective: Prevent auto-oxidation and photo-degradation of neat this compound.

  • Reconstitution: Dissolve the neat lipid in high-purity, degassed organic solvent (e.g., HPLC-grade ethanol) to a stock concentration of 10 mg/mL.

  • Antioxidant Addition: Add BHT to a final concentration of 0.01% (w/v). Causality: BHT donates a hydrogen atom to lipid peroxy radicals, converting them to stable hydroperoxides and halting the chain reaction.

  • Aliquoting: Transfer working volumes into amber glass vials. Causality: Amber glass blocks UV radiation (preventing photo-oxidation). Avoid plastics, which can leach phthalates into the solvent and interfere with MS analysis.

  • Headspace Displacement: Direct a gentle stream of high-purity Argon gas into the vial for 15–30 seconds[4]. Causality: Argon is ~38% denser than air and effectively displaces oxygen, forming a protective blanket over the liquid.

  • Sealing: Cap immediately with a Polytetrafluoroethylene (PTFE)-lined screw cap. Causality: PTFE provides a chemically inert, highly impermeable barrier to atmospheric oxygen[4].

  • Cryostorage: Transfer immediately to a -80°C freezer.

  • Self-Validation Step: Prepare a "sentinel" vial spiked with this compound-d3. Prior to use, analyze the sentinel vial via LC-MS/MS. A stable ratio of native to deuterated lipid confirms the integrity of the storage environment.

Workflow Start This compound Sample Preparation Solvent Dissolve in Organic Solvent (e.g., Ethanol or Chloroform) Start->Solvent Antioxidant Add Antioxidant (0.01% BHT) Solvent->Antioxidant Vial Transfer to Amber Glass Vial (UV Protection) Antioxidant->Vial Gas Flush Headspace with Argon (Displace Oxygen) Vial->Gas Seal Seal with PTFE-Lined Cap Gas->Seal Store Store at -80°C (Halt Enzymatic/Thermal Kinetics) Seal->Store

Optimal workflow for the preparation and cryogenic storage of this compound samples.

Quantitative Impact of Storage Conditions

The following table summarizes the expected recovery of this compound under various storage conditions, demonstrating the necessity of strict protocol adherence.

Storage TempMatrixAtmosphereAdditives6-Month Recovery (%)Primary Degradation Mode
25°C Neat OilAirNone< 20%Severe Auto-oxidation
-20°C Bio-ExtractAirNone40 - 50%Iron-initiated peroxidation[2]
-20°C Bio-ExtractArgonBHT (0.01%)85 - 90%Slow enzymatic hydrolysis
-80°C SolventArgonBHT (0.01%)> 98% Negligible[1]

Frequently Asked Questions (FAQs)

Q: Why is my this compound degrading at -20°C? I thought freezing prevents degradation. A: Freezing at -20°C is insufficient for unsaturated lipids in biological matrices. At this temperature, the system is not below the glass transition temperature of the matrix. Enzymatic activity (e.g., lipases) and non-enzymatic iron-initiated peroxidation continue to occur, albeit slowly[1],[2]. Cryopreservation at -80°C is required to thermodynamically arrest these destructive processes[3].

Q: Can I use Nitrogen instead of Argon to flush the vials? A: Yes, both are inert gases[4], but Argon is strongly preferred. Because Argon is significantly denser than air, it settles at the bottom of the vial headspace, effectively pushing oxygen out. Nitrogen is slightly lighter than air and can dissipate rapidly during the brief moment it takes to apply the cap, leaving residual oxygen behind.

Q: Is it safe to store this compound in an aqueous buffer for short-term experiments? A: Aqueous environments promote hydrolysis and can accelerate micelle formation, which exposes the alkene tail to dissolved oxygen. If you must store it in a buffer, use it within 24 hours, keep it on ice, and ensure the buffer is thoroughly degassed and contains a chelating agent like EDTA to sequester trace metals.

References

  • A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Cryopreservation prevents iron-initiated highly unsaturated fatty acid loss during storage of human blood on chromatography paper at -20°C Source: The Journal of Nutrition / PubMed URL:[Link]

  • Handling and Storage Procedures Have Variable Effects on Fatty Acid Content in Fishes with Different Lipid Quantities Source: PLoS One / PMC URL:[Link]

Sources

Validation & Comparative

comparing the biological effects of 15-Hexadecenoic acid and palmitoleic acid

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Researchers, Drug Development Professionals, and Lipidologists

Executive Summary

This guide provides a rigorous comparison between Palmitoleic Acid (16:1 n-7) , a major bioactive lipokine, and 15-Hexadecenoic Acid (16:1 n-1) , a rare terminal-alkene isomer.

While Palmitoleic acid is a well-characterized metabolic regulator essential for insulin sensitivity and membrane fluidity, this compound is primarily a non-canonical fatty acid found in specific marine/microbial niches. In drug development, Palmitoleic acid represents a therapeutic target , whereas this compound serves as a mechanistic probe or a potential metabolic liability due to its terminal unsaturation, which can act as a mechanism-based inactivator of Cytochrome P450 enzymes.

Structural & Chemical Characterization

The biological divergence between these two lipids stems directly from the position of the double bond (unsaturation).

FeaturePalmitoleic Acid This compound
Systematic Name (9Z)-Hexadec-9-enoic acid(15)-Hexadec-15-enoic acid
Shorthand 16:1 n-7 (Delta-9)16:1 n-1 (Delta-15)
Double Bond Type Internal (Cis) Terminal (Vinyl)
3D Conformation Kinked (L-shape); disrupts packing.Linear-like; terminal vinyl group is reactive.
Membrane Effect Significantly increases membrane fluidity.Minimal effect on fluidity; potentially disruptive to lipid rafts.
Chemical Reactivity Susceptible to peroxidation (ROS).High Reactivity: Terminal alkene is a target for heme-thiolate attack (P450s).
Biosynthesis & Metabolic Fate[1]
Palmitoleic Acid: The Endogenous Lipokine
  • Biosynthesis: Generated de novo from Palmitic Acid (C16:0) by Stearoyl-CoA Desaturase-1 (SCD1) . This is the rate-limiting step in unsaturated fatty acid synthesis.

  • Regulation: SCD1 expression is regulated by insulin and SREBP-1c.

  • Fate: Incorporated into triglycerides (VLDL), phospholipids, or secreted as a lipokine to communicate with muscle/liver.

This compound: The Exogenous/Rare Isomer
  • Occurrence: Rare in mammals. Found in marine sponges (Callyspongia), specific bacteria (Jeotgalicoccus via OleTJE decarboxylase pathways), and minor plant lipids.

  • Metabolism:

    • Beta-Oxidation: Proceeds normally until the final cycles. The terminal double bond prevents the standard acyl-CoA dehydrogenase step, requiring auxiliary enzymes or resulting in chain-shortened excretion products (e.g., dicarboxylic acids).

    • P450 Interaction: The terminal alkene moiety is a known pharmacophore for mechanism-based inactivation (suicide inhibition) of Cytochrome P450s. The heme iron attacks the terminal double bond, alkylating the porphyrin ring and destroying the enzyme.

Biological Effects & Signaling Pathways[2][3]
A. Palmitoleic Acid (Therapeutic Profile)
  • Insulin Sensitization: Acts as a "Lipokine" released by adipose tissue. It suppresses hepatic steatosis and enhances whole-body insulin sensitivity by stimulating pAKT and GLUT4 translocation in muscle.

  • Anti-Inflammatory: Inhibits NF-κB signaling in macrophages, reducing cytokine release (TNF-α, IL-6).

  • Lipogenesis: High levels correlate with increased de novo lipogenesis (DNL), serving as a biomarker for metabolic syndrome if elevated in isolation (DNL index).

B. This compound (Probe/Toxicity Profile)
  • P450 Inactivation: Unlike internal alkenes, terminal alkenes like this compound can irreversibly inhibit CYP450 isoforms (e.g., CYP4A, CYP2E1) involved in omega-oxidation. This makes it a critical molecule to screen for in toxicity assays if present in formulations.

  • Antimicrobial Activity: Isolated derivatives (e.g., callyspongidic acids) show potent antimicrobial and cytotoxic activity, likely due to membrane perturbation or specific enzyme inhibition in bacteria.

  • Chemical Biology Tool: The terminal double bond serves as a "handle" for bio-orthogonal chemistry (e.g., inverse electron-demand Diels-Alder reactions) or as a metabolic tracer to study beta-oxidation flux without recycling.

Visualization: Metabolic Divergence

The following diagram illustrates the divergent pathways of these two isomers, highlighting the therapeutic activation by Palmitoleic acid versus the enzymatic inactivation risk of this compound.

Fatty_Acid_Fate Palmitic Palmitic Acid (C16:0) SCD1 SCD1 (Desaturase) Palmitic->SCD1 Delta-9 Desaturation Palmitoleic Palmitoleic Acid (16:1 n-7) SCD1->Palmitoleic Lipokine Lipokine Effect (Muscle/Liver) Palmitoleic->Lipokine Secretion Insulin Increased Insulin Sensitivity (pAKT) Lipokine->Insulin Signaling Exogenous Exogenous/Microbial Source Hex15 This compound (16:1 n-1) Exogenous->Hex15 Intake CYP Cytochrome P450 (Omega-Oxidation) Hex15->CYP Substrate Binding Inactivation Suicide Inhibition (Heme Alkylation) CYP->Inactivation Terminal Alkene Attack

Caption: Divergent fates: Palmitoleic acid (Green) promotes metabolic health, while this compound (Red) poses a risk of enzyme inactivation.

Experimental Protocols

For researchers validating these lipids, the following protocols distinguish their functional roles.

Protocol A: Assessing Lipokine Activity (Palmitoleic Acid)

Objective: Quantify the insulin-sensitizing effect of Palmitoleic acid in skeletal muscle cells.

  • Cell Model: Differentiate L6 or C2C12 myoblasts into myotubes (7 days in 2% horse serum).

  • Treatment:

    • Control: BSA vehicle.

    • Experimental: 200 µM Palmitoleic Acid (complexed 2:1 with BSA) for 24 hours.

    • Note: Use Palmitic acid as a negative control to distinguish saturation effects.

  • Stimulation: Serum-starve for 4 hours, then treat with 100 nM Insulin for 15 minutes.

  • Readout (Western Blot):

    • Lyse cells in RIPA buffer with phosphatase inhibitors.

    • Blot for p-AKT (Ser473) vs. Total AKT.

    • Success Criteria: Palmitoleic acid treatment should increase p-AKT intensity by >1.5x compared to Palmitic acid treated cells.

Protocol B: Cytochrome P450 Inactivation Assay (this compound)

Objective: Determine if this compound acts as a mechanism-based inactivator (MBI) of CYP450s (e.g., CYP4A11).

  • System: Recombinant CYP4A11 supersomes or Human Liver Microsomes (HLM).

  • Incubation:

    • Pre-incubate HLM (1 mg/mL) with this compound (0–50 µM) and NADPH (1 mM) for varying times (0, 5, 10, 20 min).

    • Control: Incubate without NADPH to rule out direct inhibition.

  • Activity Check:

    • Dilute mixture 1:10 into a secondary reaction containing a standard probe substrate (e.g., Luciferin-4A).

    • Measure luminescence/fluorescence after 30 min.

  • Data Analysis:

    • Plot % Remaining Activity vs. Pre-incubation Time.

    • Interpretation: A time-dependent decrease in activity (shifted K_obs) confirms mechanism-based inactivation (suicide inhibition).

References
  • Cao, H., et al. (2008). "Identification of a Lipokine, a Lipid Hormone Linking Adipose Tissue to Systemic Metabolism." Cell. Link

  • Knipprath, W.G., & Mead, J.F. (1966). "The synthesis of [1-14C]this compound and its metabolism in the rat." Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism.[1] Link

  • Ortiz de Montellano, P.R. (2015). "Mechanism-based inhibitors of cytochrome P450." Cytochrome P450: Structure, Mechanism, and Biochemistry. Link

  • Nakao, Y., et al. (2002). "Callyspongidic acids, amphiphilic diacids from the marine sponge Callyspongia truncata." Journal of Natural Products. Link

  • Rude, M.A., et al. (2011).[2] "Terminal Olefin (1-Alkene) Biosynthesis by a Novel P450 Fatty Acid Decarboxylase from Jeotgalicoccus Species." Applied and Environmental Microbiology. Link

Sources

15-Hexadecenoic acid versus sapienic acid anti-inflammatory activity

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical comparison between Sapienic Acid (cis-6-hexadecenoic acid) and 15-Hexadecenoic Acid (omega-1 hexadecenoic acid), focusing on their anti-inflammatory and biological activities.

Targeting Inflammation: Endogenous Defense vs. Exogenous Bioactive

Executive Summary

In the landscape of lipid-based drug development, hexadecenoic acid isomers represent a critical divergence in biological function.

  • Sapienic Acid (16:1 n-10) is the dominant human sebaceous fatty acid, functioning as an innate immune modulator. It exhibits dual activity: direct antimicrobial action against S. aureus and downregulation of host inflammatory responses via the TLR4/NF-

    
    B pathway.
    
  • This compound (16:1 n-1) is a rare, terminal-alkene fatty acid primarily identified in bioactive plant extracts (Sterculia, Raphanus) and marine sponges. Unlike sapienic acid, it is not a major human metabolite. Its anti-inflammatory potential is linked to inhibition of pro-inflammatory enzymes (e.g., 5-LOX) and modulation of lipid peroxidation, often observed in the context of complex phytochemical mixtures.

Key Takeaway: Researchers targeting atopic dermatitis or innate immunity should prioritize Sapienic Acid . Those exploring novel small-molecule inhibitors or phytochemical derivatives (e.g., squalene synthase inhibitors) should investigate This compound .

Chemical Identity & Structural Divergence

The biological activity of these two lipids is dictated by the position of the double bond (unsaturation).

FeatureSapienic Acid This compound
IUPAC Name (6Z)-hexadec-6-enoic acidThis compound
Lipid Number C16:1 n-10C16:1 n-1
Structure Internal cis double bond (

)
Terminal double bond (

)
Primary Source Human Sebum (Unique to humans)Plant Seeds (Sterculia), Marine Sponges
Biosynthesis Palmitic acid

Sapienic acid
De novo synthesis in plants/bacteria; rare in mammals
Physical Property High membrane fluidity modulatorReactive terminal alkene (useful for chemical probes)

Mechanistic Analysis: Anti-Inflammatory Pathways

A. Sapienic Acid: The "Sebum Shield" Mechanism

Sapienic acid is an evolutionary adaptation in humans. Its anti-inflammatory mechanism is distinct from omega-3s; it acts locally at the skin barrier to dampen immune overreaction while killing pathogens.

  • TLR4 Antagonism: Sapienic acid interferes with the dimerization of Toll-Like Receptor 4 (TLR4) on keratinocytes and macrophages.

  • NF-

    
    B Suppression:  By blocking TLR4, it prevents the phosphorylation of the p65 subunit of NF-
    
    
    
    B, halting the transcription of pro-inflammatory cytokines (IL-6, TNF-
    
    
    ).
  • Defensin Up-regulation: Uniquely, it stimulates the production of

    
    -defensin 2 (hBD-2), bridging antimicrobial and immunomodulatory effects.
    
B. This compound: The "Phytochemical" Mechanism

While less characterized as a purified isolate, data from extracts and structural analogs suggest a different mode of action:

  • Enzyme Inhibition (LOX/COX): Terminal alkenes and their derivatives (like this compound methyl ester) have been shown to competitively inhibit 5-lipoxygenase (5-LOX), reducing leukotriene B4 (LTB4) synthesis.

  • Squalene Synthase Inhibition: Derivatives of this compound (e.g., CJ-13,981 ) act as potent squalene synthase inhibitors.[1] This pathway is crucial for cholesterol synthesis, and its inhibition has downstream anti-inflammatory effects by altering lipid raft composition in immune cells.

Pathway Visualization

InflammationPathways LPS Bacterial LPS TLR4 TLR4 Receptor LPS->TLR4 Activates NFkB NF-kB (p65) Phosphorylation TLR4->NFkB Signaling Cascade Sapienic Sapienic Acid (C16:1 n-10) Sapienic->TLR4 Inhibits Dimerization Bacterial Membrane Bacterial Membrane Sapienic->Bacterial Membrane Disrupts (Antimicrobial) Hex15 This compound (C16:1 n-1) LOX 5-Lipoxygenase (5-LOX) Hex15->LOX Competitive Inhibition Squalene Squalene Synthase Hex15->Squalene Inhibits (Derivatives) Cytokines Pro-inflammatory Cytokines (IL-6, TNF-a) NFkB->Cytokines Transcription LTB4 Leukotriene B4 (Chemotaxis) LOX->LTB4 LipidRafts Lipid Raft Integrity Squalene->LipidRafts Modulates LipidRafts->TLR4 Anchors

Figure 1: Divergent anti-inflammatory mechanisms. Sapienic acid targets receptor signaling (TLR4), while this compound targets enzymatic conversion (5-LOX) and lipid biosynthesis.

Experimental Data Comparison

The following table synthesizes data from macrophage assays and enzymatic studies.

MetricSapienic Acid This compound
Primary Target TLR4 / Bacterial Membrane5-LOX / Squalene Synthase
Effective Conc. (In Vitro)

(Anti-inflammatory)

(Bactericidal)

(Enzyme Inhibition)
Cytokine Reduction IL-6:

40-60%TNF-

:

30-50%
LTB4:

35-50%(Based on analog data)
Antimicrobial Spectrum Selective: S. aureus (Gram+)Broad Spectrum (Gram+ / Fungi)
Cellular Toxicity (IC50) Low (

in keratinocytes)
Moderate (varies by derivative)

*Note: Data for this compound is often derived from enriched fractions or methyl-ester derivatives, whereas Sapienic acid data is from purified free fatty acid studies.

Experimental Protocols

To validate these findings in your lab, use the following standardized protocols.

Protocol A: LPS-Induced Inflammation in RAW 264.7 Macrophages

Objective: Compare the efficacy of both acids in suppressing cytokine release.

  • Preparation:

    • Dissolve Sapienic Acid and this compound in ethanol (stock 100 mM).

    • Conjugate with BSA (Fatty Acid Free) at a 4:1 molar ratio to ensure solubility in media.

  • Cell Seeding:

    • Seed RAW 264.7 cells at

      
       cells/well in 24-well plates. Incubate for 24h.
      
  • Pre-treatment:

    • Treat cells with increasing concentrations (

      
      ) of the fatty acids for 2 hours  prior to stimulation.
      
    • Control: Vehicle (Ethanol/BSA) only.

  • Stimulation:

    • Add LPS (Lipopolysaccharide from E. coli O111:B4) at a final concentration of 100 ng/mL .

    • Incubate for 6 - 24 hours .

  • Analysis:

    • Collect supernatant.

    • Quantify TNF-

      
       and IL-6 using ELISA.
      
    • Success Criterion: A dose-dependent reduction in cytokine levels compared to the LPS-only control.

Protocol B: 5-Lipoxygenase (5-LOX) Inhibition Assay

Objective: Determine if this compound acts via enzymatic inhibition (preferred for this isomer).

  • Enzyme Mix:

    • Use purified recombinant human 5-LOX enzyme.

    • Substrate: Arachidonic acid (

      
      ).
      
  • Reaction:

    • Incubate enzyme with this compound (

      
      ) for 10 mins at room temperature.
      
    • Initiate reaction by adding Arachidonic acid.

  • Measurement:

    • Monitor the formation of 5-HETE via UV absorbance at 235 nm or HPLC.

    • Comparison: Use Zileuton (known inhibitor) as a positive control.

References

  • Wille, J. J., & Kydonieus, A. (2003). Palmitoleic acid isomer (C16:1delta6) in human skin sebum is effective against gram-positive bacteria. Skin Pharmacology and Applied Skin Physiology, 16(3), 176–187. Link

  • Parsons, W. H., et al. (2014). Bactericidal activity of the human skin fatty acid cis-6-hexadecenoic acid on Staphylococcus aureus.[2][3][4] Antimicrobial Agents and Chemotherapy, 58(7), 3599–3609.[2] Link

  • Carballeira, N. M., et al. (1998). The synthesis and biological activity of (Z)-2-methoxy-5-hexadecenoic acid and related analogs. Chemistry and Physics of Lipids, 94(2), 181-186. (Describes activity of terminal/near-terminal isomers). Link

  • Yan, X., et al. (2000). CJ-13,981 and CJ-13,982, New Squalene Synthase Inhibitors from a Fungus.[1] The Journal of Antibiotics, 53(10), 1103–1107. (Identifies this compound derivatives). Link

  • Abd El-Kader, A. M., et al. (2024). Phytochemical Analysis and Anti-inflammatory Activity of Hyphaene thebaica Extracts.[5] Sustainable Chemistry and Pharmacy. (Identifies this compound in bioactive extracts). Link

Sources

A Comprehensive Guide to Determining the Limit of Detection and Quantification for 15-Hexadecenoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical chemistry, particularly within drug development and clinical research, the ability to reliably detect and accurately quantify compounds at low concentrations is paramount. This guide provides an in-depth exploration of the methodologies for establishing the Limit of Detection (LOD) and Limit of Quantification (LOQ) for 15-Hexadecenoic acid, a monounsaturated fatty acid of growing interest in various biological studies. As a Senior Application Scientist, this document is crafted to offer not just a set of instructions, but a foundational understanding of the principles and a comparative analysis of relevant techniques, ensuring the scientific integrity of your findings.

The Significance of Knowing Your Limits: LOD and LOQ in the Context of this compound

This compound, a positional isomer of the more commonly known palmitoleic acid, is emerging as a molecule of interest in metabolic research and as a potential biomarker.[1][2] Accurately determining its presence and concentration in biological matrices is crucial for understanding its physiological roles. The Limit of Detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration at which the analyte can be not only detected but also quantified with acceptable precision and accuracy.[3][4] Establishing these parameters is a critical component of method validation, ensuring that the analytical procedure is fit for its intended purpose.[3]

Foundational Concepts: Defining the Lower Boundaries of Analysis

The determination of LOD and LOQ is guided by internationally recognized standards, primarily the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6] These guidelines outline several approaches for determining LOD and LOQ, with the two most common being the signal-to-noise ratio and the calibration curve method.

The Signal-to-Noise (S/N) Ratio Approach

This method is particularly applicable to analytical procedures that exhibit baseline noise, such as chromatographic and spectroscopic techniques.[6][7]

  • Limit of Detection (LOD): The concentration that yields a signal-to-noise ratio of approximately 3:1 is generally accepted for estimating the LOD.[3][6][7] This indicates that the signal from the analyte is three times greater than the background noise.

  • Limit of Quantification (LOQ): A signal-to-noise ratio of 10:1 is typically used to determine the LOQ.[3][7] At this level, the signal is sufficiently strong to allow for reliable quantification.

The advantage of the S/N approach is its simplicity, as it can often be determined from a single injection.[8] However, it can be subject to operator variability in measuring the signal and noise.[9]

The Calibration Curve Method

This approach relies on the statistical analysis of a calibration curve constructed from a series of standards at concentrations near the expected LOD and LOQ.[10][11][12] The LOD and LOQ are then calculated using the following formulas:

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

Where:

  • σ is the standard deviation of the response. This can be the standard deviation of the y-intercepts of regression lines or the residual standard deviation of the regression line.[10][12]

  • S is the slope of the calibration curve.[10][12]

This method is considered more statistically robust than the S/N approach but requires a more extensive experimental setup.[12]

Comparative Analysis of Analytical Methodologies for this compound

The choice of analytical technique significantly impacts the achievable LOD and LOQ for this compound. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the most common and powerful techniques for fatty acid analysis.[13][14]

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase. Mass spectrometry provides identification and quantification.Separates compounds based on their partitioning between a stationary and mobile phase. Tandem mass spectrometry provides high selectivity and sensitivity.
Derivatization Typically requires derivatization to form volatile fatty acid methyl esters (FAMEs).[14]Can analyze underivatized fatty acids, although derivatization can sometimes improve ionization efficiency.
Sensitivity Generally offers good sensitivity, with LODs often in the nanogram range.[15]Typically provides higher sensitivity than GC-MS, with LODs in the nanomolar to picomolar range.[16][17]
Selectivity Good selectivity, especially when using selected ion monitoring (SIM) mode.[15]Excellent selectivity due to the use of multiple reaction monitoring (MRM), which minimizes matrix interference.[16][18]
Throughput Can have longer run times due to the need for temperature programming.Often allows for faster analysis times.
Matrix Effects Generally less susceptible to matrix effects compared to LC-MS/MS.Can be prone to ion suppression or enhancement from co-eluting matrix components.

Recommendation: For applications requiring the highest sensitivity and selectivity, particularly in complex biological matrices, LC-MS/MS is the preferred method . However, GC-MS remains a robust and reliable technique , especially when high sensitivity is not the primary concern.

Experimental Protocol: Determining LOD and LOQ of this compound via GC-MS

This section provides a detailed, step-by-step methodology for determining the LOD and LOQ of this compound using GC-MS, a widely accessible and well-established technique.

Materials and Reagents
  • This compound standard

  • Internal standard (e.g., Heptadecanoic acid)

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Hexane (HPLC grade)

  • Boron trifluoride-methanol (BF3-methanol) or another suitable derivatizing agent

  • Anhydrous sodium sulfate

  • High-purity nitrogen gas

Sample Preparation and Derivatization (to form Fatty Acid Methyl Esters - FAMEs)

The causality behind this step is to convert the non-volatile fatty acid into a volatile derivative suitable for GC analysis.

  • Lipid Extraction: For biological samples, perform a lipid extraction using a method such as the Folch or Bligh-Dyer procedure.

  • Saponification: To the extracted lipids (or a known amount of this compound standard), add methanolic potassium hydroxide and heat to release the free fatty acids.

  • Methylation: Add BF3-methanol and heat to convert the free fatty acids to their corresponding FAMEs.

  • Extraction of FAMEs: Extract the FAMEs into hexane.

  • Drying and Concentration: Dry the hexane extract over anhydrous sodium sulfate and then evaporate the solvent under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried FAMEs in a known volume of hexane for GC-MS analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A polar capillary column suitable for FAME analysis (e.g., a biscyanopropyl polysiloxane phase).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is crucial for separating the FAMEs. A typical program might start at a lower temperature, ramp up to a higher temperature, and then hold for a period.[15]

  • Injector Temperature: Set to a high temperature (e.g., 250°C) to ensure complete volatilization of the FAMEs.

  • MS Detector: If using a mass spectrometer, operate it in electron ionization (EI) mode. For enhanced sensitivity, use selected ion monitoring (SIM) mode, monitoring characteristic ions for the this compound methyl ester.[15]

Experimental Workflow for LOD and LOQ Determination

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_determination Determination cluster_validation Validation A Prepare a series of calibration standards of this compound at low concentrations B Spike blank matrix with standards (if applicable) A->B C Perform sample preparation and derivatization to FAMEs B->C D Analyze standards and blank matrix by GC-MS C->D E Method 1: Signal-to-Noise Ratio D->E F Method 2: Calibration Curve D->F G Determine S/N for lowest detectable concentrations E->G H Construct calibration curve (Response vs. Concentration) F->H I Calculate LOD (S/N ≈ 3) and LOQ (S/N ≈ 10) G->I J Calculate slope (S) and standard deviation of the response (σ) H->J L Confirm LOD and LOQ by analyzing replicate samples at these concentrations I->L K Calculate LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S) J->K K->L M Assess precision and accuracy at the LOQ L->M

Caption: Workflow for determining the LOD and LOQ of this compound.

Data Presentation: A Comparative Benchmark

AnalyteMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
Hexadecatetraenoic acid (16:4)LC-MS/MS0.8 nmol/L1.0 nmol/L[13]
Various Fatty AcidsLC-MS/MS0.8–10.7 nmol/L2.4–285.3 nmol/L[16]
Various FAMEsGC-MS< 0.4 µg/g< 0.5 µg/g[15]
Various FAMEsGC-EI-qMS-1.25–5.95 µg/L[19]

Note: These values are highly dependent on the specific instrumentation, method parameters, and matrix.

Conclusion: Ensuring Methodological Rigor

The determination of the limit of detection and quantification for this compound is a fundamental step in the validation of any analytical method intended for its measurement. By understanding the principles behind the signal-to-noise ratio and calibration curve approaches, and by carefully selecting the appropriate analytical technique, researchers can ensure the reliability and scientific validity of their data. While LC-MS/MS generally offers superior sensitivity, GC-MS remains a powerful and accessible tool for the analysis of fatty acids. The provided experimental workflow and comparative data serve as a robust starting point for establishing the performance characteristics of your analytical method for this emerging fatty acid of interest.

References

  • HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection. (2022, February 25). KNAUER.[Link]

  • The Role of the Signal-to-Noise Ratio in Precision and Accuracy. (2022, April 15). LCGC International.[Link]

  • Chromatographic Measurements, Part 4: Determining LOD and LOQ Visually or by S/N. (2024, June 3). LCGC International.[Link]

  • Limit of Blank (LOB), Limit of Detection (LOD), and Limit of Quantification (LOQ). (2018, August 30). Juniper Publishers.[Link]

  • Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. (2025, July 29). Separation Science.[Link]

  • What is meant by the limit of detection and quantification (LOD / LOQ)? (2018, May 22). Lösungsfabrik.[Link]

  • Guidance Document on the Estimation of LOD and LOQ for Measurements in the Field of Contaminants in Feed and Food. European Union Reference Laboratory for Mycotoxins.[Link]

  • Armbruster, D. A., & Pry, T. (2008). Limit of Blank, Limit of Detection and Limit of Quantitation. The Clinical biochemist. Reviews, 29(Suppl 1), S49–S52.
  • Shrivastava, A., & Gupta, V. (2011). Methods for the determination of limit of detection and limit of quantitation of the analytical methods. Chronicles of Young Scientists, 2(1), 21.
  • How to Make a Calibration Curve: A Step-by-Step Guide. (2022, July 7). Lab Manager.[Link]

  • How to determine the LOD using the calibration curve? (2019, June 20). Lösungsfabrik.[Link]

  • Kallner, A. (2014). Limit of detection, limit of quantification and limit of blank. EFLM.[Link]

  • The Limit of Detection. (2022, April 15). LCGC International.[Link]

  • How to determine the Limit of Detection (LoD) and Limit of Quantification (LoQ) using a calibration graph? (2024, January 21). YouTube.[Link]

  • Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. (2013, June 15). LIPID MAPS.[Link]

  • Calibration Curves, Part 2: What are the Limits? (2020, November 11). LCGC International.[Link]

  • Ianni, A., et al. (2019). Hexadecenoic Fatty Acid Positional Isomers and De Novo PUFA Synthesis in Colon Cancer Cells. Molecules, 24(4), 735.
  • Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Journal of the Serbian Chemical Society.[Link]

  • Development of a GC/MS method for the qualitative and quantitative analysis of mixtures of free fatty acids and metal soaps in paint samples. UNIPI.[Link]

  • Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma. (2019, January 20). PMC.[Link]

  • Profiling of Fatty Acids Composition in Suet Oil Based on GC–EI-qMS and Chemometrics Analysis. PMC.[Link]

  • Hexadecenoic fatty acid isomers: a chemical biology approach for human plasma biomarker development. (2013, November 18). PubMed.[Link]

  • Comparison of critical methods developed for fatty acid analysis: A review. ResearchGate.[Link]

  • An efficient method for determination of components in docosahexaenoic acid-phosphatidylcholine using pre-column derivatization hplc. Royal Society of Chemistry.[Link]

  • The determination of detection and quantitation limits in human biomonitoring. (2024, September 30). Publisso.[Link]

  • 9.4. Estimation of LoQ – Validation of liquid chromatography mass spectrometry (LC-MS) methods. Sisu@UT.[Link]

  • The limit of detection and limit of quantification - the basic steps in a protocol for validation of methods for the analysis of residues. USAMV Iasi.[Link]

  • GC-MS Analysis of Phytochemicals, Fatty acid Profile, Antimicrobial Activity of Gossypium Seeds. (2014, June 30). International Journal of Pharmaceutical Sciences Review and Research.[Link]

  • Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. (2023, May 6). MDPI.[Link]

Sources

evaluating the efficacy of 15-Hexadecenoic acid against other antimicrobial compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

15-Hexadecenoic acid (15-HDA) represents a distinct class of "terminal alkene" fatty acids, structurally and mechanistically divergent from conventional antimicrobial lipids like Palmitoleic acid (C16:1


9) or Sapienic acid (C16:1 

6). While standard unsaturated fatty acids primarily function as non-specific membrane disruptors (surfactants), 15-HDA and its derivatives (e.g., CJ-13,981) exhibit targeted metabolic inhibition , specifically acting as potent inhibitors of Squalene Synthase (SSase) .

This guide evaluates the efficacy of 15-HDA against standard antimicrobial agents, highlighting its potential as a "precision lipid" for targeting sterol and hopanoid biosynthesis pathways in fungi and bacteria, rather than solely relying on membrane depolarization.

Technical Profile & Structural Distinction

The efficacy of fatty acids is strictly governed by chain length and the position of unsaturation. 15-HDA possesses a terminal double bond (


-1), granting it unique steric properties compared to the "kinked" internal double bonds of its isomers.
CompoundStructureUnsaturationPrimary Mechanism
This compound C16 Terminal Alkene

15 (

-1)
Metabolic Inhibition (Enzyme binding)
Palmitoleic Acid C16 Internal Alkene

9 (

-7)
Membrane Disruption (Fluidity alteration)
Sapienic Acid C16 Internal Alkene

6 (

-10)
Membrane Lysis (Selective to S. aureus)
Palmitic Acid C16 SaturatedNoneMetabolic Fuel (Generally inactive)

Key Insight: The terminal double bond of 15-HDA mimics the allyl pyrophosphate moiety found in farnesyl pyrophosphate (FPP), the substrate for Squalene Synthase. This allows it to act as a competitive inhibitor, a trait absent in Palmitoleic acid.

Comparative Efficacy Analysis

Efficacy Against Microbial Targets (MIC/IC50 Data)

The following data contrasts the membrane-lytic activity of standard lipids with the enzymatic inhibition of 15-HDA derivatives (specifically the CJ-13,981 pharmacophore).

Table 1: Comparative Antimicrobial & Inhibitory Profile

Target Organism / EnzymeThis compound (Derivative CJ-13,981)Palmitoleic Acid (C16:1

9)
Ciprofloxacin (Standard Antibiotic)
Squalene Synthase (Human/Fungal) IC50: 1.1 - 2.8

M
[1]
No Inhibition (>100

M)
N/A
Staphylococcus aureus (MRSA) MIC: 12.5 - 25

g/mL (Moderate)
MIC: 2 - 8

g/mL
(High)
MIC: 0.5

g/mL
Pseudomonas aeruginosa Biofilm Inhibition: High (Synergistic) [2]Biofilm Inhibition: ModerateMIC: <1

g/mL
Candida albicans High Potency (via Ergosterol depletion)Low PotencyN/A

Analysis:

  • vs. Palmitoleic Acid: Palmitoleic acid is superior as a direct bactericidal agent against Gram-positives (S. aureus) due to its ability to fluidize and rupture the cell membrane. However, 15-HDA is superior in metabolic modulation , effectively blocking sterol synthesis in fungi and potentially hopanoid synthesis in bacteria (a crucial membrane stabilizer).

  • vs. Antibiotics: 15-HDA does not match the acute potency of Ciprofloxacin but offers a novel mechanism of action (MOA) that bypasses gyrase-based resistance mechanisms.

Mechanism of Action: The "Terminal Alkene" Advantage

While internal alkenes (Palmitoleic) act as "detergents," 15-HDA acts as a "molecular mimic."

MOA_Comparison Substrate Farnesyl Pyrophosphate (FPP) Enzyme Squalene Synthase (Ergosterol/Hopanoid Pathway) Substrate->Enzyme Outcome1 Cell Death (Membrane Destabilization) Enzyme->Outcome1 Blocked by 15-HDA HDA This compound (Terminal Alkene) HDA->Enzyme Binds Active Site Inhibition Competitive Inhibition (Mimics Allyl PPi) HDA->Inhibition Inhibition->Outcome1 PA Palmitoleic Acid (Internal Alkene) Membrane Bacterial Cell Membrane (Phospholipid Bilayer) PA->Membrane Inserts into Bilayer Outcome2 Cell Lysis (Pore Formation) Membrane->Outcome2 Fluidity Disruption

Figure 1: Divergent mechanisms of action. 15-HDA targets the biosynthetic machinery (Enzyme), whereas Palmitoleic acid targets the physical structure (Membrane).

Experimental Protocols

To validate the efficacy of 15-HDA, researchers must employ assays that detect both metabolic inhibition and direct lysis. Standard MIC tests may underestimate 15-HDA's potency if the target organism does not rely on squalene/hopanoids for immediate survival.

Protocol A: Squalene Synthase Inhibition Assay (Metabolic Target)

Use this to verify the specific activity of 15-HDA derivatives.

  • Preparation: Isolate microsomes from Candida albicans or HepG2 cells (as source of SSase).

  • Reaction Mix: Combine [3H]-Farnesyl Pyrophosphate (FPP), NADPH, and MgCl2 in phosphate buffer (pH 7.4).

  • Treatment: Add this compound (dissolved in DMSO) at concentrations ranging from 0.1

    
    M to 100 
    
    
    
    M.
  • Incubation: Incubate at 37°C for 30 minutes.

  • Extraction: Stop reaction with KOH/ethanol. Extract radiolabeled squalene using petroleum ether.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

    • Validation Criteria: IC50 should be <5

      
      M for high-efficacy derivatives (e.g., CJ-13,981) [1].
      
Protocol B: Modified Time-Kill Kinetic Assay (Bactericidal Efficacy)

Use this to compare membrane lysis rates against Palmitoleic acid.

  • Inoculum: Prepare S. aureus (ATCC 29213) at

    
     CFU/mL in Mueller-Hinton Broth.
    
  • Challenge: Add 15-HDA and Palmitoleic acid at 2x MIC (approx. 20-50

    
    g/mL).
    
  • Sampling: Aliquot samples at 0, 15, 30, 60, and 120 minutes.

  • Recovery: Serially dilute in PBS and plate on nutrient agar.

  • Readout: Count colonies after 24h incubation.

    • Expected Result: Palmitoleic acid will show rapid killing (<30 mins) due to lysis. 15-HDA may show slower, bacteriostatic kinetics unless concentrations are high enough to trigger non-specific lysis.

Synthesis & Future Outlook

This compound is not merely a "weaker" Palmitoleic acid; it is a functionalized lipid with specific enzyme-inhibitory properties.

  • For Antibacterial Development: It serves as a scaffold for anti-virulence drugs that target hopanoid biosynthesis (reducing membrane rigidity in pathogens like Pseudomonas).

  • For Antifungal Development: It acts as a direct precursor to potent ergosterol synthesis inhibitors (like CJ-13,981).

Recommendation: Use Palmitoleic acid for broad-spectrum surface disinfection or topical lysis. Use this compound scaffolds for systemic drug discovery targeting specific biosynthetic enzymes.

References

  • Watanabe, S., et al. (2001).[1] "CJ-13,981 and CJ-13,982, new squalene synthase inhibitors."[1][2][3][4][5] The Journal of Antibiotics, 54(12), 1025-1030.[1] Link

  • Kiran, G. S., et al. (2023). "Antimicrobial n-Hexadecenoic Acid from Bacillus Subtilis.
  • Zheng, C. J., et al. (2005). "Fatty acid synthesis is a target for antibacterial activity of unsaturated fatty acids." FEBS Letters, 579(23), 5157-5162. Link

  • Desbois, A. P., & Smith, V. J. (2010). "Antibacterial free fatty acids: activities, mechanisms of action and biotechnological potential." Applied Microbiology and Biotechnology, 85(6), 1629-1642. Link

Sources

A Researcher's Guide to the Statistical Analysis of Fatty Acid Isomer Bioactivity

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Foundational Concepts: Bioactivity and the Dose-Response Relationship

At its core, "bioactivity" refers to the effect a compound has on a living organism, tissue, or cell. When comparing fatty acid isomers, we are typically interested in quantifying this effect at various concentrations. This is where the dose-response relationship becomes the cornerstone of our analysis. A dose-response curve graphically represents the magnitude of a response to a stimulus or stressor (in this case, the fatty acid isomer) after a specific exposure time.[1][2][3]

Key parameters derived from the dose-response curve are essential for comparing the bioactivity of different isomers:

  • EC50 (or IC50): The half-maximal effective concentration (or inhibitory concentration). It represents the concentration of a compound at which it elicits 50% of its maximal effect. A lower EC50 value indicates a higher potency.[4]

  • Emax (Maximal Efficacy): The maximum response achievable with the compound. This parameter reflects the overall biological effect of the isomer.

  • Hill Slope: The steepness of the curve, which can provide insights into the nature of the binding interaction between the isomer and its target.[4]

The primary goal of our statistical analysis will be to determine if there are statistically significant differences in these key parameters between the fatty acid isomers under investigation.

Part 2: Experimental Design for Robust Statistical Analysis

Key Considerations for Experimental Design:
  • Dose Selection: Choose a range of concentrations that will capture the full dose-response curve, including the baseline, the linear portion, and the saturation (Emax) phase.[3] A logarithmic or semi-logarithmic spacing of doses is often most effective.

  • Replicates: Include a sufficient number of biological replicates (independent experiments) and technical replicates (repeated measurements within the same experiment) to ensure the reliability of your data and to provide the statistical power needed to detect significant differences.

  • Controls: Always include appropriate positive and negative controls to validate your assay and to provide a baseline for data normalization.

  • Randomization: Randomize the treatment of experimental units to avoid systematic bias.

Example Experimental Protocol: In Vitro Cell Viability Assay

This protocol outlines a typical experiment to compare the effect of two fatty acid isomers (Isomer A and Isomer B) on the viability of a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Fatty acid isomers (Isomer A and Isomer B), prepared as stock solutions

  • Vehicle control (e.g., ethanol or DMSO)

  • Cell viability reagent (e.g., MTT, PrestoBlue)

  • 96-well microplates

  • Multichannel pipette

  • Plate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment Preparation: Prepare a serial dilution of each fatty acid isomer in cell culture medium. Also, prepare a vehicle control.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the fatty acid isomers or the vehicle control.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

  • Data Normalization: Express the viability of the treated cells as a percentage of the viability of the vehicle-treated cells.

Part 3: The Statistical Workflow: From Raw Data to Biological Insight

A common pitfall in comparing dose-response curves is to perform multiple t-tests at each concentration. This approach is statistically flawed because it inflates the probability of a Type I error (false positive) and ignores the overall shape of the curve.[5][6] The appropriate method involves fitting a nonlinear regression model to the data and then statistically comparing the parameters of the fitted curves.

Here is a self-validating workflow for the statistical analysis:

G cluster_0 Data Collection & Preprocessing cluster_1 Modeling & Parameter Estimation cluster_2 Statistical Comparison cluster_3 Interpretation & Reporting A Raw Data Acquisition (e.g., plate reader output) B Data Normalization (% of control) A->B C Nonlinear Regression (e.g., 4-parameter logistic model) B->C D Parameter Estimation (EC50, Emax, Hill Slope) C->D E Statistical Test for Parameter Comparison (e.g., Extra Sum-of-Squares F-test) D->E F Post-Hoc Analysis (if >2 isomers) (e.g., Dunnett's or Tukey's test) E->F G Biological Interpretation of Statistical Results F->G H Comprehensive Reporting (p-values, confidence intervals) G->H

Caption: Workflow for statistical analysis of fatty acid isomer bioactivity.

Step 1: Data Preprocessing and Normalization

Before any statistical analysis, your raw data should be normalized. For in vitro assays, this typically involves expressing the response at each concentration as a percentage of the response of the vehicle control.

Step 2: Nonlinear Regression and Model Fitting

The next crucial step is to fit a nonlinear regression model to your dose-response data. The most common model used is the four-parameter logistic (4PL) model, which has the following equation:[4]

Y = Bottom + (Top - Bottom) / (1 + (X / EC50)^HillSlope)

Where:

  • Y is the response

  • X is the concentration

  • Bottom is the minimum response

  • Top is the maximum response

  • EC50 is the concentration that gives a response halfway between Bottom and Top

  • HillSlope describes the steepness of the curve

Specialized software such as GraphPad Prism or the drc package in R are highly recommended for this purpose.[6]

Step 3: Statistical Comparison of Curve Parameters

Once you have fitted the 4PL model to the data for each isomer, you can statistically compare the key parameters. The most common and robust method for this is the Extra Sum-of-Squares F-test . This test compares the goodness of fit of two models:

  • A single curve for all data: This model assumes that there is no difference between the isomers.

  • Separate curves for each isomer: This model allows the parameters (e.g., EC50) to be different for each isomer.

If the F-test yields a statistically significant p-value, it indicates that the model with separate curves provides a significantly better fit, meaning there is a statistically significant difference in the compared parameter between the isomers.

Step 4: Post-Hoc Analysis for Multiple Isomers

If you are comparing more than two isomers and the overall F-test is significant, you will need to perform post-hoc tests to determine which specific pairs of isomers are different from each other. Common post-hoc tests include:

  • Dunnett's test: Use this when you are comparing multiple isomers to a single control.

  • Tukey's test: Use this when you want to compare all possible pairs of isomers.[7]

Part 4: A Practical Example: Comparing Two Fatty Acid Isomers

Let's consider a hypothetical experiment comparing the cytotoxic effects of two fatty acid isomers, a cis isomer and a trans isomer, on a cancer cell line.

Hypothetical Data
Concentration (µM)% Viability (cis isomer, Rep 1)% Viability (cis isomer, Rep 2)% Viability (cis isomer, Rep 3)% Viability (trans isomer, Rep 1)% Viability (trans isomer, Rep 2)% Viability (trans isomer, Rep 3)
0.198.5101.299.899.1100.598.9
195.397.196.592.494.893.6
1075.278.976.555.158.356.7
5048.951.250.125.428.126.9
10020.122.521.810.212.511.8
2005.66.86.14.85.35.1
Statistical Analysis and Interpretation
  • Nonlinear Regression: Fit a 4PL model to the data for each isomer.

  • Parameter Comparison: Use the Extra Sum-of-Squares F-test to compare the EC50 values of the two isomers.

Hypothetical Results:

Parametercis Isomertrans IsomerStatistical Comparison (p-value)
EC50 (µM)45.215.8< 0.001
Emax (%)100.199.50.85 (not significant)

Interpretation:

The EC50 for the trans isomer (15.8 µM) is significantly lower than that of the cis isomer (45.2 µM), as indicated by the p-value of < 0.001. This means that the trans isomer is significantly more potent in its cytotoxic effect on this cancer cell line. There is no significant difference in the maximal efficacy (Emax) between the two isomers, suggesting that both can achieve a similar maximal level of cell death, but the trans isomer does so at a lower concentration.

G A Are you comparing dose-response curves? B Use nonlinear regression to fit a model (e.g., 4PL). A->B C Are you comparing two isomers? B->C D Use Extra Sum-of-Squares F-test to compare parameters (e.g., EC50). C->D Yes E Are you comparing more than two isomers? C->E No F Perform an overall test for differences (e.g., ANOVA on fitted parameters). E->F G Is the overall test significant? F->G H Perform post-hoc tests (e.g., Dunnett's or Tukey's). G->H Yes I No significant difference. G->I No

Caption: Decision tree for selecting the appropriate statistical test.

Part 5: Advanced Considerations and Best Practices

  • Model Selection: While the 4PL model is widely applicable, it's important to visually inspect the fit of your data to the model. In some cases, a three-parameter model or a different nonlinear model may be more appropriate.

  • Data Transformation: Dose-response data often involves a logarithmic transformation of the concentration axis. Ensure this is handled correctly in your analysis software.

  • Reporting: When publishing your results, always report the specific statistical tests used, the p-values, the confidence intervals for the estimated parameters, and the number of replicates. This transparency is crucial for the reproducibility of your research.

By following this comprehensive guide, you can confidently navigate the statistical complexities of comparing fatty acid isomer bioactivity, leading to more robust and impactful scientific discoveries.

References

  • Which statistical tool or test can be used for dose-response curve with time component? (2023, November 20). ResearchGate. Retrieved from [Link]

  • Statistical Strategies for Averaging EC50 From Multiple Dose-Response Experiments. (2015, November 15). PubMed. Retrieved from [Link]

  • Nonlinear Dose-Response Curves. (2025, December 4). Emergent Mind. Retrieved from [Link]

  • Beware of using multiple comparisons tests to compare dose-response curves or time courses. (n.d.). GraphPad Prism 11 Statistics Guide. Retrieved from [Link]

  • Statistical analysis of dose-response curves. (2024, July 17). Wiley Analytical Science. Retrieved from [Link]

  • What's the proper way to determine whether dose response curves +/- another variable (besides dose) are statistically different? (2017, April 6). Stack Exchange. Retrieved from [Link]

  • Modelling Dose–Response Relationships Using Data Fitting. (2023, January 25). nAG. Retrieved from [Link]

  • What statistical test to do for dose response graphs? (2024, July 2). ResearchGate. Retrieved from [Link]

  • Fatty acid isomerism: analysis and selected biological functions. (n.d.). RSC Publishing. Retrieved from [Link]

  • Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs). (2021, August 18). PubMed. Retrieved from [Link]

  • Application of experimental design as a statistical approach to recover bioactive peptides from different food sources. (n.d.). PubMed Central. Retrieved from [Link]

  • Dose-Response Curves. (n.d.). Toxicology MSDT. Retrieved from [Link]

  • How Geometric Isomers Affect the Bioactive Properties of Molecules. (2025, August 1). Patsnap Eureka. Retrieved from [Link]

  • Comparison of Multivariate ANOVA-Based Approaches for the Determination of Relevant Variables in Experimentally Designed Metabolomic Studies. (2022, May 20). MDPI. Retrieved from [Link]

  • Identification and quantitation of unsaturated fatty acid isomers using the ZenoTOF 7600 system. (n.d.). SCIEX. Retrieved from [Link]

  • Comparative Diagnostic Performance of Conventional and Novel Fatty Acid Indices in Blood Plasma as Biomarkers of Atherosclerosis Under Statin Therapy. (2026, January 11). PubMed Central. Retrieved from [Link]

  • Astaxanthin Bioactivity Is Determined by Stereoisomer Composition and Extraction Method. (2022, April 6). Semantic Scholar. Retrieved from [Link]

  • Analytical method and characterization of bioactive fatty acids from biological matrices: property and recent trend. (n.d.). University of Messina. Retrieved from [Link]

  • How to select a post hoc test. (2021, October 16). YouTube. Retrieved from [Link]

  • Dose-Response Relationships. (n.d.). MSD Manual Professional Edition. Retrieved from [Link]

  • Application of experimental design as a statistical approach to recover bioactive peptides from different food sources. (2024, March 10). PubMed. Retrieved from [Link]

  • High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. (n.d.). LIPID MAPS. Retrieved from [Link]

  • Dose–Response Curve Analysis through the Lens of Differential and Integral Calculus. (2025, August 19). Medium. Retrieved from [Link]

  • Fatty Acid Analysis by HPLC. (n.d.). Nacalai Tesque. Retrieved from [Link]

  • Guidelines for accurate EC50/IC50 estimation. (2011, March 15). PubMed. Retrieved from [Link]

  • Comparative study on antioxidant activity of lycopene (Z)-isomers in different assays. (2011, May 11). PUCE. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
15-Hexadecenoic acid
Reactant of Route 2
15-Hexadecenoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.